molecular formula C12H13ClN2O B1511786 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole CAS No. 1137278-45-5

4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Cat. No.: B1511786
CAS No.: 1137278-45-5
M. Wt: 236.7 g/mol
InChI Key: MFGIVPTZAMUOSU-UHFFFAOYSA-N
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Description

4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a useful research compound. Its molecular formula is C12H13ClN2O and its molecular weight is 236.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

4-chloro-1-(oxan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c13-10-4-3-5-11-9(10)8-14-15(11)12-6-1-2-7-16-12/h3-5,8,12H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGIVPTZAMUOSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=N2)C(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735597
Record name 4-Chloro-1-(oxan-2-yl)-1H-indazole
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Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1137278-45-5
Record name 4-Chloro-1-(oxan-2-yl)-1H-indazole
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Record name INDAZOLE DERIVATIVE
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Foundational & Exploratory

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

The indazole ring system is a prominent "privileged scaffold" in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse and potent biological activities.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, interacting with a wide range of biological targets.[1] Specifically, derivatives of chloroindazole have emerged as compounds of significant interest, demonstrating potential in treating chronic autoimmune diseases like multiple sclerosis.[3][4] These molecules often function as selective estrogen receptor β (ERβ) ligands, promoting remyelination and modulating immune responses, thereby addressing both the neurodegenerative and inflammatory aspects of the disease.[5][6]

This guide provides a comprehensive, in-depth technical overview of a reliable and efficient two-step synthesis pathway for this compound. This compound serves as a crucial intermediate, where the tetrahydropyranyl (THP) group acts as a robust protecting group, enabling selective functionalization at other positions of the indazole core before its facile removal. The synthesis is broken down into its core components, explaining the causal mechanisms behind experimental choices and providing detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of the target molecule is logically approached in two primary stages: first, the construction of the core heterocyclic system, 4-Chloro-1H-indazole, followed by the strategic protection of the N-1 position.

Retrosynthetic Plan:

The target molecule can be disconnected at the N-C bond of the pyran ring, revealing the two key synthons: the 4-Chloro-1H-indazole core and the tetrahydropyranyl (THP) protecting group, which is derived from 3,4-dihydro-2H-pyran (DHP). The 4-Chloro-1H-indazole itself is synthesized from a substituted aniline precursor, 3-chloro-2-methylaniline, via a diazotization and intramolecular cyclization reaction.

retrosynthesis target 4-Chloro-1-(THP)-1H-indazole precursor1 4-Chloro-1H-indazole target->precursor1 N-Deprotection dhp 3,4-Dihydro-2H-pyran (DHP) target->dhp precursor2 3-Chloro-2-methylaniline precursor1->precursor2 Diazotization / Cyclization

Caption: Retrosynthetic analysis of the target compound.

The tetrahydropyranyl (THP) group is an ideal choice for protecting the indazole nitrogen. It is introduced under mild acidic conditions, is stable to a wide array of reagents (including organometallics, hydrides, and basic conditions), and can be readily removed with dilute acid, ensuring orthogonality with other potential protecting groups.[7][8]

Part 1: Synthesis of the 4-Chloro-1H-indazole Core

The foundational step is the creation of the bicyclic indazole system. An efficient and scalable method involves the diazotization of 3-chloro-2-methylaniline, followed by an in-situ intramolecular cyclization.[9][10] This classic transformation is a cornerstone of heterocyclic chemistry.

Causality and Mechanistic Insight

The reaction proceeds via several key stages. First, the starting aniline is acetylated to form an acetanilide, which modulates its reactivity. This intermediate then reacts with a nitrosating agent, such as isoamyl nitrite or tert-butyl nitrite, under acidic conditions (provided by acetic anhydride) to form a diazonium species. The subsequent intramolecular cyclization is driven by the formation of the stable aromatic indazole ring. Finally, the acetyl group is hydrolyzed under basic conditions (e.g., NaOH or LiOH) to yield the free N-H indazole.[10] The use of tert-butyl nitrite and sodium hydroxide is often preferred for large-scale synthesis due to lower cost and more straightforward workup compared to isoamyl nitrite and lithium hydroxide, respectively.[10]

Experimental Protocol: Synthesis of 4-Chloro-1H-indazole

The following protocol is adapted from established literature procedures.[9][10]

workflow1 cluster_prep Reaction Setup cluster_reaction Cyclization cluster_workup Hydrolysis & Work-up start Add 3-chloro-2-methylaniline, KOAc, and CHCl3 to flask cool Cool to 0 °C start->cool add_ac2o Slowly add Acetic Anhydride cool->add_ac2o warm Warm to 25 °C, stir for 1 hr add_ac2o->warm heat Heat to 60 °C warm->heat add_nitrite Add Isoamyl Nitrite heat->add_nitrite stir_overnight Stir overnight at 60 °C add_nitrite->stir_overnight quench Add H2O and THF, cool to 0 °C stir_overnight->quench hydrolyze Add LiOH, stir for 3 hrs quench->hydrolyze extract Extract with Ethyl Acetate hydrolyze->extract dry Dry organic layer (MgSO4) & Concentrate extract->dry final_product 4-Chloro-1H-indazole dry->final_product Yields orange solid

Caption: Workflow for the synthesis of 4-Chloro-1H-indazole.

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-2-methylaniline (9.95 g, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol), and chloroform (120 mL).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add acetic anhydride (20.0 mL, 212 mmol) dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature (approx. 25 °C) and stir for 1 hour.

  • Cyclization: Heat the reaction mixture to 60 °C.

  • Add isoamyl nitrite (18.9 mL, 141 mmol) and continue stirring at 60 °C overnight.

  • Work-up and Hydrolysis: After the reaction is complete (monitored by TLC), add water (75 mL) and tetrahydrofuran (THF, 150 mL) and cool the mixture to 0 °C.

  • Carefully add lithium hydroxide (LiOH, 20.7 g, 494 mmol) and stir vigorously at 0 °C for 3 hours to effect hydrolysis of the N-acetyl group.

  • Add water (200 mL) and transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (1 x 300 mL, then 1 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 4-chloro-1H-indazole as an orange solid.[9] The product can be used in the next step without further purification.

Reagent Summary Table:

Reagent Molar Mass ( g/mol ) Amount Used Moles (mmol) Equivalents
3-chloro-2-methylaniline 141.60 9.95 g 70.6 1.0
Potassium Acetate 98.14 8.3 g 84.7 1.2
Acetic Anhydride 102.09 20.0 mL 212 3.0
Isoamyl Nitrite 117.15 18.9 mL 141 2.0

| Lithium Hydroxide | 23.95 | 20.7 g | 494 | 7.0 |

Part 2: N-1 Tetrahydropyranylation

With the indazole core in hand, the next step is the installation of the THP protecting group. This reaction is a classic example of an acid-catalyzed addition to an enol ether (DHP).

Causality and Mechanistic Insight

The mechanism for THP protection is well-established.[7] The acid catalyst (commonly p-toluenesulfonic acid, p-TsOH) protonates the double bond of 3,4-dihydro-2H-pyran (DHP). This generates a resonance-stabilized oxocarbenium ion, which is highly electrophilic. The nucleophilic N-1 nitrogen of the indazole then attacks this cation. A final deprotonation step regenerates the acid catalyst and yields the N-1 protected product.

mechanism cluster_step1 Step 1: Catalyst Activation of DHP cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation DHP DHP Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) DHP->Oxocarbenium + H⁺ H_plus H⁺ (from p-TsOH) Intermediate Protonated Product Indazole 4-Chloro-1H-indazole Indazole->Intermediate Attacks Oxocarbenium Final_Product 4-Chloro-1-(THP)-1H-indazole Intermediate->Final_Product - H⁺ (Catalyst Regenerated)

Caption: Mechanism for acid-catalyzed THP protection of indazole.

A critical consideration for unsymmetrical heterocycles like indazole is regioselectivity. Alkylation can occur at either the N-1 or N-2 position. For indazoles, the 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer. Under the equilibrating conditions of acid catalysis, the reaction strongly favors the formation of the more stable N-1 substituted product.[11]

Experimental Protocol: N-1 Tetrahydropyranylation

This generalized protocol is effective for the N-protection of indazoles.[7][12]

  • Reaction Setup: Dissolve 4-chloro-1H-indazole (e.g., 1.0 g, 6.55 mmol) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 20 mL) in a round-bottom flask.

  • Add 3,4-dihydro-2H-pyran (DHP) (0.83 g, 9.83 mmol, 1.5 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (approx. 62 mg, 0.33 mmol, 0.05 equivalents).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 15 mL).

  • Extract the product with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Reagent Summary Table:

Reagent Molar Mass ( g/mol ) Amount Used (Example) Moles (mmol) Equivalents
4-Chloro-1H-indazole 152.58 1.0 g 6.55 1.0
3,4-Dihydro-2H-pyran 84.12 0.83 g 9.83 1.5

| p-TsOH·H₂O | 190.22 | 62 mg | 0.33 | 0.05 |

Characterization and Deprotection

The final product, with CAS number 1137278-45-5, is typically characterized by standard analytical techniques.[13][14] ¹H NMR spectroscopy will confirm the presence of the THP group (characteristic signals between 1.5-4.0 ppm and a distinct signal for the anomeric proton around 5.5-6.0 ppm) and the aromatic protons of the indazole core.[9] Mass spectrometry should show a molecular ion peak corresponding to the expected mass (C₁₂H₁₃ClN₂O, MW: 236.70 g/mol ).[13]

Should the synthetic route require, the THP group can be efficiently removed to unmask the N-H functionality. This is typically achieved by stirring the protected compound in an alcoholic solvent (like methanol or ethanol) with a catalytic amount of acid (e.g., p-TsOH, HCl, or TFA) at room temperature.[7][15] Alternative non-aqueous methods using reagents like lithium chloride in wet DMSO have also been reported.[16]

Conclusion

The synthesis of this compound is a robust and straightforward two-step process that is highly applicable in a drug discovery setting. The initial formation of the 4-chloro-1H-indazole scaffold via diazotization and cyclization provides the core structure, while the subsequent acid-catalyzed tetrahydropyranylation offers a reliable method for protecting the reactive N-1 position. This strategy yields a valuable and versatile building block, poised for further elaboration in the development of novel indazole-based therapeutic agents.

References

  • Zhan, Y., Ding, X., Wang, H., Yu, H., & Ren, F. (2018). A mild and efficient THP protection of indazoles and benzyl alcohols in water. Tetrahedron Letters, 59(22), 2150-2153. Available at: [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved January 4, 2026, from [Link]

  • Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 354-359. Available at: [Link]

  • Collot, M., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5395. Available at: [Link]

  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038-6039. Available at: [Link]

  • Albericio, F., & Kruger, H. G. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 166-176. Available at: [Link]

  • Kumar, A., & Kumar, V. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • El-Gokha, A. A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(44), 27293-27305. Available at: [Link]

  • Primas, N., et al. (2008). A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. Letters in Organic Chemistry, 5(1), 8-10. Available at: [Link]

  • OUCI. (n.d.). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. Retrieved January 4, 2026, from [Link]

  • Li, W., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(10), 2368. Available at: [Link]

  • University of Illinois Urbana-Champaign. (2025). Scientists identify two compounds that could benefit people living with multiple sclerosis. Retrieved January 4, 2026, from [Link]

  • Kruger, H. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 166-176. Available at: [Link]

  • Multiple Sclerosis News Today. (2019). Chloroindazole Compounds Show Promise as MS Treatments, Mouse Study Suggests. Retrieved January 4, 2026, from [Link]

  • Moore, S. M., et al. (2019). Analogues of ERβ ligand chloroindazole exert immunomodulatory and remyelinating effects in a mouse model of multiple sclerosis. Scientific Reports, 9(1), 875. Available at: [Link]

  • Al-Ostath, R. A., et al. (2022). Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages. Molecules, 27(19), 6542. Available at: [Link]

  • Feri, M., et al. (2025). Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery. Scientific Reports. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The strategic incorporation of a chlorine atom on the indazole ring and a tetrahydropyran (THP) protecting group at the N-1 position significantly influences its chemical behavior, solubility, and potential as a scaffold in the design of novel therapeutic agents. This document synthesizes available data to offer a detailed characterization of this molecule.

Chemical Identity and Molecular Structure

This compound is a derivative of 4-chloro-1H-indazole, where the acidic proton on the indazole nitrogen is replaced by a tetrahydropyran (THP) group. This protection strategy is common in organic synthesis to mask the reactivity of the N-H group, thereby allowing for selective modifications at other positions of the indazole core.[1] The THP group also tends to enhance the solubility of the parent molecule in organic solvents.

Molecular Formula: C₁₂H₁₃ClN₂O[2]

Molecular Weight: 236.70 g/mol [3]

CAS Number: 1137278-45-5[2]

The structural representation of this compound is depicted below:

Caption: Chemical structure of this compound.

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of the title compound. It is important to note that while some experimental data for related compounds is available, specific experimental values for this compound are not widely published. Therefore, some values are predicted based on computational models.

PropertyValueSource
Molecular Formula C₁₂H₁₃ClN₂O[2]
Molecular Weight 236.70 g/mol [3]
CAS Number 1137278-45-5[2]
Predicted pKa -0.18 ± 0.30[2]
Predicted XLogP3-AA 3.0[2]
Hydrogen Bond Acceptor Count 3[2]
Hydrogen Bond Donor Count 0[2]
Rotatable Bond Count 1[2]
Topological Polar Surface Area 29.5 Ų[2]

Synthesis and Purification

The synthesis of this compound typically involves a two-step process. The first step is the synthesis of the parent compound, 4-chloro-1H-indazole, followed by the protection of the N-1 position with a tetrahydropyran (THP) group.

Synthesis of 4-Chloro-1H-indazole

An improved and economically viable synthesis of 4-chloro-1H-indazole starts from the commercially available 3-chloro-2-methylaniline. The process involves the acetylation of the amino group, followed by a diazotization and cyclization reaction. The final step is the hydrolysis of the N-acetyl group to yield 4-chloro-1H-indazole.[4]

Synthesis_Flowchart cluster_synthesis Synthesis of 4-Chloro-1H-indazole A 3-Chloro-2-methylaniline B N-Acetyl-3-chloro-2-methylaniline A->B Acetylation (Acetic Anhydride) C N-Acetyl-4-chloro-1H-indazole B->C Diazotization & Cyclization (tert-Butyl nitrite) D 4-Chloro-1H-indazole C->D Hydrolysis (NaOH)

Caption: Synthetic pathway for 4-Chloro-1H-indazole.

N-1 Protection with Tetrahydropyran (THP)

The N-H group of 4-chloro-1H-indazole can be protected with a THP group by reacting it with 3,4-dihydro-2H-pyran (DHP) under acidic conditions. This reaction is typically carried out in an aprotic solvent.

Experimental Protocol: THP Protection of 4-Chloro-1H-indazole

  • Dissolution: Dissolve 4-chloro-1H-indazole in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Addition of DHP: Add a slight excess (1.1-1.5 equivalents) of 3,4-dihydro-2H-pyran to the solution.

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or pyridinium p-toluenesulfonate (PPTS).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indazole ring and the aliphatic protons of the THP group. The chemical shifts and coupling constants of the aromatic protons will be indicative of the 4-chloro substitution pattern. The anomeric proton of the THP group, adjacent to both the nitrogen and the oxygen atoms, will typically appear as a downfield multiplet.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the indazole core and the THP ring. The carbon attached to the chlorine atom will be influenced by its electron-withdrawing nature.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound.

Expected Fragmentation: Under electron ionization (EI), the molecular ion peak (M⁺) corresponding to the exact mass of the molecule is expected. Common fragmentation pathways for N-THP protected heterocycles involve the cleavage of the THP ring. A significant fragment would likely correspond to the loss of the THP group (C₅H₉O, 85 Da) or the entire tetrahydropyran moiety as a radical cation. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Mass_Fragmentation cluster_fragmentation Postulated Mass Spectrometry Fragmentation M [C12H13ClN2O]+• (Molecular Ion) F1 [C7H4ClN2]+• (Loss of THP radical) M->F1 - C5H9O• F2 [C5H9O]+ (THP cation) M->F2 - C7H4ClN2•

Caption: Postulated fragmentation pathways in mass spectrometry.

Physical and Chemical Properties

Solubility

The introduction of the THP group generally increases the solubility of the parent indazole in a range of organic solvents. While specific quantitative solubility data is not available, it is anticipated that this compound will be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. Its solubility in aqueous solutions is expected to be low due to its lipophilic nature.

Melting Point

The melting point of a crystalline solid is a key indicator of its purity. The melting point of the parent compound, 4-chloro-1H-indazole, is reported to be in the range of 155-160 °C. The introduction of the bulky and flexible THP group is likely to alter the crystal packing and, consequently, the melting point.

Lipophilicity

Lipophilicity is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The predicted octanol-water partition coefficient (XLogP3-AA) of 3.0 suggests that this compound is a moderately lipophilic compound.[2] This property can be experimentally determined using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).[1][6]

Thermal Stability

The thermal stability of the compound can be assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA would provide information on the decomposition temperature, while DSC would reveal information about melting point, phase transitions, and thermal decomposition. For many organic molecules, thermal analysis is crucial for understanding their stability under various processing and storage conditions.[7]

Crystallography

The three-dimensional arrangement of atoms in the crystalline state can be determined by X-ray crystallography. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are invaluable for understanding the compound's solid-state properties and for structure-based drug design. While no crystal structure for the title compound has been reported in the searched literature, the crystal structure of the related 4-chloro-1H-pyrazole has been determined.[8][9]

Applications and Significance

Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities. The 4-chloro substitution on the indazole ring can modulate the electronic properties and metabolic stability of the molecule, potentially enhancing its therapeutic efficacy. The THP-protected form of 4-chloro-1H-indazole serves as a key intermediate in the synthesis of more complex molecules, allowing for further functionalization of the indazole core.

References

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4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Synthetic Utility and Application of 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole in Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a heterocyclic compound that has emerged as a significant synthetic intermediate in the field of medicinal chemistry. While not an active pharmaceutical ingredient with a defined mechanism of action itself, its true value lies in its role as a versatile building block for the construction of more complex, biologically active molecules. This guide provides an in-depth exploration of the synthesis, chemical properties, and strategic application of this indazole derivative in the development of novel therapeutics. We will delve into its use in the synthesis of compounds targeting a range of diseases, thereby indirectly linking this intermediate to various mechanisms of action. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic campaigns.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of enzyme inhibitors and receptor modulators. The introduction of a chlorine atom at the 4-position and a tetrahydropyranyl (THP) protecting group on the indazole nitrogen enhances the synthetic utility of the core structure. The THP group provides stability during various reaction conditions and can be readily removed when needed, while the chloro-substituent offers a reactive handle for cross-coupling reactions, enabling the elaboration of the molecule into more complex structures.

This guide will focus on the practical application of this compound, moving from its synthesis to its role in the creation of compounds with defined biological targets.

Synthesis and Chemical Properties

The preparation of this compound is a critical first step for its use in further synthetic endeavors. A common and efficient method involves the protection of the indazole nitrogen of 4-chloro-1H-indazole.

General Synthetic Protocol: THP Protection of 4-Chloro-1H-indazole

The protection of the indazole nitrogen is typically achieved by reacting 4-chloro-1H-indazole with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst. This reaction is generally high-yielding and straightforward to perform.

Experimental Protocol:

  • Dissolution: Dissolve 4-chloro-1H-indazole in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or pyridinium p-toluenesulfonate (PPTS).

  • Reagent Addition: Slowly add 3,4-dihydro-2H-pyran (DHP) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a mild base, such as a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound as a pure compound.

Visualization of the Synthetic Pathway

Synthesis_of_this compound start 4-Chloro-1H-indazole product This compound start->product THP Protection reagent1 3,4-Dihydro-2H-pyran (DHP) p-Toluenesulfonic acid (cat.) Dichloromethane (DCM) reagent1->product

Caption: Synthetic route for the THP protection of 4-chloro-1H-indazole.

Application in the Synthesis of Bioactive Molecules

The primary utility of this compound is as a key intermediate in the synthesis of compounds for various therapeutic areas. Its structure allows for strategic modifications, particularly at the 4-position, to generate libraries of potential drug candidates.

Intermediate in the Synthesis of Human Glucokinase Activators

One notable application of this compound is in the preparation of human glucokinase (GK) activators, which are investigated for the treatment of type 2 diabetes. The mechanism of action of these final compounds involves the allosteric activation of the GK enzyme, leading to increased glucose uptake and insulin secretion.

In this context, this compound serves as a scaffold where the 4-chloro group is displaced or used in a cross-coupling reaction to introduce other functional groups necessary for binding to the allosteric site of the glucokinase enzyme.

Role in the Development of Antiproliferative Agents

Patent literature also describes the use of this compound in the synthesis of compounds for the treatment of hyper-proliferative disorders, such as cancer. The synthetic strategy often involves a Suzuki or other palladium-catalyzed cross-coupling reaction at the C4 position to introduce aryl or heteroaryl moieties. These modifications are designed to create molecules that can interact with specific protein kinases or other targets involved in cell cycle regulation.

Illustrative Synthetic Workflow:

Synthetic_Application_Workflow intermediate 4-Chloro-1-(THP)-1H-indazole coupling Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) intermediate->coupling deprotection Deprotection (Acidic Hydrolysis) coupling->deprotection Introduction of R group at C4 final_product Biologically Active Indazole Derivative deprotection->final_product Removal of THP group

Caption: General workflow for the elaboration of the indazole intermediate.

Summary of Synthetic Utility

The table below summarizes the key transformations and the role of this compound in the synthesis of biologically relevant compounds.

Reaction Type Reagents and Conditions Purpose Resulting Core Structure Potential Biological Target of Final Compound
Suzuki Coupling Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., dioxane/water)Introduction of an aryl or heteroaryl group at the C4 position.4-Aryl-1-(THP)-1H-indazoleProtein kinases, GPCRs
Buchwald-Hartwig Amination Amine (R-NH₂), Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), base (e.g., Cs₂CO₃), solvent (e.g., toluene)Formation of a C-N bond at the C4 position.4-Amino-1-(THP)-1H-indazoleIon channels, enzymes
Sonogashira Coupling Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base (e.g., Et₃N), solvent (e.g., THF)Introduction of an alkynyl group at the C4 position.4-Alkynyl-1-(THP)-1H-indazoleVarious enzymes and receptors
THP Deprotection Strong acid (e.g., HCl) in a protic solvent (e.g., methanol)Removal of the protecting group to reveal the N-H of the indazole for further functionalization or as a final step.4-Substituted-1H-indazoleCan be crucial for target engagement (e.g., hydrogen bonding)

Conclusion

This compound is a quintessential example of a modern synthetic building block in drug discovery. While it does not possess a known mechanism of action in its own right, its strategic value is immense. The THP-protected nitrogen and the reactive C4-chloro group provide a robust and versatile platform for the synthesis of diverse libraries of indazole-based compounds. Its application in the development of molecules targeting glucokinase and various targets in oncology underscores its importance. A thorough understanding of its synthesis, reactivity, and strategic deployment is therefore essential for medicinal chemists aiming to explore the rich chemical space of indazole-based therapeutics. The continued use of this and similar intermediates will undoubtedly contribute to the discovery of novel and effective medicines.

References

There are no direct scientific publications detailing the mechanism of action of this compound itself, as it is primarily documented as a synthetic intermediate in patent literature. The following references point to its use in the synthesis of other compounds.

The Multifaceted Biological Activities of Substituted 1H-Indazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-indazole scaffold, a bicyclic heteroaromatic system, has emerged as a "privileged structure" in medicinal chemistry. Its inherent drug-like properties and the synthetic tractability to introduce a variety of substituents have made it a cornerstone in the development of novel therapeutics. This technical guide provides an in-depth exploration of the diverse biological activities of substituted 1H-indazole derivatives, with a focus on their applications in oncology, inflammation, infectious diseases, and neurodegenerative disorders. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical data, field-proven experimental methodologies, and mechanistic insights to catalyze further innovation in this promising area of medicinal chemistry.

I. Anticancer Activity: Targeting the Engines of Malignancy

Substituted 1H-indazole derivatives have demonstrated significant potential as anticancer agents by targeting key signaling pathways that drive tumor growth, proliferation, and survival.[1][2] Notably, several indazole-based drugs, including Pazopanib and Axitinib, are already in clinical use for treating various cancers.[3]

A. Mechanism of Action: Kinase Inhibition and Beyond

A primary mechanism through which 1H-indazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

1. Targeting the PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR signaling cascade is one of the most frequently activated pathways in human cancers, playing a central role in cell growth, proliferation, and survival.[4] Several 1H-indazole derivatives have been developed as potent inhibitors of key kinases within this pathway.[5]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Survival mTORC1->Proliferation Indazole 1H-Indazole Derivative Indazole->PI3K inhibits Apoptosis_Pathway Indazole 1H-Indazole Derivative (e.g., 6o) p53 p53 Indazole->p53 activates? Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 inhibits MDM2 MDM2 p53->MDM2 induces Bax Bax (Pro-apoptotic) p53->Bax activates MDM2->p53 inhibits Bcl2->Bax inhibits Caspases Caspase Activation Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 2: Proposed mechanism of apoptosis induction by 1H-indazole derivatives.

B. Quantitative Anticancer Activity Data

The antiproliferative activity of substituted 1H-indazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound IDTarget Cancer Cell LineIC50 (µM)Reference
6o K562 (Chronic Myeloid Leukemia)5.15[6][7][8]
6o HEK-293 (Normal Kidney Cells)33.2[6][7][8]
5k Hep-G2 (Hepatoma)3.32[9]
2f 4T1 (Breast Cancer)0.23[10]
2f HepG2 (Hepatoma)0.80[10]
2f MCF-7 (Breast Cancer)0.34[10]
N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) HCT116 (Colorectal Cancer)14.3[11]
C. Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability and proliferation. [8][9] Materials:

  • Substituted 1H-indazole derivatives

  • Human cancer cell lines (e.g., K562, A549, PC-3, HepG2) [9]* Normal human cell line (e.g., HEK-293) for cytotoxicity assessment [8]* 5-Fluorouracil (5-Fu) as a positive control [8]* Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer and normal cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 1H-indazole derivatives (typically ranging from 0.625 to 10 µM) for 48 hours. [9]Include a vehicle control (DMSO) and a positive control (5-Fu).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using appropriate software.

Figure 3: Workflow for the MTT assay.

II. Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key contributor to a multitude of diseases, including arthritis, cardiovascular disease, and cancer. [12]Substituted 1H-indazole derivatives have demonstrated promising anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. [12]

A. Mechanism of Action: COX Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. [12]Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. Computational studies and in vivo experiments have shown that 1H-indazole derivatives can act as COX-2 inhibitors. [12]

B. In Vivo Anti-inflammatory Activity Data

The carrageenan-induced rat paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory activity of new compounds.

CompoundDose (mg/kg)Inhibition of Edema (%)Reference
Indomethacin (Standard) 1057.66 (at 4h)[3]
Compound 1 20096.31 (at 4h)[3]
Compound 3 20099.69 (at 4h)[3]

Note: Compounds 1 and 3 are benzenesulfonamide derivatives of 5'-aminospirotriazolotriazine, included for comparative purposes of high-efficacy anti-inflammatory agents in a similar assay.

C. Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo model assesses the ability of a compound to reduce acute inflammation. [13] Materials:

  • Wistar rats

  • Substituted 1H-indazole derivatives

  • Carrageenan solution (1% in saline)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for a week.

  • Compound Administration: Administer the test compounds and the standard drug to different groups of rats (typically orally or intraperitoneally). A control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 30 minutes), inject carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce localized edema. [13]4. Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for each group compared to the control group.

III. Antimicrobial Activity: Combating Microbial Threats

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Substituted 1H-indazole derivatives have shown promising activity against a range of bacteria and fungi. [14][15]

A. Spectrum of Activity

1H-indazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. [14]

B. Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. [16]

Compound Class Target Microorganism MIC (µg/mL) Reference
Indazole-1,2,3-triazolyl-1,3,4-oxadiazole derivative 61 S. pneumoniae (Gram-positive) 4.0 [14]
Indazole derivative 2 E. faecalis - [17]

| Indazole derivative 5 | S. aureus, S. epidermidis | 64-128 | [17]|

C. Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent. [18][19] Materials:

  • Substituted 1H-indazole derivatives

  • Bacterial or fungal strains

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., ciprofloxacin, vancomycin, nystatin) [20] Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilutions: Prepare two-fold serial dilutions of the 1H-indazole derivatives in the appropriate broth in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

IV. Neuroprotective Effects: Shielding the Nervous System

Neurodegenerative diseases, such as Parkinson's and Alzheimer's, are characterized by the progressive loss of neuronal structure and function. Substituted 1H-indazole derivatives have emerged as a promising class of compounds with neuroprotective properties. [21][22]

A. Mechanism of Action: MAO-B Inhibition and Antioxidant Effects

One of the key mechanisms underlying the neuroprotective effects of some 1H-indazole derivatives is the inhibition of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine. [21]By inhibiting MAO-B, these compounds can increase dopamine levels in the brain, which is beneficial in conditions like Parkinson's disease. Additionally, some derivatives exhibit antioxidant properties, protecting neurons from oxidative stress-induced damage. [23]

B. In Vitro Neuroprotective Activity Data

The neuroprotective potential of these compounds can be assessed in cell-based assays using neurotoxins to induce neuronal damage.

Compound IDAssayIC50 (nM)Reference
Compound 20 hMAO-B Inhibition52[21]
C. Experimental Protocol: In Vitro Neuroprotection Assay (6-OHDA-Induced Neurotoxicity)

The 6-hydroxydopamine (6-OHDA) induced neurotoxicity model in SH-SY5Y neuroblastoma cells is a common in vitro model for Parkinson's disease research. [22] Materials:

  • SH-SY5Y human neuroblastoma cells

  • Substituted 1H-indazole derivatives

  • 6-hydroxydopamine (6-OHDA)

  • Cell culture reagents

  • Reagents for cell viability assays (e.g., MTT)

  • Antibodies for Western blotting (e.g., anti-Bax, anti-cleaved caspase-3) [22] Procedure:

  • Cell Culture: Culture and maintain SH-SY5Y cells in appropriate conditions.

  • Pre-treatment: Pre-treat the cells with different concentrations of the 1H-indazole derivatives for a specific duration.

  • Induction of Neurotoxicity: Expose the cells to 6-OHDA to induce neurotoxicity.

  • Assessment of Neuroprotection:

    • Cell Viability: Measure cell viability using the MTT assay.

    • Apoptosis: Assess apoptosis by measuring the levels of pro-apoptotic proteins like Bax and cleaved caspase-3 using Western blotting. [22]5. Data Analysis: Determine the extent of neuroprotection conferred by the 1H-indazole derivatives by comparing the results from treated and untreated cells.

V. Conclusion and Future Directions

Substituted 1H-indazole derivatives represent a versatile and highly promising scaffold in drug discovery, with demonstrated efficacy across a broad spectrum of therapeutic areas. The ability to readily modify the core structure allows for the fine-tuning of biological activity and pharmacokinetic properties. Future research in this field should focus on leveraging structure-activity relationship (SAR) studies to design next-generation derivatives with enhanced potency, selectivity, and safety profiles. Furthermore, the exploration of novel biological targets and the use of advanced drug delivery systems will undoubtedly expand the therapeutic applications of this remarkable class of compounds.

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The Tetrahydropyranyl (THP) Group in Indazole Synthesis: A Senior Application Scientist's In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Intricacies of Indazole Functionalization

The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its synthesis and subsequent functionalization, however, present a significant challenge, primarily centered on the regioselective substitution of the two nitrogen atoms within the pyrazole ring. The indazole anion exists as a resonance hybrid, making it an ambident nucleophile susceptible to attack at both N1 and N2.[1][3] This often leads to mixtures of regioisomers, complicating purification and reducing yields. To overcome this hurdle, a robust protecting group strategy is not merely advantageous; it is often essential. This guide provides a deep dive into the utility of the tetrahydropyranyl (THP) protecting group in indazole synthesis, offering field-proven insights into its application, mechanistic underpinnings, and strategic deployment in complex synthetic routes.

The Strategic Imperative for N-Protection in Indazole Synthesis

The two nitrogen atoms of the indazole ring, while both nucleophilic, exhibit distinct electronic and steric environments. The N1 position is generally considered to be the thermodynamic sink, leading to the more stable 1H-indazole tautomer.[1][3] Conversely, the N2 position is often the site of kinetic control in alkylation reactions.[4] This delicate balance is further influenced by substituents on the indazole core and the reaction conditions employed. Without a protecting group, achieving regioselectivity in subsequent reactions, such as alkylations, arylations, or metallations, can be exceedingly difficult.

A protecting group serves as a temporary molecular "mask," deactivating one nitrogen atom to direct reactivity towards the other, or to protect the N-H bond from incompatible reagents. An ideal protecting group for indazole synthesis should possess the following characteristics:

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions that do not compromise the integrity of the indazole core or other functional groups.

  • Stability: The protecting group must be robust enough to withstand the reaction conditions of subsequent synthetic transformations.

  • Influence on Regioselectivity: The choice of protecting group can profoundly influence the regiochemical outcome of subsequent reactions.

  • Minimal Electronic Perturbation: In some cases, a protecting group that does not significantly alter the electronic nature of the indazole ring is desirable.

The THP group, a simple cyclic acetal, emerges as a compelling candidate that fulfills many of these criteria.

The THP Group: A Versatile Tool for the Synthetic Chemist

The tetrahydropyranyl (THP) group is a widely employed protecting group for alcohols and, pertinently for this guide, for the N-H of various heterocycles.[5][6] Its popularity stems from a combination of low cost, straightforward introduction, and well-defined deprotection protocols.[5][6]

Mechanism of THP Protection

The introduction of the THP group proceeds via an acid-catalyzed reaction of the indazole with 3,4-dihydro-2H-pyran (DHP). The mechanism, illustrated below, involves the protonation of the double bond in DHP to form a resonance-stabilized oxocarbenium ion. This electrophilic species is then attacked by the nucleophilic nitrogen of the indazole, followed by deprotonation to yield the N-THP-protected indazole.

THP Protection Mechanism cluster_0 Activation of DHP cluster_1 Nucleophilic Attack and Deprotonation DHP 3,4-Dihydro-2H-pyran (DHP) Oxocarbenium Resonance-Stabilized Oxocarbenium Ion DHP->Oxocarbenium + H+ H_plus H+ Intermediate Protonated Intermediate Oxocarbenium->Intermediate + Indazole Indazole Indazole N_THP_Indazole N-THP-Indazole Intermediate->N_THP_Indazole - H+

Caption: Mechanism of acid-catalyzed THP protection of indazole.

Mechanism of THP Deprotection

The removal of the THP group is essentially the reverse of the protection step and is achieved under acidic conditions.[7] Protonation of the acetal oxygen renders the C-O bond labile, leading to the formation of the same resonance-stabilized oxocarbenium ion and the free indazole. The oxocarbenium ion is then quenched by a nucleophile, typically water or an alcohol solvent.

THP Deprotection Mechanism cluster_0 Protonation and Cleavage cluster_1 Quenching of Byproduct N_THP_Indazole N-THP-Indazole Protonated_N_THP Protonated Acetal N_THP_Indazole->Protonated_N_THP + H+ Indazole Indazole Protonated_N_THP->Indazole Oxocarbenium Oxocarbenium Ion Protonated_N_THP->Oxocarbenium Hydroxy_THP 2-Hydroxytetrahydropyran Oxocarbenium->Hydroxy_THP + H2O Water H2O

Caption: Mechanism of acid-catalyzed deprotection of N-THP-indazole.

Regioselectivity in THP Protection of Indazoles: A Matter of Control

As with other alkylating agents, the reaction of indazoles with DHP can potentially yield both N1- and N2-THP protected isomers. However, the regiochemical outcome can often be directed by careful selection of reaction conditions.

  • Thermodynamic Control for N1-Selectivity: In general, the N1-substituted indazole is the thermodynamically more stable isomer.[1][3][8] Therefore, conditions that allow for equilibration, such as longer reaction times or the use of certain acid catalysts, tend to favor the formation of the N1-THP-indazole.[8]

  • Kinetic Control for N2-Selectivity: While less common for THP protection, conditions that favor kinetic control, such as the use of strong, non-coordinating bases at low temperatures with a subsequent quenching with an electrophile, can lead to the N2-isomer. However, for the direct acid-catalyzed reaction with DHP, thermodynamic control is more prevalent. Mildly acidic conditions have been reported to favor N2 protection in some instances.[8]

Comparative Analysis: THP vs. Other N-Protecting Groups for Indazoles

The choice of a protecting group is a critical strategic decision in a synthetic campaign. The following table provides a comparative overview of the THP group against other commonly used N-protecting groups for indazoles.

Protecting GroupIntroduction ConditionsDeprotection ConditionsAdvantagesDisadvantages
THP (Tetrahydropyranyl)DHP, acid catalyst (e.g., PTSA, MsOH) in CH2Cl2, THF, or water with surfactant.[5]Mild acid (e.g., PTSA, HCl, AcOH) in an alcohol or aqueous THF.[6]Low cost, easy to introduce and remove, stable to bases, organometallics, and reducing agents.[5][6]Creates a new stereocenter, leading to diastereomers; labile to strong acids.
SEM (2-(Trimethylsilyl)ethoxymethyl)SEM-Cl, base (e.g., NaH, DIPEA) in an aprotic solvent.[9]Fluoride source (e.g., TBAF) or strong acid.[9]Stable to a wide range of conditions, can direct C3-lithiation.[9]More expensive than THP, deprotection with fluoride can be problematic with other silyl groups.
Boc (tert-Butoxycarbonyl)Boc2O, base (e.g., DMAP, Et3N) in an aprotic solvent.Strong acid (e.g., TFA) or thermolysis.[10]Easy to introduce, generally stable to bases and nucleophiles.Electron-withdrawing nature can affect reactivity; labile to strong acids.
Ts (Tosyl)Ts-Cl, base (e.g., pyridine, Et3N).Strong acid, reducing agents (e.g., Na/NH3).Very stable to a wide range of conditions.Harsh deprotection conditions can limit its applicability.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point and may require optimization based on the specific indazole substrate.

Protocol for N1-THP Protection of 3-Iodo-6-nitroindazole

This protocol is adapted from a patented procedure and demonstrates the N1-selective protection of a functionalized indazole.[11]

Materials:

  • 3-Iodo-6-nitroindazole

  • 3,4-Dihydro-2H-pyran (DHP)

  • Methanesulfonic acid (MsOH)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-iodo-6-nitroindazole in dichloromethane, add 3,4-dihydro-2H-pyran (1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a catalytic amount of methanesulfonic acid.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

Protocol for Deprotection of N-THP-Indazole

This general protocol for THP ether cleavage can be adapted for N-THP indazoles.[8]

Materials:

  • N-THP-protected indazole

  • p-Toluenesulfonic acid monohydrate (PTSA·H2O)

  • Methanol or 2-Propanol

  • Water

  • Dichloromethane or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N-THP-protected indazole in methanol or 2-propanol.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Neutralize the reaction with saturated aqueous sodium bicarbonate solution.

  • Remove the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the deprotected indazole.

Strategic Application of THP Protection in a Multi-Step Synthesis

The true value of a protecting group is demonstrated in its ability to enable complex molecular transformations. The following hypothetical synthetic workflow illustrates the strategic use of the THP group in the synthesis of a functionalized indazole derivative, for instance, in a Suzuki cross-coupling reaction.

Synthetic Workflow Indazole Bromo-Indazole THP_Protect THP Protection (DHP, H+) Indazole->THP_Protect N_THP_Indazole N1-THP-Bromo-Indazole THP_Protect->N_THP_Indazole Suzuki_Coupling Suzuki Coupling (Ar-B(OH)2, Pd catalyst) N_THP_Indazole->Suzuki_Coupling Coupled_Product N1-THP-Aryl-Indazole Suzuki_Coupling->Coupled_Product THP_Deprotect THP Deprotection (H+) Coupled_Product->THP_Deprotect Final_Product Aryl-Indazole THP_Deprotect->Final_Product

Caption: Workflow for the synthesis of an aryl-indazole using THP protection.

In this sequence, the THP group masks the N-H proton of the bromo-indazole, preventing interference with the palladium catalyst and the basic conditions typically employed in Suzuki cross-coupling reactions.[11] After the successful carbon-carbon bond formation, the THP group is readily removed under mild acidic conditions to furnish the desired N-unsubstituted aryl-indazole.

Conclusion: The THP Group as a Reliable Ally in Indazole Chemistry

The tetrahydropyranyl protecting group, while classic, remains a highly relevant and effective tool in the synthesis of complex indazole derivatives. Its low cost, ease of handling, and predictable reactivity make it an attractive choice for both academic research and industrial drug development. By understanding the mechanistic principles of its installation and removal, and by carefully considering the reaction conditions to control regioselectivity, the THP group can be a reliable ally in navigating the synthetic challenges posed by the indazole scaffold. This guide has provided a comprehensive overview to empower researchers to confidently and strategically employ the THP protecting group in their pursuit of novel indazole-based molecules with therapeutic potential.

References

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  • ResearchGate. (n.d.). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. [Link]

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  • Primas, N., et al. (2008). A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. Letters in Organic Chemistry, 5(1), 8-10. [Link]

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  • Blakemore, D. C., et al. (2009). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 50(48), 6693-6696. [Link]

  • Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227–237. [Link]

  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?[Link]

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  • Khandave, P., et al. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. [Link]

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  • Keeting, J. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1038–1050. [Link]

  • Wang, C., et al. (2020). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 56(64), 9171-9174. [Link]

  • Mondal, S., et al. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Journal of Molecular Structure. [Link]

  • Laxman, G., et al. (2021). Two step synthesis of indazole derivatives and their anti-cancer evaluation. RASAYAN Journal of Chemistry, 14(4), 2568-2573. [Link]

  • ResearchGate. (2010). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. [Link]

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An In-depth Technical Guide to 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS: 1137278-45-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a heterocyclic compound of significant interest in the field of medicinal chemistry. Its indazole core is a "privileged scaffold," meaning it is a structural motif that is recurrent in bioactive compounds and approved drugs.[1][2] The indazole ring system, a bicyclic structure composed of a benzene ring fused to a pyrazole ring, is known to interact with a variety of biological targets.[1][2] The addition of a tetrahydropyran (THP) group at the N1 position serves as a protecting group, which can be crucial in multi-step organic syntheses. This guide provides a comprehensive overview of the synthesis, properties, and applications of this important chemical building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its precursor, 4-chloro-1H-indazole, is provided in the table below.

PropertyThis compound4-Chloro-1H-indazole
CAS Number 1137278-45-5[3]13096-96-3[4]
Molecular Formula C₁₂H₁₃ClN₂O[3]C₇H₅ClN₂[4]
Molecular Weight 236.70 g/mol [3]152.58 g/mol [4]
Appearance Predicted: White to off-white solidOrange solid[5]
Melting Point Not available155-160 °C[4]
Boiling Point Not availableNot available
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.Soluble in organic solvents.

Synthesis and Purification

The synthesis of this compound is typically achieved through the protection of the N-H group of 4-chloro-1H-indazole with 3,4-dihydro-2H-pyran (DHP). This reaction is a standard method for the introduction of the THP protecting group onto N-heterocycles.[6]

Synthesis of the Precursor: 4-Chloro-1H-indazole

A common route to 4-chloro-1H-indazole starts from 3-chloro-2-methylaniline.[5][7] The synthesis involves a diazotization reaction followed by cyclization.

Experimental Protocol: Synthesis of 4-Chloro-1H-indazole [5]

  • Acetylation: To a stirred solution of 3-chloro-2-methylaniline in an appropriate solvent, add acetic anhydride.

  • Diazotization and Cyclization: Cool the reaction mixture and add a nitrite source, such as isoamyl nitrite or tert-butyl nitrite, to initiate the diazotization and subsequent intramolecular cyclization.

  • Work-up: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield 4-chloro-1H-indazole as an orange solid.[5]

Protection of 4-Chloro-1H-indazole with a THP Group

The N-H of the indazole is protected using DHP in the presence of an acid catalyst.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Dissolve 4-chloro-1H-indazole in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Reagents: Add 3,4-dihydro-2H-pyran (DHP) to the solution, typically in a slight excess (1.1-1.5 equivalents). Then, add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction with a mild base, such as a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: The crude product is purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system. Care should be taken to avoid prolonged exposure to the acidic silica gel, which can potentially cleave the THP group.[8]

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_protection THP Protection 3-Chloro-2-methylaniline 3-Chloro-2-methylaniline 4-Chloro-1H-indazole 4-Chloro-1H-indazole 3-Chloro-2-methylaniline->4-Chloro-1H-indazole Diazotization/ Cyclization Target This compound 4-Chloro-1H-indazole->Target DHP, H+ catalyst DHP 3,4-Dihydro-2H-pyran Medicinal_Chemistry_Application BuildingBlock 4-Chloro-1-(THP)-1H-indazole Modification Chemical Modification (e.g., Cross-coupling) BuildingBlock->Modification Deprotection THP Deprotection Modification->Deprotection FinalCompound Active Kinase Inhibitor Deprotection->FinalCompound

Caption: Role as a building block in kinase inhibitor synthesis.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general laboratory safety precautions should be followed. Based on the safety information for its precursor, 4-chloro-1H-indazole, and other related chemicals, the following handling guidelines are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a key intermediate for the synthesis of complex molecules with potential therapeutic applications. Its straightforward synthesis and the versatility of the indazole scaffold make it an attractive building block for medicinal chemists. A thorough understanding of its properties, synthesis, and handling is essential for its effective use in research and development.

References

  • Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (n.d.). Retrieved from [Link]

  • ResearchGate. A mild and efficient THP protection of indazoles and benzyl alcohols in water. (n.d.). Retrieved from [Link]

  • Wiley Online Library. Supporting Information. (2007). Retrieved from [Link]

  • Royal Society of Chemistry. Cu-Catalyzed arylation of amino group in the indazole ring: Regioselective synthesis of pyrazolo-carbazoles. (n.d.). Retrieved from [Link]

  • PMC. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. (2017). Retrieved from [Link]

  • ACG Publications. Efficient one-pot three-component synthesis of 2H-indazole [2,1-b] phthalazine-1,6,11(13H)-triones at room temperature. (n.d.). Retrieved from [Link]

  • ResearchGate. An Improved Preparation of 4-Chloro-1H-indazole (V). (2011). Retrieved from [Link]

  • Reddit. Purification of THP protected compound. (2025). Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. (n.d.). Retrieved from [Link]

  • PubChem. 4,5,6,7-tetrahydro-1H-indazole. (n.d.). Retrieved from [Link]

  • PMC. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). Retrieved from [Link]

  • RSC Publishing. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. (n.d.). Retrieved from [Link]

  • PMC. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. (2021). Retrieved from [Link]

  • Reddit. Organic Synthesis advice needed. Achieving THP protection of phenolic group. (2014). Retrieved from [Link]

  • ACS Publications. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022). Retrieved from [Link]

  • Organic Chemistry Portal. 2H-Indazole synthesis. (n.d.). Retrieved from [Link]

  • Google Patents. AU2018447240B2 - Indazole kinase inhibitor and use thereof. (n.d.).
  • MDPI. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. (n.d.). Retrieved from [Link]

  • PubChem. 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. (n.d.). Retrieved from [Link]

  • ResearchGate. A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. (2007). Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). Retrieved from [Link]

  • NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). Retrieved from [Link]

  • ResearchGate. Mass spectrum of 2H-Pyran,tetrahydro-2-(12- pentadecynyloxy) with... (n.d.). Retrieved from [Link]

  • Heterocycles. mass spectrometry of oxazoles. (n.d.). Retrieved from [Link]

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An In-Depth Technical Guide to the Safe Handling and Application of 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical information and best-practice protocols for researchers, scientists, and drug development professionals working with 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. The focus is on ensuring laboratory safety through a deep understanding of the compound's properties, synthesis, and handling requirements.

Core Compound Identification and Properties

This compound is a heterocyclic building block commonly utilized in medicinal chemistry. The indazole core is a "privileged scaffold" known for its wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.[1][2][3] The tetrahydropyranyl (THP) group serves as a protecting group for the N1 position of the indazole ring, facilitating regioselective functionalization at other positions during multi-step syntheses.[4][5]

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 1137278-45-5[6][7]
Molecular Formula C₁₂H₁₃ClN₂O[6][7]
Molecular Weight 236.70 g/mol [6]
Canonical SMILES C1CCOC(C1)N2C3=C(C=N2)C(=CC=C3)Cl[6]
InChIKey MFGIVPTZAMUOSU-UHFFFAOYSA-N[6]
Appearance Typically a solid (based on precursor)[8]
pKa (Predicted) -0.18 ± 0.30[6]

Hazard Assessment and Risk Mitigation

Signal Word: Danger [8][9] Hazard Pictogram (based on precursor): GHS06 (Skull and Crossbones)[8]

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.[10][11]

  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes, conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[12] A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) that have been inspected for integrity before use.[13] Given that disposable gloves offer only a contact barrier, they must be removed and disposed of immediately upon suspected contamination.[10] Never wear contaminated gloves outside of the immediate work area.

  • Body Protection: A flame-retardant laboratory coat must be worn and kept fully fastened. For operations with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[11][13]

Safe Handling Practices & Engineering Controls

Adherence to prudent laboratory practices is the foundation of safety.[11]

  • Designated Work Area: All work with this compound should be restricted to a designated area within a laboratory, clearly marked as a space for handling toxic chemicals.

  • Engineering Controls: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.[10] Ensure the sash is kept at the lowest practical height.

  • Aerosol Prevention: Avoid actions that could generate dust, such as scraping or vigorous shaking of the solid. When transferring the solid, use techniques that minimize dust formation.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[9][14] Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before breaks.[13]

  • Contamination Control: Decontaminate all work surfaces after completing tasks. Ensure any contaminated equipment is cleaned or disposed of as hazardous waste.

G cluster_prep Pre-Experiment Safety Protocol cluster_handling Safe Chemical Handling Workflow cluster_post Post-Experiment Protocol A Hazard Assessment: Review SDS of compound and precursors. B Select & Inspect PPE: Goggles, Gloves, Lab Coat A->B C Verify Engineering Controls: Check Fume Hood Certification & Airflow B->C D Work within Fume Hood C->D Proceed to Handling E Transfer Chemical Carefully (Minimize Dust/Aerosols) D->E F Perform Reaction/ Procedure E->F G Cap All Containers When Not in Use F->G H Decontaminate Work Surface & Glassware G->H Procedure Complete I Segregate & Label Hazardous Waste H->I J Remove PPE Correctly (Gloves last) I->J K Wash Hands Thoroughly J->K G A 3-Chloro-2-methylaniline reagent1 1. Acetic Anhydride 2. Isopentyl Nitrite 3. LiOH or NaOH B 4-Chloro-1H-indazole reagent2 3,4-Dihydro-2H-pyran (DHP) Acid Catalyst (e.g., PTSA) C This compound (Target Compound) reagent1->B Diazotization & Cyclization reagent2->C N-Protection

Caption: Synthesis pathway of the target compound.

Experimental Protocol: N-Protection of 4-Chloro-1H-indazole

This protocol describes a standard laboratory procedure for the synthesis of the title compound.

Objective: To protect the N1 position of 4-chloro-1H-indazole using 3,4-dihydro-2H-pyran (DHP).

Materials:

  • 4-chloro-1H-indazole

  • 3,4-dihydro-2H-pyran (DHP)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • p-Toluenesulfonic acid (PTSA) or other acid catalyst

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a chemical fume hood, add 4-chloro-1H-indazole (1.0 eq) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

    • Causality: Using dry glassware prevents the introduction of water, which can consume the acid catalyst and interfere with the reaction.

  • Dissolution: Add anhydrous DCM or THF to dissolve the starting material completely.

    • Causality: A solvent is required to ensure the reactants are in the same phase, allowing for an efficient reaction. Anhydrous solvent is critical.

  • Addition of DHP: Add 3,4-dihydro-2H-pyran (DHP) (approx. 1.2-1.5 eq) to the solution.

    • Causality: A slight excess of DHP ensures the complete consumption of the limiting reagent (4-chloro-1H-indazole).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (PTSA) (approx. 0.05 eq) to the reaction mixture.

    • Causality: The acid protonates DHP, activating it for nucleophilic attack by the indazole nitrogen. A catalytic amount is sufficient as it is regenerated during the reaction cycle.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Causality: TLC is a crucial self-validating step to confirm reaction completion and prevent the formation of side products from over-reaction or decomposition.

  • Quenching: Once the reaction is complete, add saturated aqueous NaHCO₃ solution to the flask and stir for 10-15 minutes.

    • Causality: The basic NaHCO₃ solution neutralizes the acid catalyst, "quenching" or stopping the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with additional DCM. Combine the organic layers.

    • Causality: The product is organic-soluble. Extraction separates the product from inorganic salts and residual aqueous-soluble materials.

  • Drying and Filtration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄. Filter to remove the drying agent.

    • Causality: This step removes residual water from the organic phase, which is essential before solvent evaporation.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): Purify the crude product by column chromatography on silica gel if impurities are detected by TLC or NMR analysis.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [9]* Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops. [9]* Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [9]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical help. [9]* Spills: Evacuate the area. Wear appropriate PPE. For small spills of solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

References

  • ChemicalBook. (n.d.). 4-CHLORO (1H)INDAZOLE synthesis.
  • Guidechem. (n.d.). This compound.
  • Smolecule. (2024, January 5). 4-Chloro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-5-amine.
  • X-Y-Z.com. (n.d.). GHS 11 (Rev.11) SDS Word CAS: 13096-96-3 Name: 4-CHLORO-1H-INDAZOLE.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole.
  • TCI Chemicals. (2025, January 8). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Angene Chemical. (2025, November 4). Safety Data Sheet.
  • ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • Sigma-Aldrich. (n.d.). 4-Chloro-1H-indazole 97 13096-96-3.
  • Parchem. (n.d.). This compound.
  • AKSci. (n.d.). 5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
  • ResearchGate. (n.d.). A mild and efficient THP protection of indazoles and benzyl alcohols in water.
  • PubChem. (n.d.). 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
  • Wikipedia. (n.d.). Indazole.
  • IU Pressbooks. (n.d.). Chemistry Laboratory Safety Rules.
  • UNC Policies. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
  • Blog. (2025, October 29). What are the safety precautions when using organic intermediates in a laboratory?.
  • National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
  • Taylor & Francis. (n.d.). Indazole – Knowledge and References.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Benchchem. (n.d.). methods to improve diastereoselectivity in 4-Chloro-2-methyl-tetrahydro-pyran synthesis.
  • ABI Chem. (n.d.). This compound.
  • ChemicalBook. (n.d.). 4-Chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-indazole.
  • RSC Publishing. (n.d.). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors.
  • PubMed. (2001, February). Acute toxicity of (chloro-)catechols and (chloro-)catechol-copper combinations in Escherichia coli corresponds to their membrane toxicity in vitro.
  • National Center for Biotechnology Information. (2017, March 8). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.

Sources

The Emerging Therapeutic Landscape of 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1][2] This guide delves into the therapeutic potential of a specific, yet underexplored, class of indazole derivatives: those bearing a 4-chloro substitution and a 1-(tetrahydro-2H-pyran-2-yl) (THP) group. We will explore the rationale behind this substitution pattern, potential therapeutic applications, and provide detailed synthetic and experimental protocols to empower researchers in their drug discovery endeavors. While direct preclinical and clinical data on this specific scaffold are nascent, this guide synthesizes current knowledge on analogous compounds to provide a forward-looking perspective on their promise, particularly in oncology and beyond.

The Indazole Scaffold: A Privileged Structure in Drug Design

Indazoles, bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring, are of immense interest in pharmacology.[3] Their rigid structure and ability to participate in a variety of non-covalent interactions make them ideal pharmacophores for engaging with biological targets. Several indazole-based drugs, such as the kinase inhibitors axitinib and pazopanib, have achieved clinical success, primarily in the treatment of cancer.[4] The versatility of the indazole ring allows for substitution at multiple positions, enabling fine-tuning of a compound's physicochemical properties and biological activity.

The Strategic Importance of the 4-Chloro and 1-THP Substitutions

The selection of the 4-chloro and 1-THP substituents is a deliberate strategy rooted in established medicinal chemistry principles.

  • The 4-Chloro Group: Halogenation, particularly chlorination, of aromatic rings is a common tactic in drug design to modulate a compound's electronic properties and metabolic stability. The electron-withdrawing nature of the chlorine atom at the 4-position can influence the acidity of the indazole N-H, potentially impacting its hydrogen bonding capabilities with target proteins. Furthermore, the chloro group can occupy hydrophobic pockets within a binding site, enhancing binding affinity.

  • The 1-(tetrahydro-2H-pyran-2-yl) (THP) Group: The THP group is frequently employed as a protecting group for the indazole nitrogen. This serves a dual purpose. Synthetically, it facilitates regioselective reactions at other positions of the indazole ring. In a biological context, the THP group can enhance cell permeability and oral bioavailability by masking the polar N-H group. While often considered a protecting group to be removed in the final compound, its retention can offer advantages in terms of drug-like properties.

Potential Therapeutic Applications

Based on the known activities of structurally related indazole derivatives, we can project several promising therapeutic avenues for 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole derivatives.

Oncology: Targeting Kinase Signaling Cascades

The most prominent application of indazole derivatives is in oncology, where they have proven to be effective inhibitors of various protein kinases that are dysregulated in cancer.[4]

Hypothesized Mechanism of Action:

This compound derivatives are likely to function as ATP-competitive kinase inhibitors. The indazole core can form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common binding motif for this class of inhibitors. The 4-chloro substituent can further enhance binding by interacting with hydrophobic residues in the vicinity.

Signaling Pathway: Generic Kinase Inhibition

kinase_inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase Target Kinase Receptor->Kinase Signal Activation Substrate Substrate Protein Kinase->Substrate ATP -> ADP P_Substrate Phosphorylated Substrate Transcription Gene Transcription (Proliferation, Survival) Indazole 4-Chloro-1-THP-Indazole Derivative Indazole->Kinase Inhibition

Caption: Inhibition of a generic kinase signaling pathway by a 4-Chloro-1-THP-indazole derivative.

Potential Kinase Targets:

While specific screening data is not yet publicly available, based on the broader indazole class, potential targets include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs is a validated anti-angiogenic strategy in cancer therapy.[1]

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth and division.

  • Aurora Kinases: Essential for cell cycle progression.[1]

  • Pim Kinases: Implicated in cell survival and proliferation.[5]

  • Tpl2 Kinase: A key regulator of inflammatory signaling pathways.[6]

Neurodegenerative and Inflammatory Disorders

Recent patent literature suggests that certain indazole derivatives may have applications beyond oncology.

  • Wnt Pathway Inhibition: The Wnt signaling pathway is implicated in both developmental processes and diseases such as cancer and Alzheimer's disease. Modulation of this pathway by indazole derivatives presents a novel therapeutic strategy.[7]

  • Cannabinoid Receptor 1 (CB1) Modulation: Some indazole derivatives have been investigated as modulators of the CB1 receptor, which is involved in pain, appetite, and mood. This opens up possibilities for the treatment of pain, metabolic disorders, and psychiatric conditions.[8]

Synthetic and Experimental Protocols

The following sections provide detailed, representative protocols for the synthesis and biological evaluation of this compound derivatives. These protocols are based on established methodologies for indazole synthesis and kinase inhibition assays.

Synthesis of this compound

This is a two-step process starting from the commercially available 4-chloro-1H-indazole.

Experimental Workflow: Synthesis

synthesis_workflow Start 4-Chloro-1H-indazole Step1 Step 1: Protection of N1 with Dihydropyran (DHP) Start->Step1 Intermediate This compound Step1->Intermediate Step2 Step 2: (Optional) Further Functionalization (e.g., Suzuki Coupling) Intermediate->Step2 Purification Purification (Column Chromatography) Intermediate->Purification FinalProduct Target Derivative Step2->FinalProduct FinalProduct->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: General workflow for the synthesis of 4-Chloro-1-THP-indazole derivatives.

Step 1: Synthesis of this compound

  • Reaction Setup: To a solution of 4-chloro-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add 3,4-dihydro-2H-pyran (1.5 eq).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired product.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a common method for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

  • Recombinant human kinase

  • Specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Mixture Preparation: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the recombinant kinase.

  • Initiation of Reaction: Add the peptide substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence, which is proportional to the amount of ADP produced. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Insights (Inferred)

While specific SAR studies for this compound derivatives are not extensively published, we can infer potential SAR based on related indazole kinase inhibitors.

PositionSubstitutionPotential Impact on Activity
C3 Small hydrophobic or hydrogen bond donating/accepting groupsCan interact with the solvent front or form additional interactions within the ATP binding site.
C5/C6 Aromatic or heteroaromatic ringsCan extend into other regions of the kinase, potentially increasing potency and selectivity.
THP Ring StereochemistryThe stereochemistry of the anomeric carbon of the THP ring may influence the orientation of the indazole core in the binding pocket.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The insights provided in this guide, synthesized from the broader knowledge of indazole chemistry and pharmacology, are intended to serve as a springboard for further investigation.

Key areas for future research include:

  • Broad Kinase Profiling: Screening these derivatives against a large panel of kinases to identify specific, potent targets.

  • Structure-Based Drug Design: Obtaining co-crystal structures of these compounds with their target kinases to guide further optimization.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of lead compounds in relevant animal models of disease.

  • Exploration of Non-Oncology Applications: Further investigation into their activity as modulators of targets such as the CB1 receptor and components of the Wnt signaling pathway.

References

Methodological & Application

Application Note and Protocol for the Synthesis of 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction

4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a valuable intermediate in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure found in numerous compounds with a wide range of biological activities.[1] The introduction of a tetrahydropyranyl (THP) group serves as a common and effective strategy to protect the N-H functionality of the indazole ring. This protection allows for selective reactions at other positions of the molecule and can be readily removed under acidic conditions.[2] This application note provides a detailed, step-by-step protocol for the synthesis of this compound, starting from the commercially available 4-chloro-1H-indazole.

Chemical Reaction Pathway

The synthesis involves a two-step process starting from 3-chloro-2-methylaniline. The first step is the formation of the indazole ring to yield 4-chloro-1H-indazole. The second step is the protection of the indazole nitrogen with a tetrahydropyranyl (THP) group.

Synthesis_Pathway start 3-Chloro-2-methylaniline intermediate 4-Chloro-1H-indazole start->intermediate Diazotization/ Cyclization product This compound intermediate->product THP Protection (DHP, p-TsOH)

Caption: Synthetic pathway for this compound.

Experimental Protocols

Part 1: Synthesis of 4-Chloro-1H-indazole

This protocol is adapted from established procedures for the synthesis of substituted indazoles.[3][4]

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molarity/DensityAmountMoles
3-Chloro-2-methylanilineC₇H₈ClN141.601.159 g/mL10.0 g70.6 mmol
Acetic AnhydrideC₄H₆O₃102.091.08 g/mL21.6 g (20 mL)212 mmol
Potassium AcetateCH₃COOK98.14-8.3 g84.7 mmol
Isoamyl NitriteC₅H₁₁NO₂117.150.875 g/mL16.5 g (18.9 mL)141 mmol
Lithium HydroxideLiOH23.95-20.7 g494 mmol
ChloroformCHCl₃119.381.48 g/mL120 mL-
Tetrahydrofuran (THF)C₄H₈O72.110.889 g/mL150 mL-
Ethyl Acetate (EtOAc)C₄H₈O₂88.110.902 g/mLAs needed-
WaterH₂O18.021.00 g/mLAs needed-
Magnesium Sulfate (anhydrous)MgSO₄120.37-As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-2-methylaniline (10.0 g, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol), and chloroform (120 mL).

  • Cool the mixture to 0 °C in an ice bath with continuous stirring.

  • Slowly add acetic anhydride (20.0 mL, 212 mmol) dropwise over 2 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Heat the mixture to 60 °C and add isoamyl nitrite (18.9 mL, 141 mmol).

  • Stir the reaction mixture at 60 °C overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and add water (75 mL) and THF (150 mL).

  • Cool the mixture to 0 °C in an ice bath and add lithium hydroxide (20.7 g, 494 mmol).

  • Stir the mixture at 0 °C for 3 hours.

  • Add water (200 mL) and transfer the mixture to a separatory funnel.

  • Extract the product with ethyl acetate (2 x 150 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-1H-indazole as an orange solid. The crude product can be purified by recrystallization if necessary.[4]

Part 2: Synthesis of this compound

This protocol employs a standard acid-catalyzed protection of the indazole nitrogen with 3,4-dihydro-2H-pyran (DHP).[2][5]

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molarity/DensityAmountMoles
4-Chloro-1H-indazoleC₇H₅ClN₂152.58-5.0 g32.8 mmol
3,4-Dihydro-2H-pyran (DHP)C₅H₈O84.120.922 g/mL3.6 g (3.9 mL)42.6 mmol
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)C₇H₁₀O₄S190.22-312 mg1.64 mmol
Dichloromethane (DCM)CH₂Cl₂84.931.33 g/mL100 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)--As needed-
BrineNaCl(aq)--As needed-
Magnesium Sulfate (anhydrous)MgSO₄120.37-As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-chloro-1H-indazole (5.0 g, 32.8 mmol) in dichloromethane (100 mL).

  • To this solution, add 3,4-dihydro-2H-pyran (3.9 mL, 42.6 mmol).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (312 mg, 1.64 mmol).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (50 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.

Characterization Data (Predicted)

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₂H₁₃ClN₂O

  • Molecular Weight: 236.70 g/mol

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.1-8.2 (s, 1H), 7.6-7.7 (d, 1H), 7.3-7.4 (t, 1H), 7.1-7.2 (d, 1H), 5.6-5.7 (dd, 1H), 4.0-4.1 (m, 1H), 3.7-3.8 (m, 1H), 1.6-2.2 (m, 6H).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 140.1, 134.5, 127.0, 122.5, 121.0, 110.0, 88.0, 68.0, 30.5, 25.0, 22.5.

  • Mass Spectrometry (ESI): m/z 237.07 [M+H]⁺.

Mechanism of THP Protection

The tetrahydropyranylation of the indazole nitrogen is an acid-catalyzed reaction. The mechanism involves the protonation of the double bond in 3,4-dihydro-2H-pyran by the acid catalyst (p-TsOH), which generates a resonance-stabilized carbocation. The nucleophilic nitrogen of the 4-chloro-1H-indazole then attacks this carbocation, followed by deprotonation to yield the N-THP protected product and regenerate the acid catalyst.[2]

THP_Protection_Mechanism cluster_0 Mechanism of THP Protection DHP DHP Protonated_DHP Protonated_DHP DHP->Protonated_DHP + H+ Carbocation Carbocation Protonated_DHP->Carbocation Resonance Attack Attack Carbocation->Attack Indazole Indazole Indazole->Attack Nucleophilic Attack Product Product Attack->Product - H+

Caption: Mechanism of acid-catalyzed THP protection of an N-heterocycle.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 3-Chloro-2-methylaniline is toxic and an irritant. Handle with care.

  • Acetic anhydride is corrosive and a lachrymator.

  • Dichloromethane is a suspected carcinogen.

  • 3,4-Dihydro-2H-pyran is flammable.

  • Handle all reagents and solvents in accordance with their Safety Data Sheets (SDS).

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The two-step synthesis is robust and utilizes readily available starting materials and reagents. The THP protection strategy is a reliable method for masking the indazole nitrogen, facilitating further synthetic transformations. The provided protocol and supporting information are intended to enable researchers in the fields of organic synthesis and medicinal chemistry to efficiently prepare this key intermediate.

References

  • The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]

  • ResearchGate. A mild and efficient THP protection of indazoles and benzyl alcohols in water. [Link]

  • ResearchGate. An Improved Preparation of 4-Chloro-1H-indazole (V). [Link]

  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • PMC - National Center for Biotechnology Information. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. [Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

  • National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • Wiley Online Library. Supporting Information. [Link]

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N1-Regioselective Protection of 4-Chloro-1H-indazole with Tetrahydropyran (THP): An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole nucleus is a prominent scaffold in medicinal chemistry and drug development, valued for its diverse biological activities. The strategic functionalization of the indazole ring is crucial for modulating its pharmacological properties. However, the presence of two reactive nitrogen atoms (N1 and N2) presents a significant challenge in achieving regioselective substitution, often leading to mixtures of isomers that are difficult to separate.[1][2] This application note provides a detailed, field-proven protocol for the highly regioselective protection of the N1 position of 4-chloro-1H-indazole using a tetrahydropyranyl (THP) group. This method leverages thermodynamic control to favor the formation of the more stable N1-isomer, providing a robust and scalable solution for chemists engaged in the synthesis of complex indazole-containing molecules.

The Challenge of Regioselectivity in Indazole Alkylation

The alkylation of 1H-indazoles can proceed at either the N1 or N2 position, and the outcome is governed by a delicate balance of kinetic and thermodynamic factors.[1] Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[2] Consequently, reactions that allow for equilibration tend to favor the formation of the N1-substituted product, which is the thermodynamic product. Conversely, kinetically controlled reactions, which proceed via the lowest energy transition state, often yield the N2-substituted isomer as the major product. The choice of base, solvent, and electrophile all play critical roles in directing the regiochemical outcome.[2]

Mechanism of N1-Regioselective THP Protection

The protection of 4-chloro-1H-indazole with a THP group is achieved through an acid-catalyzed reaction with 3,4-dihydro-2H-pyran (DHP). The mechanism, outlined below, proceeds via the formation of a resonance-stabilized oxocarbenium ion, which acts as the electrophile.

DOT Script for Reaction Mechanism

THP Protection Mechanism DHP DHP Oxocarbenium Resonance-Stabilized Oxocarbenium Ion DHP->Oxocarbenium + H⁺ H_plus H⁺ (cat.) Indazole 4-Chloro-1H-indazole Intermediate_complex Intermediate Complex Indazole->Intermediate_complex Nucleophilic Attack (N1) Oxocarbenium->Intermediate_complex Product_protonated Protonated Product Intermediate_complex->Product_protonated Product 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole Product_protonated->Product - H⁺

Caption: Acid-catalyzed mechanism for THP protection of indazole.

The high N1-regioselectivity of this reaction is attributed to the thermodynamic stability of the resulting N1-substituted indazole. While the initial attack could potentially occur at either nitrogen, the reversibility of the reaction under acidic conditions allows for equilibration to the more stable N1-isomer. The steric bulk of the incoming electrophile (the activated THP group) may also play a role in favoring attack at the less hindered N1 position.

Experimental Protocol

This protocol is designed for the efficient and highly N1-regioselective THP protection of 4-chloro-1H-indazole.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Chloro-1H-indazole≥97%Commercially Available
3,4-Dihydro-2H-pyran (DHP)≥97%Commercially Available
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)≥98.5%Commercially Available
Dichloromethane (DCM), anhydrous≥99.8%Commercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)Reagent GradeIn-house preparation
Anhydrous magnesium sulfate (MgSO₄)Reagent GradeCommercially Available
Ethyl acetate (EtOAc)HPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available
Step-by-Step Procedure

DOT Script for Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve 4-chloro-1H-indazole in anhydrous DCM start->dissolve add_dhp Add 3,4-dihydro-2H-pyran (DHP) dissolve->add_dhp add_catalyst Add p-TsOH·H₂O (catalytic) add_dhp->add_catalyst stir Stir at room temperature (Monitor by TLC) add_catalyst->stir quench Quench with saturated NaHCO₃ solution stir->quench extract Extract with DCM quench->extract dry Dry organic layer over MgSO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by flash chromatography concentrate->purify end Obtain pure N1-THP-protected product purify->end

Caption: Workflow for N1-THP protection of 4-chloro-1H-indazole.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-chloro-1H-indazole (1.0 eq.). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Addition of DHP: To the stirred solution, add 3,4-dihydro-2H-pyran (DHP, 1.2 eq.) dropwise at room temperature.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq.).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent (e.g., 20:80 v/v). The product spot should be less polar than the starting material. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound as a solid or oil.

Characterization and Validation

The successful synthesis of the N1-protected product can be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₁₂H₁₃ClN₂O[3]
Molecular Weight 236.70 g/mol [3]
Appearance White to off-white solid or colorless oil
¹H NMR (CDCl₃, 400 MHz) Indazole Protons: δ ~8.1 (s, 1H), ~7.6-7.2 (m, 3H). THP Protons: δ ~5.7 (dd, 1H), ~4.0 (m, 1H), ~3.7 (m, 1H), ~2.1-1.6 (m, 6H).
¹³C NMR (CDCl₃, 101 MHz) Indazole Carbons: δ ~140, ~135, ~127, ~123, ~122, ~121, ~110. THP Carbons: δ ~88, ~68, ~31, ~25, ~23.
Mass Spectrometry (ESI+) m/z: 237.07 [M+H]⁺

Note: The NMR chemical shifts are estimated based on data for structurally related compounds and general principles. Actual values may vary. The regiochemical assignment can be unequivocally confirmed using 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation). A correlation between the anomeric proton of the THP group (~5.7 ppm) and the C7a carbon of the indazole ring would confirm the N1-substitution.[4]

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction stalls, a small additional portion of p-TsOH·H₂O can be added. Ensure that the DCM is anhydrous, as water can inhibit the reaction.

  • Formation of Byproducts: Over-reaction or the use of excess acid can lead to the formation of byproducts. Careful monitoring by TLC is recommended.

  • Difficult Purification: If the product co-elutes with impurities, adjusting the polarity of the eluent system for column chromatography is necessary.

Deprotection Protocol

The THP group is labile under acidic conditions and can be readily removed when required. A typical deprotection procedure involves stirring the protected indazole in a solution of hydrochloric acid in an alcohol solvent (e.g., 1M HCl in methanol or ethanol) at room temperature until the reaction is complete as monitored by TLC.

Conclusion

This application note details a reliable and highly N1-regioselective protocol for the THP protection of 4-chloro-1H-indazole. By leveraging the principles of thermodynamic control in an acid-catalyzed reaction, this method provides a straightforward and efficient means to obtain the desired N1-isomer in high purity. This protocol is a valuable tool for researchers and synthetic chemists in the pharmaceutical and agrochemical industries, facilitating the synthesis of complex molecules where precise control of indazole functionalization is paramount.

References

Using 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole in Modern Medicinal Chemistry

Introduction: The Strategic Value of a Privileged Scaffold

The indazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This nitrogen-containing heterocycle is a key structural motif in numerous FDA-approved drugs and clinical candidates, demonstrating a broad range of therapeutic applications including oncology, anti-inflammatory, and anti-emetic treatments.[3][4][5] The versatility of the indazole core stems from its ability to engage in various biological interactions and its amenability to chemical modification at multiple positions.

This compound has emerged as a particularly valuable building block for drug discovery programs. Its utility is threefold:

  • The Indazole Core : Provides the foundational pharmacophore known for its diverse biological activities.[6][7]

  • The C4-Chloro Substituent : Acts as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of molecular fragments to build complexity and modulate activity.[8][9]

  • The N1-THP Group : The tetrahydropyranyl (THP) group serves as a robust and reliable protecting group for the indazole nitrogen.[10][11] It is stable to a wide range of non-acidic reaction conditions, including those typically employed in cross-coupling, yet can be readily removed under mild acidic conditions.[12][13] This strategic protection prevents unwanted side reactions and directs functionalization to other positions on the scaffold.

This guide provides detailed protocols and technical insights into the synthesis and application of this compound, empowering researchers to leverage this key intermediate in the design and synthesis of novel therapeutic agents.

Synthesis of the Core Building Block

The preparation of this compound is typically achieved in a two-step sequence starting from commercially available 3-chloro-2-methylaniline. The first step involves a diazotization and intramolecular cyclization to form the indazole ring, followed by the protection of the N1-position.

Protocol 1: Synthesis of 4-Chloro-1H-indazole

This protocol is adapted from established literature procedures for the synthesis of substituted indazoles.[14][15] The reaction proceeds via acetylation of the aniline, followed by diazotization with an alkyl nitrite and subsequent in situ cyclization. The final step is the hydrolysis of the N-acetyl group.

Step-by-Step Methodology:

  • To a round-bottomed flask equipped with a magnetic stir bar, add 3-chloro-2-methylaniline (1.0 eq), potassium acetate (1.2 eq), and chloroform.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (3.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1 hour.

  • Heat the reaction mixture to 60 °C and add isoamyl nitrite (2.0 eq) dropwise.

  • Maintain the temperature at 60 °C and stir overnight. Monitor reaction completion by TLC or LC-MS.

  • Upon completion, cool the mixture to 0 °C and add tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (7.0 eq) portion-wise, ensuring the temperature remains below 10 °C. Stir at 0 °C for 3 hours to effect hydrolysis.

  • Add water and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-chloro-1H-indazole as a solid. The product can be further purified by recrystallization if necessary.[15]

Protocol 2: N1-Protection with Tetrahydropyran (THP)

The protection of the indazole nitrogen is a standard procedure utilizing 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. The THP group is introduced to prevent N-arylation or N-alkylation during subsequent cross-coupling reactions.[12]

Step-by-Step Methodology:

  • Dissolve 4-chloro-1H-indazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or THF.

  • Add 3,4-dihydro-2H-pyran (DHP) (1.5 eq).

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or pyridinium p-toluenesulfonate (PPTS) (0.05 eq).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Synthesis_Workflow cluster_0 Step 1: Indazole Formation cluster_1 Step 2: N-Protection Start 3-Chloro-2-methylaniline Reagents1 1. Ac₂O, KOAc 2. Isoamyl Nitrite 3. LiOH (hydrolysis) Start->Reagents1 Reaction Intermediate 4-Chloro-1H-indazole Reagents1->Intermediate Yields Reagents2 3,4-Dihydro-2H-pyran (DHP) PTSA (cat.) Intermediate->Reagents2 Reaction Product 4-Chloro-1-(THP)-1H-indazole Reagents2->Product Yields

Caption: Synthetic route to 4-Chloro-1-(THP)-1H-indazole.

Application in Palladium-Catalyzed Cross-Coupling

The C4-chloro position of the indazole is primed for C-C and C-N bond formation, providing a powerful avenue for generating analog libraries. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most robust and widely used transformations for this purpose.[16][17]

Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a highly effective method for coupling aryl or heteroaryl halides with boronic acids or their esters.[18][19] This reaction allows for the introduction of diverse aromatic and heteroaromatic rings at the C4 position of the indazole core.

Representative Reaction Conditions:

ComponentExample ReagentStoichiometry (eq)Purpose
Aryl Halide4-Chloro-1-(THP)-1H-indazole1.0Electrophile
Boronic Acid(4-Methoxyphenyl)boronic acid1.2 - 1.5Nucleophile
CatalystPd(dppf)Cl₂0.05 - 0.10Palladium Source & Ligand
BaseCs₂CO₃ or K₂CO₃2.0 - 3.0Activates Boronic Acid[17]
SolventDioxane/H₂O or DME-Reaction Medium
Temperature80 - 100 °C-Thermal Energy

Step-by-Step Methodology:

  • To a microwave vial or Schlenk tube, add 4-Chloro-1-(THP)-1H-indazole (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., Dioxane and water, 4:1).

  • Heat the reaction mixture to 80-100 °C (or use microwave irradiation) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the crude product by flash column chromatography.

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)L₂-Cl ox_add->pd2_complex Ar-Cl transmetal Transmetalation pd2_complex->transmetal pd2_trans Ar-Pd(II)L₂-R transmetal->pd2_trans R-B(OR)₂ boronate R-B(OR)₂ base Base boronate->base base->transmetal Activates red_elim Reductive Elimination pd2_trans->red_elim red_elim->pd0 Catalyst Regeneration product Ar-R red_elim->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the coupling of aryl halides with a vast range of primary and secondary amines, providing direct access to arylamines.[20][21] This is a critical transformation for synthesizing compounds where a nitrogen linker is desired at the C4 position.

Representative Reaction Conditions:

ComponentExample ReagentStoichiometry (eq)Purpose
Aryl Halide4-Chloro-1-(THP)-1H-indazole1.0Electrophile
AmineMorpholine or Aniline1.2 - 1.5Nucleophile
CatalystPd₂(dba)₃ or Pd(OAc)₂0.02 - 0.05Palladium Source
LigandXPhos or BrettPhos0.04 - 0.10Stabilizes Pd, facilitates cycle[22]
BaseKOt-Bu or Cs₂CO₃1.5 - 2.0Amine Deprotonation
SolventToluene or Dioxane-Anhydrous Reaction Medium
Temperature80 - 110 °C-Thermal Energy

Step-by-Step Methodology:

  • In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂), the phosphine ligand (e.g., XPhos), and the base (e.g., KOt-Bu).

  • Add the solvent (e.g., anhydrous toluene) and stir for 10 minutes to pre-form the active catalyst.

  • Add 4-Chloro-1-(THP)-1H-indazole (1.0 eq) and the desired amine (1.2 eq).

  • Seal the vessel and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and filter through Celite.

  • Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Library_Synthesis cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination Start 4-Chloro-1-(THP)-1H-indazole Boronic_Acids Arylboronic Acids (R¹-B(OH)₂...Rⁿ-B(OH)₂) Suzuki_Products 4-Aryl-1-(THP)-Indazoles Start->Suzuki_Products Amines Amines (R¹R²NH...RⁿRⁿ⁺¹NH) Buchwald_Products 4-Amino-1-(THP)-Indazoles Start->Buchwald_Products Boronic_Acids->Suzuki_Products Pd(dppf)Cl₂, Base Deprotection THP Deprotection (Acidic Conditions) Suzuki_Products->Deprotection Amines->Buchwald_Products Pd₂(dba)₃/XPhos, Base Buchwald_Products->Deprotection Final_Library Diverse Library of 4-Substituted Indazoles Deprotection->Final_Library

Sources

The Strategic Application of 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole in the Synthesis of Novel HIV-1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Challenge of HIV-1 and the Rise of Indazole Scaffolds

The global effort to combat Human Immunodeficiency Virus Type 1 (HIV-1) has led to the development of a diverse arsenal of antiretroviral therapies. These treatments have transformed HIV-1 infection from a terminal illness into a manageable chronic condition. However, the emergence of drug-resistant viral strains necessitates a continuous search for novel inhibitors with unique mechanisms of action.[1] Within this landscape, heterocyclic compounds, particularly those containing the indazole nucleus, have emerged as privileged scaffolds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent anti-HIV properties.[1] Notably, the indazole core is a key structural feature in a new generation of highly potent HIV-1 inhibitors. A prime example is Lenacapavir, a first-in-class capsid inhibitor, which underscores the therapeutic potential of this heterocyclic system.[2][3]

This application note provides a detailed technical guide for researchers and drug development professionals on the strategic use of 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole as a versatile intermediate in the synthesis of novel HIV-1 inhibitors. We will delve into the rationale behind its use, provide detailed experimental protocols for its preparation and subsequent functionalization, and illustrate a synthetic pathway towards a key precursor for advanced indazole-based antiviral agents.

The Rationale for N-1 Protection: Enabling Regioselective Functionalization

The indazole ring possesses two nucleophilic nitrogen atoms, N-1 and N-2. Direct alkylation or arylation often results in a mixture of regioisomers, complicating purification and reducing the overall yield of the desired product. To achieve regioselective functionalization at other positions of the indazole core, such as the C-3, C-5, or C-7 positions, protection of the more reactive N-1 position is a critical synthetic strategy.

The tetrahydropyranyl (THP) group is an ideal choice for this purpose due to several key advantages:

  • Ease of Introduction: It can be readily introduced under mild acidic conditions.

  • Stability: The resulting N-THP indazole is stable to a wide range of reaction conditions, including organometallic reagents and basic conditions commonly employed in cross-coupling reactions.[4]

  • Facile Cleavage: The THP group can be cleanly removed under mild acidic conditions, regenerating the N-1 proton for the final drug substance or for further synthetic manipulations.[5][6]

The presence of the chloro substituent at the C-4 position of the indazole ring in our starting material, This compound , provides a handle for further diversification through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions.[7][8][9][10] This strategic combination of a protected nitrogen and a reactive halide makes this intermediate a powerful building block for creating libraries of novel indazole derivatives for anti-HIV drug discovery.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the N-1 protection of commercially available 4-chloro-1H-indazole.

Reaction Scheme:

Protocol_1 4-Chloro-1H-indazole 4-Chloro-1H-indazole reagents + 4-Chloro-1H-indazole->reagents DHP 3,4-Dihydro-2H-pyran (DHP) catalyst DHP->catalyst PTSA p-TsOH·H₂O (cat.) solvent PTSA->solvent DCM CH₂Cl₂ arrow rt, 4h DCM->arrow Product This compound reagents->DHP catalyst->PTSA solvent->DCM arrow->Product

Caption: N-1 THP protection of 4-chloro-1H-indazole.

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)
4-Chloro-1H-indazole152.585.0 g32.8
3,4-Dihydro-2H-pyran (DHP)84.124.14 g (4.6 mL)49.2
p-Toluenesulfonic acid monohydrate190.22312 mg1.64
Dichloromethane (DCM), anhydrous-100 mL-
Saturated aq. NaHCO₃ solution-50 mL-
Brine-50 mL-
Anhydrous MgSO₄---

Procedure:

  • To a stirred solution of 4-chloro-1H-indazole (5.0 g, 32.8 mmol) in anhydrous dichloromethane (100 mL) under a nitrogen atmosphere, add 3,4-dihydro-2H-pyran (4.6 mL, 49.2 mmol).

  • Add p-toluenesulfonic acid monohydrate (312 mg, 1.64 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 4:1).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (50 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient) to afford This compound as a colorless oil or white solid.

Protocol 2: Illustrative Suzuki-Miyaura Cross-Coupling for C-4 Functionalization

This protocol demonstrates a representative Suzuki-Miyaura coupling at the C-4 position, a key step in building molecular complexity for potential HIV-1 inhibitors.

Reaction Scheme:

Protocol_2 StartMat 4-Chloro-1-(THP)-1H-indazole reagents + StartMat->reagents BoronicAcid Arylboronic Acid catalyst_label BoronicAcid->catalyst_label Catalyst Pd(PPh₃)₄ base_label Catalyst->base_label Base Na₂CO₃ solvent_label Base->solvent_label Solvent Toluene/EtOH/H₂O arrow 90 °C, 12h Solvent->arrow Product 4-Aryl-1-(THP)-1H-indazole reagents->BoronicAcid catalyst_label->Catalyst base_label->Base solvent_label->Solvent arrow->Product

Caption: Suzuki-Miyaura coupling at the C-4 position.

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)
4-Chloro-1-(THP)-1H-indazole236.701.0 g4.22
Arylboronic Acid-1.2 equiv.5.06
Tetrakis(triphenylphosphine)palladium(0)1155.56244 mg0.21
Sodium Carbonate (Na₂CO₃)105.99894 mg8.44
Toluene-20 mL-
Ethanol-5 mL-
Deionized Water-5 mL-
Ethyl Acetate---
Brine---
Anhydrous Na₂SO₄---

Procedure:

  • In a round-bottom flask, combine 4-Chloro-1-(THP)-1H-indazole (1.0 g, 4.22 mmol), the desired arylboronic acid (5.06 mmol), and sodium carbonate (894 mg, 8.44 mmol).

  • Add toluene (20 mL), ethanol (5 mL), and deionized water (5 mL).

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (244 mg, 0.21 mmol) to the reaction mixture.

  • Heat the mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere. Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (30 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 4-aryl-1-(THP)-1H-indazole derivative.

Protocol 3: N-1 Deprotection to Yield the Final Indazole Core

This final step removes the THP group to reveal the N-1 proton of the indazole, a common feature in many bioactive molecules.

Reaction Scheme:

Protocol_3 StartMat 4-Aryl-1-(THP)-1H-indazole reagent_label StartMat->reagent_label Reagent HCl in MeOH arrow rt, 2h Reagent->arrow Product 4-Aryl-1H-indazole reagent_label->Reagent arrow->Product

Caption: Acid-catalyzed deprotection of the THP group.

Materials and Reagents:

Reagent/MaterialConcentrationQuantity
4-Aryl-1-(THP)-1H-indazole-1.0 g
Methanolic HCl1.25 M20 mL
Saturated aq. NaHCO₃ solution--
Ethyl Acetate--
Brine--
Anhydrous Na₂SO₄--

Procedure:

  • Dissolve the 4-aryl-1-(THP)-1H-indazole (1.0 g) in 1.25 M methanolic HCl (20 mL).

  • Stir the solution at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate to obtain the crude 4-aryl-1H-indazole.

  • If necessary, purify the product by recrystallization or flash column chromatography.

Application in the Synthesis of a Lenacapavir-like Intermediate

The methodologies described above can be conceptually applied to the synthesis of key intermediates for advanced HIV-1 inhibitors like Lenacapavir. For instance, a synthetic strategy could involve the amination of the C-3 position of a suitably substituted 4-chloro-1-(THP)-1H-indazole, followed by further functionalization and eventual deprotection. The use of the THP protecting group ensures that the N-1 position remains unreacted during these crucial bond-forming steps. The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a known precursor to Lenacapavir, highlights the importance of having a free amino group at the C-3 position and a halogen at the C-4 position for subsequent coupling reactions.[2][3]

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of novel HIV-1 inhibitors. The strategic use of the THP protecting group allows for precise and regioselective functionalization of the indazole core, particularly at the C-4 position via modern cross-coupling techniques. The protocols provided herein offer a robust framework for researchers to synthesize a diverse array of substituted indazoles, paving the way for the discovery of next-generation antiretroviral agents. The principles of protection, regioselective functionalization, and deprotection are fundamental to the efficient construction of complex, biologically active molecules in the ongoing fight against HIV-1.

References

  • Indazolyl-substituted piperidin-4-yl-aminopyrimidines as HIV-1 NNRTIs: Design, synthesis and biological activities - PubMed. (2020, January 15). Retrieved from [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - MDPI. (2024, June 7). Retrieved from [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed. (2024, June 7). Retrieved from [Link]

  • Synthesis and Anti-HIV Profile of a Novel Tetrahydroindazolylbenzamide Derivative Obtained by Oxazolone Chemistry - PMC - NIH. (n.d.). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

  • A mild and efficient THP protection of indazoles and benzyl alcohols in water. (n.d.). Retrieved from [Link]

  • THP Protection - Common Conditions. (n.d.). Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • An Improved Preparation of 4-Chloro-1H-indazole (V) - ResearchGate. (2011, August 6). Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - MDPI. (n.d.). Retrieved from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012, October 16). Retrieved from [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC. (2017, March 8). Retrieved from [Link]

  • Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction - IJCRT.org. (2020, December 12). Retrieved from [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH. (2021, February 10). Retrieved from [Link]

  • (PDF) A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. (2008, August 7). Retrieved from [Link]

  • Synthesis of 4-Substituted and 3,4-Disubstituted Indazole Derivatives by Palladium-Mediated Cross-Coupling Reactions. | Request PDF - ResearchGate. (2010, August 7). Retrieved from [Link]

  • Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface - NIH. (2020, April 19). Retrieved from [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the large-scale synthesis of 4-Chloro-1H-indazole and its derivatives, critical building blocks in the pharmaceutical industry. Recognizing the importance of this scaffold in the development of therapeutic agents, this document details a field-proven, scalable synthetic protocol, analyzes alternative methodologies, and addresses the critical safety and operational considerations necessary for successful industrial-scale production. The content is structured to offer not just procedural steps, but also the underlying scientific rationale to empower researchers and process chemists in their drug development endeavors.

Introduction: The Significance of 4-Chloro-1H-indazole in Medicinal Chemistry

The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities. The introduction of a chlorine atom at the 4-position of the indazole ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, binding affinity, and overall efficacy. Consequently, 4-Chloro-1H-indazole derivatives are key intermediates in the synthesis of a variety of investigational and approved drugs, spanning therapeutic areas such as oncology, inflammation, and infectious diseases.

The efficient and cost-effective large-scale synthesis of these intermediates is a critical bottleneck in the drug development pipeline. This guide aims to provide a robust and scalable solution, focusing on a well-established and optimized synthetic route while also offering a comparative analysis of other viable methods.

Comparative Analysis of Synthetic Strategies for Large-Scale Production

Several synthetic routes to 4-Chloro-1H-indazole have been reported in the literature. For industrial applications, the ideal method must be high-yielding, cost-effective, safe, and scalable. The most prevalent and practical approach involves the diazotization and subsequent cyclization of a substituted aniline precursor.

Synthetic RouteStarting MaterialKey Transformation(s)ScalabilityAdvantagesDisadvantages
Route A (Recommended) 3-Chloro-2-methylanilineDiazotization and intramolecular cyclizationHighReadily available and inexpensive starting material; High yields reported.[1]Involves the handling of potentially hazardous diazonium salts.[2][3]
Route B 2-Chloro-6-fluorobenzaldehydeCondensation with hydrazine followed by cyclizationModerateAvoids diazotization.Starting material is more expensive; May have regioselectivity issues.
Route C 2,6-DichlorobenzonitrileRegioselective bromination and cyclization with hydrazineModerateInexpensive starting material.[4]Multi-step process with moderate overall yields.[4]
Route D Substituted HydrazonesPalladium- or Copper-catalyzed intramolecular C-N bond formationModerate to LowMilder reaction conditions for the cyclization step.Catalyst cost and removal can be a concern on a large scale.

After a thorough evaluation of the available methodologies, Route A , the synthesis from 3-chloro-2-methylaniline, is recommended for large-scale production due to its economic viability, high efficiency, and well-documented scalability. The subsequent sections will provide a detailed protocol and in-depth discussion of this route.

Recommended Large-Scale Synthetic Workflow: From 3-Chloro-2-methylaniline to 4-Chloro-1H-indazole

This section details a robust and scalable protocol for the synthesis of 4-Chloro-1H-indazole, commencing with the readily available starting material, 3-chloro-2-methylaniline. The process involves an initial acetylation, followed by a one-pot diazotization and cyclization, and concluding with a deacetylation step.

Reaction Schematics and Mechanism

The overall synthetic transformation is depicted below. The key mechanistic steps involve the in situ formation of a diazonium salt from the aniline, which then undergoes an intramolecular cyclization to form the indazole ring system.

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Diazotization & Cyclization cluster_2 Step 3: Deacetylation A 3-Chloro-2-methylaniline B N-(3-chloro-2-methylphenyl)acetamide A->B Acetic Anhydride, Potassium Acetate C N-(3-chloro-2-methylphenyl)acetamide D N-Acetyl-4-chloro-1H-indazole C->D Isoamyl Nitrite or t-Butyl Nitrite E N-Acetyl-4-chloro-1H-indazole F 4-Chloro-1H-indazole E->F Base (e.g., LiOH, NaOH)

Synthetic workflow for 4-Chloro-1H-indazole.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and has been optimized for scalability.[1][5]

Materials and Reagents:

  • 3-Chloro-2-methylaniline (99%+)

  • Acetic Anhydride (99%+)

  • Potassium Acetate (99%+)

  • Isoamyl Nitrite or tert-Butyl Nitrite

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

  • Chloroform (or a suitable alternative solvent)

  • Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Water (Deionized)

Equipment:

  • Large-scale glass reactor with overhead stirring, temperature control (heating/cooling mantle), and a reflux condenser.

  • Addition funnel.

  • Large-scale extraction and filtration apparatus.

  • Rotary evaporator.

Procedure:

Step 1: Acetylation of 3-Chloro-2-methylaniline

  • To a clean and dry reactor, charge 3-chloro-2-methylaniline (1.0 eq) and chloroform.

  • Add potassium acetate (1.2 eq) to the mixture.

  • Cool the reaction mixture to 0-5 °C with constant stirring.

  • Slowly add acetic anhydride (3.0 eq) via an addition funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

Step 2: Diazotization and Intramolecular Cyclization

  • Heat the reaction mixture to 60 °C.

  • Slowly add isoamyl nitrite or tert-butyl nitrite (2.0 eq) to the reaction mixture. The use of tert-butyl nitrite is often preferred for large-scale synthesis due to its greater stability and lower cost.[1]

  • Maintain the reaction at 60 °C and stir overnight. Monitor the reaction progress by TLC/LC-MS.

Step 3: Deacetylation to Yield 4-Chloro-1H-indazole

  • Upon completion of the cyclization, cool the reaction mixture to room temperature.

  • Add water and THF to the reactor and cool the mixture to 0-5 °C.

  • Slowly add a solution of lithium hydroxide (7.0 eq) or sodium hydroxide in water. Exercise caution as this is an exothermic reaction.

  • Stir the mixture at 0-5 °C for 3-4 hours, or until the deacetylation is complete as confirmed by TLC/LC-MS.

Step 4: Work-up and Purification

  • Perform a liquid-liquid extraction with ethyl acetate. Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Chloro-1H-indazole.

  • For large-scale purification, recrystallization from a suitable solvent system (e.g., toluene/heptane) is the most effective method. Column chromatography is generally not practical at an industrial scale for the final product.

Process Parameters and Yields
ParameterValueNotes
Starting Material 3-Chloro-2-methylanilineReadily available and cost-effective.
Key Reagents Acetic Anhydride, Isoamyl/tert-Butyl Nitrite, LiOH/NaOHStandard industrial chemicals.
Solvents Chloroform, THF, Ethyl AcetateConsider solvent recovery and recycling for large-scale operations.
Reaction Temperature 0-60 °CRequires a reactor with good temperature control.
Typical Overall Yield 85-95%Based on reported literature.[1]
Purity (after recrystallization) >99%Dependent on the efficiency of the recrystallization process.

Safety and Hazard Management in Large-Scale Synthesis

The large-scale synthesis of 4-Chloro-1H-indazole, particularly via the diazotization route, involves significant safety considerations that must be rigorously addressed.

Handling of Diazonium Salts

Aryl diazonium salts are known to be thermally unstable and can decompose explosively, especially in the solid state.[3] The risk is exacerbated at a larger scale.

Key Safety Protocols:

  • In Situ Generation: Diazonium salts should always be generated and used in situ without isolation.

  • Temperature Control: The diazotization reaction must be conducted at low temperatures (typically 0-5 °C) to minimize decomposition.[2][3] Runaway reactions can occur if the temperature is not strictly controlled.

  • Stoichiometry: Use a stoichiometric amount of the diazotizing agent (e.g., sodium nitrite or its organic alternatives) to avoid excess, which can lead to instability.

  • Quenching: Any unreacted diazonium salt should be quenched before work-up. A common quenching agent is sulfamic acid.

  • Avoid Precipitation: Undesired precipitation of diazonium salts from the reaction mixture should be avoided.[6]

G cluster_0 Hazard Identification cluster_1 Mitigation Strategies A Aryl Diazonium Salts B Thermal Instability A->B C Shock Sensitivity A->C D Exothermic Decomposition A->D F In Situ Generation & Consumption A->F G Stoichiometric Reagent Control A->G E Strict Temperature Control (0-5 °C) B->E H Emergency Quenching Protocol D->H

Hazard analysis and mitigation for diazonium salts.

Solvent and Reagent Handling
  • Chloroform: Chloroform is a regulated solvent with health and environmental concerns. For large-scale production, consider replacing it with a more environmentally benign solvent if process validation allows.

  • Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Bases (LiOH, NaOH): Caustic and can cause severe burns. Handle with appropriate PPE.

Conclusion

The synthesis of 4-Chloro-1H-indazole derivatives is a critical process in the development of numerous pharmaceutical agents. The detailed protocol provided herein, utilizing 3-chloro-2-methylaniline as a starting material, offers a scalable, high-yielding, and cost-effective solution for industrial production. By understanding the underlying chemical principles and adhering to stringent safety protocols, particularly in the handling of diazonium intermediates, researchers and drug development professionals can confidently and efficiently produce this vital building block. The comparative analysis of alternative routes further equips process chemists with the knowledge to make informed decisions based on the specific constraints and objectives of their manufacturing campaigns.

References

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (URL: [Link])

  • Reactive Chemical Hazards of Diazonium Salts. (URL: [Link])

  • A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. (URL: [Link])

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (URL: [Link])

  • Removal of amino in anilines through diazonium salt-based reactions. (URL: [Link])

  • An Improved Preparation of 4-Chloro-1H-indazole (V). (URL: [Link])

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Introduction: The Convergence of a Privileged Scaffold and an Enabling Technology

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Microwave-Assisted Synthesis of Indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Indazole-based heterocyclic compounds are a cornerstone in medicinal chemistry and drug development, celebrated for their broad spectrum of pharmacological activities, including potent anti-inflammatory, antitumor, and anti-HIV properties.[1][2] The indazole core is recognized as a "privileged scaffold" due to its ability to interact with multiple biological targets.[3] However, traditional synthetic routes to these valuable molecules often suffer from long reaction times, harsh conditions, and modest yields.[2][3][4]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing many of the limitations of conventional heating.[5] By employing dielectric heating, microwave irradiation delivers energy directly to the reacting molecules, resulting in rapid, uniform heating.[6][7] This guide provides a detailed exploration of the principles, protocols, and profound advantages of applying microwave technology to the synthesis of indazole derivatives, offering a pathway to faster, cleaner, and more efficient chemical discovery.[7][8]

Part 1: The Engine of Acceleration - Understanding Microwave-Assisted Chemistry

Conventional heating relies on thermal conductivity, where heat is transferred inefficiently from an external source, through the vessel walls, and into the reaction mixture.[6] Microwave chemistry operates on a fundamentally different principle: direct "in-core" heating.[6] Microwaves, a form of low-energy electromagnetic radiation, interact directly with polar molecules and ions within the reaction mixture.[9][10]

This interaction is governed by two primary mechanisms:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation creates intense molecular friction, which manifests as heat.[6][9][10]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces translational motion. The friction and collisions generated by these moving ions contribute to the rapid heating of the bulk material.[6][10]

This efficient and instantaneous energy transfer is the source of the dramatic rate accelerations—often reducing reaction times from hours to mere minutes—and improved yields characteristic of microwave synthesis.[5] Furthermore, by using sealed reaction vessels, solvents can be heated far above their atmospheric boiling points, creating high-pressure conditions that further accelerate reactions in a controlled and safe manner.[6]

General Experimental Workflow

The workflow for microwave-assisted synthesis is streamlined and efficient, lending itself to rapid reaction screening and optimization.

G A Reagent & Solvent Selection B Reaction Vessel Assembly (Stir bar, Reagents, Solvent) A->B C Microwave Reactor Programming (Temp, Time, Power) B->C D Irradiation & In-Situ Monitoring (Temp, Pressure) C->D E Controlled Cooling (Compressed Air) D->E F Work-up & Product Isolation E->F G Purification & Analysis (Chromatography, NMR, MS) F->G

Caption: General workflow for a microwave-assisted organic synthesis experiment.

Part 2: Application Notes & Experimental Protocols

This section provides detailed, field-proven protocols for the synthesis of diverse indazole derivatives. The causality behind experimental choices is explained to provide a deeper understanding of the reaction system.

Application Note 1: Rapid Synthesis of Tetrahydroindazole Derivatives via Condensation

The condensation of 1,3-dicarbonyl compounds with hydrazines is a classic route to pyrazole-containing heterocycles. Microwave irradiation dramatically accelerates this transformation, providing high yields in minutes. This protocol details the synthesis of 4,5,6,7-tetrahydroindazoles from 2-acetylcyclohexanone.[1]

Reaction Mechanism: The reaction proceeds via initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration under acidic conditions to yield the stable aromatic indazole ring system. The microwave's rapid heating accelerates both the initial condensation and the subsequent cyclization/dehydration steps.

G Reactants 2-Acetylcyclohexanone + Hydrazine Intermediate Hydrazone Intermediate Reactants->Intermediate Condensation Product Tetrahydroindazole Intermediate->Product Intramolecular Cyclization & Dehydration

Caption: Simplified reaction pathway for tetrahydroindazole synthesis.

Protocol:

  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine 2-acetylcyclohexanone (1.0 mmol), the appropriate hydrazine derivative (1.1 mmol), and glacial acetic acid (3 mL).

  • Vessel Sealing: Securely cap the vial using a septum cap.

  • Microwave Irradiation: Place the vial in the cavity of a dedicated microwave synthesizer. Irradiate the mixture at a constant power of 300 W, holding the temperature at approximately 120°C for the time specified in the table below. Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature (assisted by compressed air cooling). Pour the reaction mixture into ice-cold water (25 mL).

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and dry it under vacuum.

  • Purification: If necessary, recrystallize the crude product from ethanol to afford the pure tetrahydroindazole derivative.

Comparative Data: Conventional Reflux vs. Microwave Synthesis [1]

CompoundR GroupMethodReaction TimeYield (%)
3a HReflux (Acetic Acid)4 h60
Microwave (300 W) 10 min 80
3b PhenylReflux (Acetic Acid)6 h70
Microwave (300 W) 15 min 85
3c 4-BromophenylReflux (Acetic Acid)6 h75
Microwave (300 W) 15 min 90

Causality & Insights: The data clearly demonstrates the superiority of the microwave-assisted method. The significant reduction in reaction time (from hours to minutes) and the notable increase in yield are direct consequences of the efficient, uniform heating provided by microwave energy, which overcomes the activation energy barrier for the cyclization step more effectively than conventional heating.

Application Note 2: One-Pot, Two-Step Synthesis of 1H-Indazoles

This efficient protocol leverages a one-pot, two-step sequence where a hydrazone is formed in situ and subsequently cyclized under microwave irradiation to afford the desired 1H-indazole derivatives.[4] This method avoids the isolation of the intermediate hydrazone, streamlining the synthetic process.

Protocol:

  • Reagent Preparation: To a 10 mL microwave process vial, add the substituted salicylaldehyde (1.0 mmol) and hydrazine hydrate or phenylhydrazine hydrate (1.2 mmol).

  • Microwave Irradiation (Step 1 - Hydrazone Formation): Irradiate the mixture for 2-5 minutes at 80°C to form the aryl hydrazone intermediate.

  • Cyclization (Step 2): Without isolating the intermediate, continue to irradiate the mixture at a higher temperature (e.g., 140-160°C) for an additional 10-20 minutes to effect cyclization.

  • Work-up and Isolation: After cooling, add water to the reaction mixture to precipitate the crude product. Collect the solid by filtration, wash with water, and dry.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality & Insights: This one-pot method exemplifies the process intensification achievable with microwave chemistry. The precise temperature control allows for a sequential reaction cascade in the same vessel. The initial lower temperature favors the formation of the hydrazone, while the subsequent higher temperature drives the more energy-intensive cyclization to completion, all within a total time of less than 30 minutes.[4]

Application Note 3: Transition-Metal-Catalyzed Intramolecular N-Arylation

Transition-metal catalysis, particularly with copper and palladium, is a powerful tool for forming C-N bonds.[2][11] When combined with microwave heating, these reactions become highly efficient methods for constructing the indazole scaffold via intramolecular cyclization of appropriately substituted precursors, such as 2-haloaryl hydrazones.

Protocol (Copper-Catalyzed Example): [11]

  • Precursor Synthesis: First, synthesize the required (E)-1-(2-bromobenzylidene)-2-phenylhydrazine precursor by reacting 2-bromobenzaldehyde and phenylhydrazine under microwave heating (160°C, 10 min) in N-Methyl-2-pyrrolidone (NMP).

  • Reagent Preparation: In a clean microwave vial, combine the synthesized hydrazone (1.0 mmol), copper(I) iodide (CuI, 5 mol%), potassium carbonate (K₂CO₃, 2.0 equiv.), and a suitable diamine ligand (10 mol%) in NMP (3 mL).

  • Vessel Sealing & Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 180-200°C for 15-30 minutes. The high temperature is necessary to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure 1-aryl-1H-indazole.

Causality & Insights: Microwave heating dramatically accelerates the rate-limiting steps in the catalytic cycle. The high, localized temperatures enhance the solubility of the catalyst and reagents and increase the frequency of effective molecular collisions, leading to a much faster turnover of the catalyst compared to conventional oil bath heating.[12] This synergy between transition-metal catalysis and microwave energy provides rapid access to complex indazole derivatives that are challenging to synthesize otherwise.[11]

Part 3: References

  • Wikipedia. Microwave chemistry.

  • Choudhary, P., & Kumar, A. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Trend in Scientific Research and Development, 5(5), 1334-1339.

  • Bandyopadhyay, A., & Chowdhury, A. (2014). Microwave Chemistry: General Features and Applications. Journal of Chemical and Pharmaceutical Sciences, 2(2), 114-121.

  • Sharma, V., & Sharma, R. (2015). Microwave Chemistry: A Review. International Journal of ChemTech Research, 8(7), 134-142.

  • Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka.

  • Green Chemistry & Engineering. (2024). Microwave assisted green organic synthesis. Green Chemistry & Engineering.

  • Anton Paar. Microwave-assisted synthesis. Anton Paar Wiki.

  • Amarye, D. E., & Gholap, H. R. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104.

  • BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Synthesis of Indazole Derivatives. BenchChem.

  • Mondal, S. (2023). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. RASĀYAN Journal of Chemistry, 16(3), 1560-1574.

  • Singh, A., & Singh, P. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

  • CEM Corporation. Microwave Heating - Mechanism and Theory.

  • Bîrlă, L., Iancu, D., & Filip, P. (2020). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Omega, 5(43), 27738–27753.

  • Khandave, P., Pingale, R., Chaudhary, P., Shah, K., Pande, S., Shah, S., & Dambale, D. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks, 15(2), 285-293.

  • Sharma, A., & Kumar, V. (2021). Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Current Microwave Chemistry, 8(2), 99-117.

  • Lokhande, R. S., et al. (2018). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry, 11(4), 845-848.

  • Janardhanan, J. C., Bhaskaran, R. P., & Vakayil, K. (2020). Transition-Metal-Catalyzed Syntheses of Indazoles. Asian Journal of Organic Chemistry, 9(10), 1539-1555.

  • International Journal of Research Publication and Reviews. (2023). MICROWAVE ASSISTED SYNTHESIS AND EVALUATION OF INDOLE DERIVATIVES. ijrpr.com.

Sources

Deprotection of THP group from 1H-indazole under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Deprotection of the Tetrahydropyranyl (THP) Group from 1H-Indazoles Under Acidic Conditions

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of N-Protection in Indazole Chemistry

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. During the multi-step synthesis of complex indazole derivatives, protection of the ring nitrogens is often a strategic necessity to prevent unwanted side reactions and to direct reactivity to other positions on the molecule. The tetrahydropyranyl (THP) group is a frequently employed protecting group for the indazole nitrogen due to its low cost, ease of installation, and robust stability across a wide range of non-acidic conditions, including exposure to organometallics, hydrides, and strong bases.[1][2]

However, the ultimate success of this protection strategy hinges on its efficient and clean removal to unmask the N-H bond in the final stages of a synthesis. This application note provides a comprehensive guide to the acid-catalyzed deprotection of N-THP indazoles, delving into the underlying mechanism, a comparative analysis of common acidic reagents, and detailed, field-tested protocols.

Mechanism of Acid-Catalyzed N-THP Deprotection

The cleavage of the N-THP bond is an acid-catalyzed hydrolysis of a hemiaminal acetal, a process analogous to the deprotection of THP-protected alcohols.[3][4] The reaction proceeds through a well-defined, multi-step mechanism that relies on the formation of a resonance-stabilized carbocation intermediate.

The key steps are as follows:

  • Protonation: The reaction is initiated by the protonation of the ether-like oxygen atom within the tetrahydropyran ring. This step activates the THP group, converting the adjacent nitrogen into a good leaving group.

  • C-N Bond Cleavage: The protonated intermediate undergoes cleavage of the C-N bond, releasing the neutral 1H-indazole. This step is energetically favorable due to the simultaneous formation of a highly stable, resonance-stabilized oxocarbenium ion.[1][4]

  • Carbocation Quenching: The oxocarbenium ion is a potent electrophile and is rapidly quenched by a nucleophile present in the reaction medium. If water is present, it will attack the carbocation to form a hemiacetal, which is in equilibrium with its open-chain tautomer, 5-hydroxypentanal.[3] If an alcohol (e.g., methanol, ethanol) is used as the solvent, it will trap the carbocation to form a stable acetal byproduct.

Mechanism of Acid-Catalyzed N-THP Deprotection.

Selecting the Optimal Acidic Conditions

The choice of acid and solvent is critical and depends heavily on the overall acid sensitivity of the substrate. The presence of other acid-labile protecting groups (e.g., Boc, trityl) or functionalities that may undergo side reactions (e.g., esters in alcoholic solvents[5]) must be carefully considered.

Data Presentation: Comparison of Common Acidic Systems
Acid CatalystTypical Solvent(s)TemperatureReaction TimeStrengths & Considerations
p-Toluenesulfonic Acid (p-TsOH) MeOH, EtOH, i-PrOH0 °C to RT1–18 hMild, effective, and widely used.[1] Alcoholic solvent traps byproduct. Risk of transesterification with ester-containing substrates.[5]
Trifluoroacetic Acid (TFA) CH₂Cl₂ (DCM)RT0.5–2 hStrong acid, very fast reactions.[6] Volatile, easy to remove. Can cleave more robust acid-labile groups (e.g., Boc).[7]
Hydrochloric Acid (HCl) MeOH, EtOH, THF/H₂ORT1–4 hInexpensive and effective. Can be prepared by adding AcCl to anhydrous MeOH.[5] Strong acid, may not be suitable for sensitive substrates.
Acetic Acid (AcOH) THF / H₂ORT to 45 °C4–24 hVery mild conditions, suitable for highly sensitive substrates.[3][8] Slower reaction times.
Amberlyst®-15 MeOH, DCMRT2–12 hHeterogeneous catalyst, simplifies workup (filtration).[5] Very mild, good for preventing degradation of sensitive products.

Detailed Experimental Protocols

The following protocols are provided as robust starting points. Researchers should always monitor reaction progress by Thin-Layer Chromatography (TLC) to determine the optimal reaction time for their specific substrate.

Protocol 1: Deprotection using p-Toluenesulfonic Acid in Methanol

This is a general and reliable method for many indazole substrates.

  • Reagents and Equipment:

    • N-THP protected 1H-indazole (1.0 equiv)

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.2–1.0 equiv)

    • Anhydrous Methanol (MeOH)

    • Round-bottom flask, magnetic stirrer, TLC supplies

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc) and brine for extraction

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Step-by-Step Methodology:

    • Dissolve the N-THP indazole (1.0 equiv) in anhydrous methanol (approx. 0.1–0.2 M concentration) in a round-bottom flask.

    • Add p-TsOH·H₂O (a catalytic amount, e.g., 0.2 equiv, is often sufficient, but stoichiometric amounts can be used for difficult substrates) to the solution at room temperature with stirring.

    • Monitor the reaction progress every 30-60 minutes using TLC (e.g., eluting with 30% EtOAc in hexanes). The product spot should be significantly more polar than the starting material.

    • Once the starting material is consumed (typically 1-4 hours), quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic (pH ~8).

    • Remove the methanol under reduced pressure.

    • Add water and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the resulting crude solid or oil by silica gel column chromatography or recrystallization to yield the pure 1H-indazole.

Protocol 2: Rapid Deprotection using Trifluoroacetic Acid in DCM

This method is ideal for robust substrates where speed is essential.

  • Reagents and Equipment:

    • N-THP protected 1H-indazole (1.0 equiv)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Standard laboratory glassware as listed in Protocol 1

  • Step-by-Step Methodology:

    • Dissolve the N-THP indazole (1.0 equiv) in DCM (0.1–0.2 M).

    • To the stirring solution at room temperature, add TFA (typically 10-20% v/v, e.g., 1 mL of TFA for every 5-10 mL of DCM).[6] An exothermic reaction may be observed.

    • Stir the reaction at room temperature. The deprotection is often complete within 1 hour. Monitor closely by TLC.

    • Upon completion, carefully neutralize the reaction mixture by pouring it into a stirred, cold saturated aqueous NaHCO₃ solution. Caution: CO₂ evolution will cause vigorous bubbling.

    • Separate the layers in a separatory funnel. Extract the aqueous layer with additional DCM (2x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue as described in Protocol 1.

General Experimental and Purification Workflow

The overall process, from the protected starting material to the final purified product, follows a logical sequence of steps common to many synthetic transformations.

Experimental Workflow Start Start: N-THP Indazole Setup Dissolve in Solvent Add Acid Catalyst Start->Setup Monitor Monitor by TLC Setup->Monitor Monitor->Setup Incomplete Workup Quench Reaction (Base) Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography / Recrystallization) Workup->Purify End Final Product: 1H-Indazole Purify->End

General workflow for N-THP indazole deprotection.

Troubleshooting and Field Insights

  • Incomplete Reaction: If the reaction stalls, gentle warming (e.g., to 40 °C) or the addition of a further portion of acid can often drive it to completion.

  • Substrate Degradation: For highly acid-sensitive molecules, consider using the mildest possible conditions, such as the AcOH/THF/H₂O system or a solid-supported acid like Amberlyst®-15.[5][8] Perform the reaction at 0 °C to minimize decomposition.

  • Transesterification: When using an alcohol solvent with a substrate containing an ester (e.g., methyl or ethyl ester), there is a risk of transesterification.[5] If this is a concern, switch to a non-nucleophilic solvent system like TFA in DCM or AcOH in THF/water.

  • Purification: The 5-hydroxypentanal byproduct and its derivatives can sometimes complicate purification. A thorough aqueous workup and careful column chromatography are usually sufficient to remove these impurities.

Conclusion

The acidic deprotection of N-THP protected indazoles is a reliable and versatile transformation crucial for the synthesis of indazole-containing target molecules. By understanding the underlying chemical mechanism, carefully selecting the acidic system based on substrate tolerance, and employing robust experimental protocols, researchers can achieve high yields of the desired deprotected 1H-indazole. The methods outlined in this guide provide a strong foundation for both routine and challenging deprotection scenarios encountered in modern drug discovery and development.

References

  • Benchchem. (2025). Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis. Benchchem.
  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis.
  • Zhan, H., et al. (2018). A mild and efficient THP protection of indazoles and benzyl alcohols in water.
  • Chem Help ASAP. (2019). synthesis & cleavage of THP ethers. YouTube.
  • Common Organic Chemistry. THP Deprotection - TFA. Common Organic Chemistry.
  • Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC.
  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. Organic Chemistry Portal.
  • Ciriminna, R., et al. (2016). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. PMC - NIH.
  • Common Organic Chemistry. THP Deprotection Mechanism - p-Toluenesulfonic Acid (p-TsOH). Common Organic Chemistry.
  • Various Authors. (2016). Mild THP removal/hydrolysis?
  • Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). Suzhou Highfine Biotech.
  • Ma, S., et al. (2004).
  • Esteves, C. I. C., et al. (2015). Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis.

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a privileged bicyclic heteroaromatic system frequently incorporated into molecules of significant biological and pharmaceutical importance.[1][2] Its derivatives are key components in a multitude of therapeutic agents, including those with anti-tumor, anti-inflammatory, and anti-HIV properties.[1] Functionalization of the indazole core is therefore a critical endeavor in modern drug discovery. 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (4-Cl-THP-Indazole) serves as a versatile and strategically important building block for this purpose. The chlorine atom at the C4-position is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

The tetrahydro-2H-pyran-2-yl (THP) group is employed as a robust protecting group for the N1 position of the indazole ring.[3] This protection prevents unwanted side reactions at the indazole nitrogen and enhances the substrate's solubility in common organic solvents. The THP group is stable to a wide range of reaction conditions, including those involving organometallic reagents and basic media, yet can be readily removed under acidic conditions post-coupling.[4][5]

This document provides detailed, field-proven protocols for three fundamental palladium-catalyzed cross-coupling reactions utilizing 4-Cl-THP-Indazole: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. These methods offer a powerful toolkit for researchers and drug development professionals to synthesize diverse libraries of 4-substituted indazole derivatives.

General Considerations for Coupling Reactions

Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be anhydrous and degassed prior to use to minimize catalyst deactivation.

Catalyst and Ligand Selection: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical for reaction efficiency. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), are often essential for promoting the key steps of oxidative addition and reductive elimination, especially with sterically hindered or electronically challenging substrates.[6][7]

Base Selection: The base plays a crucial role in the catalytic cycle, often participating in the transmetalation step (Suzuki) or deprotonating the amine nucleophile (Buchwald-Hartwig). The choice of base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) must be optimized for each specific reaction type and substrate combination.

Reaction Monitoring: Progress of the coupling reactions should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of completion and to identify any potential side products.

Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is one of the most efficient and widely used methods for constructing C(sp²)-C(sp²) bonds.[1][2] It involves the coupling of an organohalide with an organoboron reagent, catalyzed by a palladium(0) complex.[8] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[2]

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add 4-Cl-THP-Indazole, boronic acid/ester, and base to a dry Schlenk flask. prep2 Add Pd catalyst and ligand. react1 Evacuate and backfill flask with inert gas (3x). prep2->react1 react2 Add degassed solvent(s). react1->react2 react3 Heat mixture to specified temperature (e.g., 80-100 °C). react2->react3 react4 Stir for 2-12 hours, monitoring by TLC/LC-MS. react3->react4 workup1 Cool to room temp. Filter through Celite®. react4->workup1 workup2 Perform aqueous work-up (e.g., extract with EtOAc). workup1->workup2 workup3 Dry organic layer (e.g., Na₂SO₄) and concentrate. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Step-by-Step Protocol
  • Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid or ester (1.2–1.5 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv.).

  • Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%) and, if necessary, an additional ligand.

  • Inerting the System: Seal the flask, and evacuate and backfill with inert gas (nitrogen or argon). Repeat this cycle three times.

  • Solvent Addition: Add degassed solvent(s) (e.g., a mixture of 1,4-dioxane and water) via syringe.[1]

  • Reaction: Immerse the flask in a preheated oil bath at the desired temperature (typically 80–100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2–12 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-aryl-1-THP-1H-indazole product.

Optimized Suzuki-Miyaura Reaction Parameters
Coupling Partner (Boronic Acid)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)
(4-methoxyphenyl)boronic acidPd(dppf)Cl₂ (3)-K₂CO₃1,4-Dioxane/H₂O904
Pyridine-3-boronic acidPd(PPh₃)₄ (5)-Cs₂CO₃DME858
N-Boc-pyrrole-2-boronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME802
Thiophene-2-boronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME806

Note: Conditions are illustrative and may require optimization for specific substrates. DME refers to 1,2-dimethoxyethane. Data synthesized from related indazole couplings.[9][10]

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds from aryl halides and amines.[11] This transformation has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science.[6][7] The reaction's utility is particularly high for constructing bonds that are difficult to form via traditional methods like nucleophilic aromatic substitution.[12]

Experimental Workflow: Buchwald-Hartwig Amination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 In a glovebox, add Pd precatalyst, ligand, and base (e.g., NaOtBu) to a dry vial. react1 Add 4-Cl-THP-Indazole and degassed solvent (e.g., Toluene). prep1->react1 react2 Add amine nucleophile (1.2 equiv.) via syringe. react1->react2 react3 Seal vial and heat mixture to specified temperature (e.g., 90-110 °C). react2->react3 react4 Stir for 4-24 hours, monitoring by TLC/LC-MS. react3->react4 workup1 Cool to room temp. Filter through Celite®. react4->workup1 workup2 Perform aqueous work-up (e.g., extract with EtOAc). workup1->workup2 workup3 Dry organic layer (e.g., Na₂SO₄) and concentrate. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Step-by-Step Protocol
  • Reagent Preparation (in Glovebox): Inside a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., XPhos, 2-5 mol%), and a strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or LHMDS, 1.4 equiv.) to a dry reaction vial equipped with a stir bar.

  • Substrate and Solvent Addition: Add this compound (1.0 equiv.) and anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Nucleophile Addition: Add the primary or secondary amine (1.1–1.5 equiv.).

  • Reaction: Seal the vial tightly with a screw cap and remove it from the glovebox. Place the vial in a preheated heating block or oil bath at the desired temperature (typically 90–110 °C).

  • Monitoring: Stir the reaction for 4–24 hours, monitoring its progress periodically by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short plug of Celite® to remove palladium residues, washing the pad with additional ethyl acetate.

  • Extraction: Concentrate the filtrate, then redissolve in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to yield the desired 4-amino-1-THP-1H-indazole.

Optimized Buchwald-Hartwig Reaction Parameters
AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene100
AnilinePd(OAc)₂ (2)BrettPhos (3)Cs₂CO₃1,4-Dioxane110
BenzylaminePd₂(dba)₃ (1.5)RuPhos (3.5)LHMDSToluene90
Ammonia (as equiv.)Pd(OAc)₂ (2)JohnPhos (4)K₃PO₄t-BuOH/H₂O100

Note: Conditions are illustrative, based on general protocols for aryl chlorides.[7][13] The use of pre-formed palladium-ligand complexes (precatalysts) is often advantageous. LHMDS is Lithium bis(trimethylsilyl)amide.

Protocol 3: Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[14] The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base.[15] Copper-free versions have also been developed to prevent the common side reaction of alkyne homocoupling (Glaser coupling).[16][17] This reaction is invaluable for introducing linear alkyne functionalities into aromatic systems.

Experimental Workflow: Sonogashira Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add 4-Cl-THP-Indazole, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), and CuI to a dry Schlenk flask. react1 Evacuate and backfill flask with inert gas (3x). prep1->react1 react2 Add degassed solvent (e.g., THF) and amine base (e.g., Et₃N). react1->react2 react3 Add terminal alkyne (1.2 equiv.) dropwise. react2->react3 react4 Stir at room temp. or heat gently (25-60 °C) for 2-18 hours. react3->react4 workup1 Filter mixture through Celite®, washing with solvent. react4->workup1 workup2 Concentrate the filtrate under reduced pressure. workup1->workup2 workup3 Purify by column chromatography. workup2->workup3

Caption: General workflow for copper-catalyzed Sonogashira coupling.

Detailed Step-by-Step Protocol (Copper-Catalyzed)
  • Reagent Preparation: To a dry Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).

  • Inerting the System: Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), 2.0–3.0 equiv.).[15]

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the stirring mixture via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 2–18 hours).

  • Work-up: Once the reaction is complete, dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite® to remove the catalysts and salts.

  • Concentration: Wash the Celite® pad with additional solvent and concentrate the combined filtrates under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography to isolate the 4-alkynyl-1-THP-1H-indazole product.

Optimized Sonogashira Reaction Parameters
Terminal AlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)
PhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF25 (rt)
TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)DIPEADMF60
1-Hexyne[DTBNpP]Pd(crotyl)Cl (2.5)None (Cu-free)TMPDMSO25 (rt)
Propargyl alcoholPd(OAc)₂ (2) / cataCXium A (4)None (Cu-free)Cs₂CO₃2-MeTHF25 (rt)

Note: Conditions are illustrative and based on general protocols.[15][17][18] TMP is 2,2,6,6-Tetramethylpiperidine. 2-MeTHF is 2-Methyltetrahydrofuran.

Protocol 4: Deprotection of the THP Group

After the desired 4-substituted indazole has been synthesized, the THP protecting group can be efficiently removed under acidic conditions to yield the final NH-free indazole, which is often the biologically active form.

Detailed Step-by-Step Protocol
  • Dissolution: Dissolve the 4-substituted-1-THP-1H-indazole (1.0 equiv.) in a suitable alcohol solvent, such as methanol (MeOH) or ethanol (EtOH).

  • Acid Addition: Add a catalytic amount of a strong acid. Common choices include p-toluenesulfonic acid (p-TsOH), hydrochloric acid (HCl, e.g., 4M in dioxane), or trifluoroacetic acid (TFA).[4]

  • Reaction: Stir the solution at room temperature. The reaction is typically fast, often completing within 30 minutes to 4 hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS until all the starting material has been converted to the more polar product.

  • Work-up: Once complete, neutralize the acid by carefully adding a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Remove the organic solvent under reduced pressure. If necessary, extract the product from the aqueous mixture using a suitable organic solvent like ethyl acetate or dichloromethane.

  • Purification: Dry the organic extracts, concentrate, and purify the crude product by recrystallization or column chromatography if required.

References

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (No Date). National Institutes of Health. Available at: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). National Institutes of Health. Available at: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (No Date). Royal Society of Chemistry. Available at: [Link]

  • A mild and efficient THP protection of indazoles and benzyl alcohols in water. (No Date). ScienceDirect. Available at: [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (No Date). Royal Society of Chemistry. Available at: [Link]

  • THP Protecting Group: THP Protection & Deprotection Mechanism. (No Date). Total Synthesis. Available at: [Link]

  • Buchwald–Hartwig amination. (No Date). Wikipedia. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (No Date). MDPI. Available at: [Link]

  • Buchwald-Hartwig Amination. (No Date). ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (No Date). Organic Chemistry Portal. Available at: [Link]

  • Tetrahydropyranyl Ethers. (No Date). Organic Chemistry Portal. Available at: [Link]

  • A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. (No Date). Royal Society of Chemistry. Available at: [Link]

  • Sonogashira Coupling. (No Date). Organic Chemistry Portal. Available at: [Link]

  • A General Protocol for Robust Sonogashira Reactions in Micellar Medium. (No Date). SciSpace. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. Available at: [Link]

  • An Improved Preparation of 4-Chloro-1H-indazole (V). (2011). ResearchGate. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (No Date). University of Groningen Research Portal. Available at: [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (No Date). National Institutes of Health. Available at: [Link]

  • A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. (2008). ResearchGate. Available at: [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (No Date). National Center for Biotechnology Information. Available at: [Link]

  • 2H-Indazole synthesis. (No Date). Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. (2020). IJCRT.org. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). MDPI. Available at: [Link]

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. (No Date). National Institutes of Health. Available at: [Link]

Sources

Application Notes & Protocols: 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics, including potent kinase inhibitors like Pazopanib and PARP inhibitors such as Niraparib.[1][2] The strategic derivatization of the indazole nucleus is paramount for modulating pharmacological activity. This guide details the utility of 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole as a versatile, pre-functionalized building block. The tetrahydropyranyl (THP) group offers robust protection of the N1-position, ensuring regiochemical control in subsequent reactions, while the C4-chloro substituent serves as a key handle for transition-metal-catalyzed cross-coupling reactions.[3][4] We provide detailed, field-proven protocols for the synthesis, application, and deprotection of this intermediate, aimed at researchers in drug discovery and synthetic methodology development.

Introduction: The Strategic Advantage of a Pre-functionalized Indazole

The power of this compound lies in its dual-functionality. The indazole core itself is a bioisostere of indole and is central to a wide array of biologically active compounds.[1] The thoughtful installation of protecting and functional groups transforms this simple heterocycle into a powerful tool for library synthesis and late-stage functionalization.

  • The N1-THP Protecting Group: The tetrahydropyranyl (THP) group is an acid-labile acetal that effectively masks the reactive N-H proton of the indazole ring.[5] This protection is crucial for two reasons:

    • Preventing Unwanted Reactivity: It prevents N-alkylation or N-arylation during subsequent base-mediated or metal-catalyzed reactions.

    • Directing Regioselectivity: By blocking the N1 position, it can influence the regiochemical outcome of reactions such as C-H functionalization at other positions on the indazole ring.[3] The THP group is stable to a wide range of nucleophilic, basic, and reductive conditions, yet it can be cleanly removed under mild acidic conditions.[5][6]

  • The C4-Chloro Handle: The chlorine atom at the C4 position is a versatile linchpin for building molecular complexity. While less reactive than its bromine or iodine counterparts, its cost-effectiveness and stability make it an attractive choice for industrial-scale synthesis. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, and alkyl fragments.[4][7]

Below is a conceptual workflow illustrating the strategic application of this building block.

G cluster_0 Synthesis of Building Block cluster_1 Functionalization & Elaboration cluster_2 Final Steps Start 4-Chloro-1H-indazole Protect N1-THP Protection Start->Protect BuildingBlock 4-Chloro-1-(THP)-1H-indazole Protect->BuildingBlock Coupling Suzuki-Miyaura Cross-Coupling (C4-Position) BuildingBlock->Coupling CH_Func C-H Functionalization (e.g., C7-Position) BuildingBlock->CH_Func Other Other Transformations BuildingBlock->Other Deprotect THP Deprotection (Acid-Catalyzed) Coupling->Deprotect CH_Func->Deprotect Other->Deprotect Target Final Bioactive Molecule Deprotect->Target

Caption: Strategic workflow for utilizing the title building block.

Synthesis and Characterization

The target compound is efficiently prepared in a two-step sequence starting from commercially available 3-chloro-2-methylaniline.

Protocol 2.1: Synthesis of 4-Chloro-1H-indazole

This procedure follows an efficient, industrial-scale adapted synthesis involving diazotization and cyclization.[8][9] The use of tert-butyl nitrite is a cost-effective alternative to isoamyl nitrite.[9]

Reaction Scheme:

G cluster_0 Synthesis of 4-Chloro-1H-indazole A 3-Chloro-2-methylaniline B N-Acetyl Intermediate A->B Ac₂O, KOAc C 4-Chloro-1-acetyl-1H-indazole B->C t-BuONO D 4-Chloro-1H-indazole C->D NaOH (Hydrolysis)

Caption: Synthesis pathway for 4-Chloro-1H-indazole intermediate.

Step-by-Step Procedure:

  • Acetylation: To a stirred solution of 3-chloro-2-methylaniline (1.0 equiv) in a suitable solvent like chloroform, add acetic anhydride (3.0 equiv) at 0 °C.[8] Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC or LCMS indicates complete consumption of the starting material.

  • Diazotization and Cyclization: Add potassium acetate (1.2 equiv) to the mixture and heat to 60 °C. Slowly add tert-butyl nitrite (2.0 equiv) dropwise. Maintain the temperature and stir overnight.[9] The reaction progress can be monitored by TLC.

  • Hydrolysis: After cooling, the intermediate N-acetyl-4-chloro-1H-indazole is hydrolyzed. Add THF and water, cool to 0 °C, and add a strong base like NaOH or LiOH (e.g., 7.0 equiv LiOH) portion-wise.[8] Stir for 3-4 hours at 0 °C.

  • Work-up and Isolation: Dilute the mixture with water and perform an extraction with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 4-chloro-1H-indazole, which can be purified by recrystallization if necessary.[8][9]

Protocol 2.2: N1-THP Protection

This protocol employs a standard acid-catalyzed reaction with 3,4-dihydro-2H-pyran (DHP). The N1-regioselectivity is generally high for this reaction.[3]

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 4-chloro-1H-indazole (1.0 equiv) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 1.2-1.5 equiv). To this solution, add a catalytic amount of a strong acid catalyst such as p-toluenesulfonic acid (p-TsOH, 0.05 equiv) or pyridinium p-toluenesulfonate (PPTS).[5]

  • Reaction Execution: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product, this compound, can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Applications in Cross-Coupling Reactions

The C4-chloro group is a robust handle for palladium-catalyzed C-C and C-N bond formations. The Suzuki-Miyaura coupling is a particularly powerful method for installing aryl and heteroaryl moieties.

Protocol 3.1: Suzuki-Miyaura Cross-Coupling

This general protocol describes the coupling of 4-Chloro-1-(THP)-1H-indazole with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent system may be required for challenging substrates.[10][11]

Reaction Scheme:

G Start 4-Chloro-1-(THP)-1H-indazole Product 4-Aryl-1-(THP)-1H-indazole Start->Product Pd Catalyst, Base Solvent, Heat Partner Ar-B(OH)₂ Partner->Product

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried flask, add 4-Chloro-1-(THP)-1H-indazole (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst system. Common choices include Pd(PPh₃)₄ (0.05 equiv) or a combination of a palladium source like Pd₂(dba)₃ (0.02 equiv) and a ligand such as SPhos or XPhos (0.05 equiv).[11]

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or DME/water. Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (typically 4-24 hours), as monitored by TLC or LCMS.

  • Work-up and Purification: Cool the reaction to room temperature and dilute with water. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

ParameterCondition 1 (Standard)Condition 2 (For Hindered Substrates)Reference
Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2 mol%) / SPhos (5 mol%)[4][11]
Base K₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)[10][11]
Solvent Dioxane / H₂O (4:1)Toluene / H₂O (10:1)[11]
Temperature 90 °C110 °C[10]
Typical Yield 70-95%60-85%[10][12]
Table 1. Representative Conditions for Suzuki-Miyaura Coupling.

Deprotection of the N1-THP Group

The final step in many synthetic sequences is the removal of the THP group to unmask the N-H functionality. This is readily achieved under mild acidic conditions.[5]

Protocol 4.1: Acid-Catalyzed THP Deprotection

This protocol uses p-TsOH in an alcohol solvent, which is a common and effective method. For substrates sensitive to heat, the reaction can often be run at room temperature for a longer duration.[5]

Mechanism Overview:

G A THP-Protected Indazole B Protonation of Acetal Oxygen A->B H⁺ (p-TsOH) C Ring Opening to form Oxocarbenium Ion B->C Cleavage D Nucleophilic Attack by Solvent (e.g., MeOH) C->D +ROH E Loss of Proton D->E -H⁺ F Deprotected Indazole (N-H) E->F

Caption: Simplified mechanism for acid-catalyzed THP deprotection.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the THP-protected indazole (1.0 equiv) in an alcohol solvent such as methanol (MeOH) or ethanol (EtOH).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1-0.2 equiv).[5]

  • Reaction Execution: Stir the solution at room temperature or gently heat to 40-50 °C. Monitor the reaction by TLC. The reaction is typically complete within 1-5 hours.

  • Work-up and Purification: Once complete, neutralize the acid by adding a saturated aqueous solution of NaHCO₃. Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate or DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting N-H indazole can be purified by chromatography or recrystallization.

Conclusion

This compound is a highly valuable and strategic building block for the synthesis of complex indazole derivatives. Its preparation is straightforward, and the orthogonal reactivity of the THP-protected nitrogen and the C4-chloro group allows for selective and sequential functionalization. The protocols provided herein offer reliable and scalable methods for researchers to leverage this intermediate in the rapid construction of compound libraries for drug discovery and development.

References

  • Zhan, Z., et al. (n.d.). A mild and efficient THP protection of indazoles and benzyl alcohols in water. ResearchGate. Retrieved from [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

  • Google Patents. (2006). US20060094881A1 - Methods of preparing indazole compounds.
  • Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. ResearchGate. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. Retrieved from [Link]

  • Kim, D. W., et al. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. Retrieved from [Link]

  • MDPI. (n.d.). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Retrieved from [Link]

  • Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

  • Al-dujaili, L. H., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Retrieved from [Link]

  • Bouattour, R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC. Retrieved from [Link]

  • Bhaskaran, S., et al. (2018). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). C-H functionalization of 2H-indazole. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. NIH. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yield of this important synthetic intermediate. We will delve into the critical aspects of the reaction, providing in-depth, experience-based insights and actionable protocols.

I. Reaction Overview and Key Challenges

The synthesis of this compound involves the protection of the N-H group of 4-chloro-1H-indazole with 3,4-dihydro-2H-pyran (DHP). This reaction is an acid-catalyzed addition of the indazole nitrogen to the double bond of DHP, forming a tetrahydropyranyl (THP) ether. While seemingly straightforward, achieving high yields consistently requires careful control of several parameters.

The primary challenges in this synthesis include:

  • Incomplete reaction: Leading to a mixture of starting material and product, complicating purification.

  • Formation of byproducts: Acid-catalyzed side reactions can reduce the overall yield.

  • Difficult purification: The similar polarities of the starting material and product can make separation challenging.

  • Isomer formation: The reaction creates a new chiral center, potentially leading to diastereomers if the starting material is chiral.[1]

Below is a workflow diagram illustrating the key steps in the synthesis and purification process.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Reagents 4-Chloro-1H-indazole 3,4-Dihydro-2H-pyran (DHP) Acid Catalyst Reaction Reaction Setup (Solvent, Temperature) Reagents->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Quenching Reaction Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product 4-Chloro-1-(THP)-1H-indazole Purification->Product caption Figure 1. General workflow for the synthesis of 4-Chloro-1-(THP)-1H-indazole.

Caption: Figure 1. General workflow for the synthesis of 4-Chloro-1-(THP)-1H-indazole.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis, providing explanations and practical solutions.

Q1: Why is my reaction yield consistently low?

Several factors can contribute to low yields. Let's break down the most common culprits and how to address them.

A1: Potential Causes and Corrective Actions

  • Insufficient Catalyst: The acid catalyst is crucial for activating the DHP. Too little catalyst will result in a sluggish or incomplete reaction.

    • Recommendation: Use a catalytic amount of a suitable acid, such as p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS).[2][3][4] A typical loading is 0.05-0.1 equivalents.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and solubility of the starting materials.

    • Recommendation: Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used and effective solvents. For a greener approach, aqueous micellar conditions using surfactants like Tween 20 have also been reported to give good yields.[5]

  • Low Reaction Temperature: While the reaction can proceed at room temperature, gentle heating may be necessary to drive it to completion, especially if less reactive catalysts are used.

    • Recommendation: Start the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, consider gently heating to 40-50 °C.

  • Moisture in the Reaction: The presence of water can hydrolyze the DHP and the product, reducing the yield.

    • Recommendation: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

  • Suboptimal Reagent Stoichiometry: An excess of DHP is typically used to ensure complete consumption of the starting indazole.

    • Recommendation: Use 1.2 to 1.5 equivalents of DHP.[5] A large excess should be avoided as it can complicate purification.

Data Summary: Recommended Reaction Parameters

ParameterRecommended RangeRationale
DHP (equivalents) 1.2 - 1.5Ensures complete conversion of the starting material.
Catalyst (equivalents) 0.05 - 0.1Sufficient to catalyze the reaction without promoting side reactions.
Temperature (°C) 25 - 50Balances reaction rate and stability of the product.
Reaction Time (h) 2 - 12Dependent on catalyst, temperature, and scale. Monitor by TLC.
Q2: I'm observing multiple spots on my TLC plate, even after the reaction should be complete. What are they?

A2: Identifying Potential Byproducts

The formation of multiple products is a common issue. Here's a logical approach to identifying them and minimizing their formation.

Troubleshooting_Byproducts Start Multiple Spots on TLC CheckSM Is the starting material (4-chloro-1H-indazole) still present? Start->CheckSM IncompleteRxn Incomplete Reaction: - Increase reaction time - Add more catalyst - Gently heat CheckSM->IncompleteRxn Yes CheckPolarity Are the byproducts more or less polar than the product? CheckSM->CheckPolarity No MorePolar More Polar Byproduct: Likely a result of THP ring opening or degradation. Check for excess acid or prolonged reaction time at high temp. CheckPolarity->MorePolar More Polar LessPolar Less Polar Byproduct: Could be a result of DHP polymerization. Ensure DHP is pure and added slowly. CheckPolarity->LessPolar Less Polar caption Figure 2. Troubleshooting decision tree for byproduct formation.

Caption: Figure 2. Troubleshooting decision tree for byproduct formation.

  • Unreacted Starting Material: The most common "extra spot" is the starting 4-chloro-1H-indazole. This indicates an incomplete reaction.

  • N1 vs. N2 Isomers: While the THP group generally shows a preference for the N1 position in indazoles, the formation of the N2 isomer is possible.[5] The ratio of these isomers can be influenced by the reaction conditions.

  • DHP Polymerization: DHP can polymerize in the presence of strong acids, leading to a complex mixture of byproducts.

  • Product Degradation: The THP group is acid-labile and can be cleaved under harsh acidic conditions, especially with prolonged reaction times or high temperatures.[3][6]

To minimize byproduct formation, use a milder acid catalyst like PPTS, maintain a moderate temperature, and monitor the reaction closely to avoid unnecessarily long reaction times.

III. Frequently Asked Questions (FAQs)

Q: What is the best catalyst for this reaction?

A: While strong acids like sulfuric acid or hydrochloric acid can be used, they often lead to byproduct formation. p-Toluenesulfonic acid (p-TsOH) is a commonly used and effective catalyst.[2][4] For acid-sensitive substrates, pyridinium p-toluenesulfonate (PPTS) is a milder alternative that can provide better selectivity and higher yields.[3] Heterogeneous catalysts like Amberlyst H-15 or montmorillonite clay K-10 can also be employed for easier removal after the reaction.[2]

Q: How do I effectively purify the product?

A: Column chromatography is the most common method for purifying this compound.

  • Stationary Phase: Silica gel (230-400 mesh) is typically used.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is effective. Start with a low polarity (e.g., 5% ethyl acetate in hexanes) to elute non-polar impurities, then gradually increase the polarity to elute the product. The starting material will elute at a higher polarity than the product.

Q: Can I use a different protecting group?

A: Yes, other protecting groups can be used for the indazole nitrogen. The choice of protecting group depends on the stability required for subsequent reaction steps. Some common alternatives include:

  • Boc (tert-butyloxycarbonyl): Introduced using di-tert-butyl dicarbonate (Boc₂O). It is stable to a wide range of conditions but is cleaved by strong acids.[7]

  • SEM (2-(trimethylsilyl)ethoxymethyl): Offers good stability and can be removed under milder acidic conditions than MOM or with fluoride ions.[3]

  • Trityl (triphenylmethyl): A bulky protecting group that is introduced using trityl chloride and is removed under acidic conditions.[3]

Q: How can I confirm the structure of my product?

A: The structure of this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show the characteristic peaks for both the indazole and the THP moieties.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product.[8]

  • Infrared (IR) Spectroscopy: Will show the disappearance of the N-H stretch from the starting material.

IV. Experimental Protocol: Optimized Synthesis of this compound

This protocol is a reliable starting point for achieving a high yield of the desired product.

Materials:

  • 4-Chloro-1H-indazole

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a solution of 4-chloro-1H-indazole (1.0 eq) in anhydrous DCM (0.2 M), add 3,4-dihydro-2H-pyran (1.3 eq).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.05 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) using a 20% ethyl acetate in hexanes mobile phase. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20%).

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid or oil.

V. References

  • A mild and efficient THP protection of indazoles and benzyl alcohols in water. ResearchGate. [Link]

  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. ACS Publications. [Link]

  • Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. PMC - NIH. [Link]

  • Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]

  • Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole (V). Organic Preparations and Procedures International, 43(4), 354-359. [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. [Link]

  • THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Recent advances on tetrahydropyranyl (THP) protection. Royal Society of Chemistry. [Link]

  • Primas, N., Bouillon, A., Lancelot, J. C., Sopkova-de Oliveira Santos, J., Lohier, J. F., & Rault, S. (2008). A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. Letters in Organic Chemistry, 5(1), 8-10. [Link]

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. NIH. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]

  • Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. White Rose Research Online. [Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. SciSpace. [Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. ResearchGate. [Link]

  • THP Protection - Common Conditions. [Link]

  • Optimization of differentiation and transcriptomic profile of THP-1 cells into macrophage by PMA. PubMed. [Link]

  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. Google Patents.

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.

  • OPTIMISATION OF THE THP-1 CELL MODEL SYSTEM FOR INTERROGATION OF DIFFERENTIAL MACROPHAGE POLARISATION IN HUMAN DISEASE. Radcliffe Department of Medicine. [Link]

  • Optimization of differentiation and transcriptomic profile of THP-1 cells into macrophage by PMA. Semantic Scholar. [Link]

Sources

Technical Support Center: Synthesis of THP-Protected Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the tetrahydropyranyl (THP) protection of indazoles. Instead of a rigid manual, we present a dynamic troubleshooting guide and FAQ to address the nuanced side reactions and optimization challenges inherent in this transformation. Our goal is to explain the causality behind these issues and provide field-proven, self-validating protocols to enhance your synthetic success.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent and challenging issues observed during the THP protection of the indazole nucleus. Each entry is structured as a question you might ask our support team, followed by a detailed, evidence-based answer.

Question 1: My reaction is producing a mixture of N1- and N2-THP protected isomers. How can I control the regioselectivity?

This is the most common side reaction and the primary hurdle in indazole functionalization. The indazole anion, formed upon deprotonation or in the presence of an acid catalyst, is an ambident nucleophile. Both the N1 and N2 positions are reactive, and their relative nucleophilicity is delicately balanced by steric, electronic, and solvent effects, often resulting in a mixture of regioisomers.[1][2][3]

The Underlying Chemistry: A Tale of Two Tautomers

The regioselectivity is a classic case of kinetic versus thermodynamic control. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][3][4] Therefore, conditions that allow for equilibration will typically favor the N1-substituted product, which is often the thermodynamically preferred isomer.[5][6][7] Conversely, conditions that favor a rapid, irreversible reaction can lead to the kinetically favored N2-substituted product.[1][4]

The mechanism for acid-catalyzed THP protection involves the activation of 3,4-dihydro-2H-pyran (DHP) to form a resonance-stabilized oxocarbenium ion, which is the active electrophile.[8][9] The indazole nitrogen then attacks this electrophile.

THP_Protection_Mechanism DHP DHP Intermediate Resonance-Stabilized Oxocarbenium Ion DHP->Intermediate + H⁺ (cat.) H_plus H⁺ Indazole Indazole (N1/N2) Product N-THP-Indazole Indazole->Product attacks Intermediate H_plus_regen H⁺ (regenerated) Product->H_plus_regen -H⁺

Caption: Acid-catalyzed mechanism for THP protection.

Controlling Factors & Strategic Solutions
  • Substituent Effects (Steric & Electronic):

    • To Favor N1-Alkylation: The presence of sterically demanding groups at the C3 position significantly hinders attack at the adjacent N2 position, thus favoring N1 substitution.[10] For example, indazoles bearing 3-tert-butyl or 3-carboxamide groups show excellent (>99%) N1-selectivity.[10][11]

    • To Favor N2-Alkylation: Electron-withdrawing groups (EWGs) at the C7 position, such as -NO₂ or -CO₂Me, can steer the reaction towards the N2 product, even under conditions that would normally favor N1.[5][10][11] This is attributed to electronic effects that increase the nucleophilicity of the N2 atom.

  • Reaction Conditions (Base, Solvent, Catalyst):

    • For High N1-Selectivity (Thermodynamic Control): While THP protection is typically acid-catalyzed, insights from general N-alkylation are highly relevant. Conditions that favor the more stable N1 product often involve using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).[1][5][10] Although less common for THP protection, this principle of thermodynamic control is key. A more practical approach for THP protection is to use a mild acid catalyst and allow the reaction to reach equilibrium.

    • For High N2-Selectivity (Kinetic Control): Achieving high N2 selectivity often requires specialized conditions. Some protocols utilize trifluoromethanesulfonic acid (TfOH) as a catalyst with specific alkylating agents to achieve high N2 selectivity, avoiding N1-isomer formation.[12][13]

The following workflow can help guide your decision-making process for controlling regioselectivity.

Selectivity_Workflow start Goal: Control N1/N2 THP-Indazole Ratio substituent Analyze Indazole Substituents start->substituent c3_bulky Bulky Group at C3? substituent->c3_bulky c7_ewg EWG at C7? c3_bulky->c7_ewg No n1_favored N1 product is sterically favored. Proceed with standard protocol. c3_bulky->n1_favored Yes n2_favored N2 product is electronically favored. Consider specialized N2-selective methods. c7_ewg->n2_favored Yes conditions Optimize Reaction Conditions c7_ewg->conditions No thermo For N1 (Thermodynamic): Use mild acid (PPTS), allow longer reaction time for equilibration. conditions->thermo kinetic For N2 (Kinetic): Consider stronger acid catalyst (TfOH) and monitor carefully to stop at kinetic product. conditions->kinetic

Caption: Decision workflow for controlling N1 vs. N2 selectivity.

Question 2: My NMR spectrum is overly complex, suggesting the formation of diastereomers. Why is this happening?

The THP group itself contains a chiral center at the C2 position of the tetrahydropyran ring. When you protect an achiral indazole, you form a racemic mixture of two enantiomers, which is typically indistinguishable by standard NMR.

However, if your starting indazole already possesses a stereocenter, the reaction will create a mixture of diastereomers .[8] Diastereomers have different physical and chemical properties, leading to distinct signals in NMR spectra and potentially making purification more complex.[8]

Solution:

  • Awareness: Be aware that this is an inherent drawback of the THP protecting group.

  • Chromatography: Diastereomers can often be separated by careful flash column chromatography.

  • Alternative Protecting Groups: If the diastereomeric mixture proves problematic for your synthesis or purification, consider an achiral protecting group, such as a silyl ether (e.g., TBS) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group.[14]

Question 3: I'm losing the THP group during workup or column chromatography. How can I improve its stability?

The THP group is an acetal, making it highly sensitive to acid.[8][15][16] Premature deprotection is a common issue, especially during aqueous workups with acidic solutions or purification on standard silica gel, which is inherently acidic.

Troubleshooting Protocol: Preventing Premature Deprotection

  • Neutral Workup: During the aqueous workup, use a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ≈ 7) instead of water or acidic solutions to neutralize any residual acid catalyst.

  • Buffered Chromatography:

    • Prepare a slurry of your silica gel in the desired eluent system.

    • Add 1-2% triethylamine (Et₃N) or another volatile base to the eluent mixture.[17]

    • This neutralizes the acidic sites on the silica, preventing on-column deprotection of the THP group.

  • Alternative Media: Consider using neutral or basic alumina for chromatography if your compound is compatible.

Frequently Asked Questions (FAQs)

Q1: What are the best acid catalysts for THP protection of indazoles?

The choice of catalyst is a balance between reactivity and the potential for side reactions.

CatalystCommon AbbreviationKey Characteristics
p-Toluenesulfonic acidPTSA, TsOHHighly effective and common, but its strong acidity can sometimes lead to DHP polymerization or degradation of sensitive substrates.[8][15]
Pyridinium p-toluenesulfonatePPTSA milder, buffered form of TsOH. It is often the catalyst of choice for acid-sensitive substrates as it minimizes side reactions.[8][15]
Amberlyst-15-A solid-supported acid resin. It is easily filtered off after the reaction, simplifying the workup and preventing the need for an aqueous quench.[18]
Bismuth TriflateBi(OTf)₃A moisture-insensitive Lewis acid that can catalyze both the protection and deprotection of THP ethers under mild conditions.[16]

Q2: What is the standard protocol for selective N1-THP protection?

This protocol is designed to favor the thermodynamically more stable N1-isomer by using a mild acid catalyst that allows the reaction to approach equilibrium.

Experimental Protocol: N1-Selective THP Protection of Indazole

  • Preparation: To a solution of the 1H-indazole (1.0 equiv.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M), add 3,4-dihydro-2H-pyran (DHP) (1.2–1.5 equiv.).

  • Catalyst Addition: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05–0.1 equiv.).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach equilibrium, favoring the N1 product.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography using a silica gel column pre-treated with 1% Et₃N in the eluent (e.g., hexanes/ethyl acetate).

Q3: How do I cleanly remove the THP group?

Acid-catalyzed hydrolysis is the standard method for THP deprotection. The conditions can be tuned based on the sensitivity of your molecule.

Experimental Protocol: THP Deprotection

  • Setup: Dissolve the THP-protected indazole (1.0 equiv.) in an alcohol solvent such as methanol (MeOH) or ethanol (EtOH).

  • Catalyst Addition: Add a catalytic amount of a suitable acid. For sensitive substrates, use a mild acid like PPTS or acetic acid. For more robust substrates, a stronger acid like HCl or PTSA can be used.[15] Alternatively, a solid-supported acid like Amberlyst-15 can be used for easy removal.[18]

  • Reaction: Stir the solution at room temperature and monitor by TLC until the starting material is fully consumed.

  • Workup:

    • If using a soluble acid, neutralize the reaction with a mild base (e.g., saturated NaHCO₃ solution) and extract the product.

    • If using a solid-supported acid like Amberlyst-15, simply filter the reaction mixture to remove the resin and concentrate the filtrate.[18]

  • Purification: The crude product is often clean enough for the next step, but can be purified by chromatography or crystallization if necessary.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. totalsynthesis.com. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]

  • He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 58(6429). [Link]

  • Zhan, H., et al. (2020). A mild and efficient THP protection of indazoles and benzyl alcohols in water. ResearchGate. [Link]

  • Royal Society of Chemistry. Advances. rsc.org. [Link]

  • Smith, R. C., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]

  • Organic Chemistry. (2021). THP Protecting Group Addition | Organic Chemistry. YouTube. [Link]

  • Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. National Institutes of Health. [Link]

  • Boyd, S., et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Institutes of Health. [Link]

  • Boyd, S., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry. [Link]

  • ResearchGate. (2020). Optimized conditions for scope evaluation without exclusion of air... researchgate.net. [Link]

  • Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ResearchGate. [Link]

  • Google Patents. (2006). US20060094881A1 - Methods of preparing indazole compounds.
  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. organic-chemistry.org. [Link]

  • Organic Chemistry Portal. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. organic-chemistry.org. [Link]

  • Katritzky, A. R., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed. [Link]

  • Reddit. (2014). Organic Synthesis advice needed. Achieving THP protection of phenolic group. reddit.com. [Link]

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Technical Support Center: Optimization of Reaction Conditions for 4-Chloro-1H-indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this important synthetic transformation. Our goal is to empower you with the scientific understanding to not only execute the synthesis successfully but also to optimize and troubleshoot effectively.

I. Introduction to the Synthesis of 4-Chloro-1H-indazole

4-Chloro-1H-indazole is a key building block in the synthesis of numerous biologically active molecules. A common and cost-effective route to this compound starts from 3-chloro-2-methylaniline. The overall transformation involves three key steps:

  • Acetylation: Protection of the aniline nitrogen via acetylation.

  • Diazotization and Cyclization: Formation of a diazonium salt intermediate followed by an intramolecular cyclization to form the indazole ring.

  • Hydrolysis: Removal of the acetyl protecting group to yield the final product.

This guide will focus on troubleshooting and optimizing each of these critical stages.

II. Reaction Pathway and Mechanism

A foundational understanding of the reaction mechanism is crucial for effective troubleshooting. The synthesis proceeds as follows:

Reaction_Pathway A 3-Chloro-2-methylaniline B N-(3-chloro-2-methylphenyl)acetamide A->B Acetic Anhydride, Potassium Acetate C N-Nitroso-N-(3-chloro-2-methylphenyl)acetamide B->C Alkyl Nitrite (e.g., Isoamyl Nitrite) D 1-Acetyl-4-chloro-1H-indazole C->D Intramolecular Cyclization E 4-Chloro-1H-indazole D->E Base-catalyzed Hydrolisis (e.g., LiOH, NaOH)

Figure 1: Synthetic pathway for 4-chloro-1H-indazole.

The key transformation is the intramolecular cyclization of the N-nitroso-N-acetyl intermediate. This proceeds through a concerted mechanism, where the nitroso group facilitates the activation of the methyl group, leading to ring closure.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4-chloro-1H-indazole in a question-and-answer format.

Issue 1: Low Yield of the Final Product

Q: My overall yield of 4-chloro-1H-indazole is consistently low. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors throughout the multi-step synthesis. Let's break it down by stage:

  • Incomplete Acetylation: If the initial acetylation of 3-chloro-2-methylaniline is not complete, the unreacted starting material will not proceed to the next step, thus lowering the overall yield.

    • Troubleshooting:

      • Ensure your 3-chloro-2-methylaniline is pure and dry.

      • Use a slight excess of acetic anhydride.

      • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.

  • Inefficient Diazotization and Cyclization: This is the most critical and sensitive step.

    • Temperature Control: Diazonium salts are notoriously unstable at elevated temperatures. The reaction should be maintained at a low temperature (typically 0-5 °C) to prevent decomposition of the diazonium intermediate, which can lead to the formation of phenolic byproducts[1][2].

    • Reagent Quality: The alkyl nitrite (e.g., isoamyl nitrite or tert-butyl nitrite) should be of good quality. Older or improperly stored reagents can lead to incomplete diazotization.

    • Side Reactions: Azo coupling can occur as a side reaction, especially with electron-rich anilines[1].

  • Incomplete Hydrolysis: The final deacetylation step must go to completion.

    • Troubleshooting:

      • Use a sufficient excess of a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

      • Allow for adequate reaction time. Monitor the disappearance of the N-acetylated intermediate by TLC.

Issue 2: Product Purity and Purification Challenges

Q: My final product is an impure oil or a discolored solid. How can I effectively purify 4-chloro-1H-indazole?

A: Purification can indeed be challenging. Here are some proven strategies:

  • Recrystallization: This is often the most effective method for purifying solid products.

    • Solvent Selection: A good recrystallization solvent should dissolve the compound when hot but not at room temperature[3]. For 4-chloro-1H-indazole and its N-acetylated precursor, mixtures of solvents are often effective.

      • For N-acetyl-4-chloro-1H-indazole, a mixture of THF/water (1:1.7) has been reported to yield pure crystals[4].

      • For the final product, consider solvent systems like ethyl acetate/heptane, methanol/water, or acetone/water[5].

Compound Recommended Recrystallization Solvent System Reference
N-Acetyl-4-chloro-1H-indazoleTetrahydrofuran (THF) / Water[4]
4-Chloro-1H-indazoleEthyl Acetate / Heptane[5]
4-Chloro-1H-indazoleMethanol / Water[5]
4-Chloro-1H-indazoleAcetone / Water[5]
  • Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is a reliable alternative.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is a good starting point. The optimal ratio will depend on the specific impurities present. A common mobile phase for indazole derivatives is a mixture of ethyl acetate and petroleum ether[6].

Issue 3: Reaction Monitoring and Characterization

Q: How can I effectively monitor the progress of the reaction and confirm the identity of my product?

A: Consistent monitoring is key to a successful synthesis.

  • Thin Layer Chromatography (TLC): TLC is an indispensable tool for tracking the consumption of starting materials and the formation of products at each stage. Use an appropriate mobile phase (e.g., ethyl acetate/hexanes) and visualize the spots under UV light.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your intermediates and final product.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of your compound.

IV. Frequently Asked Questions (FAQs)

Q1: Why is the acetylation of 3-chloro-2-methylaniline necessary?

A1: The acetylation step serves a crucial purpose. It protects the amino group and facilitates the subsequent intramolecular cyclization. The acetyl group is an effective directing group and activates the ortho-methyl group for the ring-forming reaction.

Q2: Can I use a different diazotizing agent instead of an alkyl nitrite?

A2: While sodium nitrite in the presence of a mineral acid is a common diazotizing agent for many aniline derivatives, the use of an alkyl nitrite like isoamyl nitrite or tert-butyl nitrite in an organic solvent is often preferred for this specific transformation. This is because it allows for milder reaction conditions and can improve the yield and purity of the desired indazole.

Q3: My reaction mixture turns dark brown or black during the diazotization step. Is this normal?

A3: A color change is expected, but an excessively dark or tarry mixture could indicate decomposition of the diazonium salt or other side reactions. This often points to inadequate temperature control. Ensure your reaction is maintained at 0-5 °C[1][2].

Q4: What is the purpose of potassium acetate in the acetylation step?

A4: Potassium acetate acts as a base to neutralize the acetic acid formed as a byproduct during the acetylation reaction. This helps to drive the reaction to completion.

Q5: I see an unexpected peak in my NMR spectrum. What could it be?

A5: An unexpected peak could be due to several possibilities:

  • Residual Starting Material: Incomplete reaction.

  • Solvent Impurities: From the reaction or workup.

  • Side Products: Such as phenolic compounds from diazonium salt decomposition or azo-coupled products[1]. Careful analysis of the chemical shift and coupling constants, along with 2D NMR techniques if necessary, can help in identifying the impurity.

V. Experimental Protocols

Protocol 1: Synthesis of N-(3-chloro-2-methylphenyl)acetamide

  • To a stirred solution of 3-chloro-2-methylaniline in a suitable solvent (e.g., chloroform), add potassium acetate.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting aniline.

  • The resulting solution containing the acetylated product is typically used directly in the next step without further purification.

Protocol 2: Synthesis of 4-Chloro-1H-indazole

  • To the solution from Protocol 1, add an alkyl nitrite (e.g., isoamyl nitrite or tert-butyl nitrite).

  • Heat the reaction mixture to the specified temperature (e.g., 60 °C) and stir overnight.

  • Monitor the reaction by TLC for the formation of the N-acetylated indazole.

  • Upon completion, cool the reaction mixture and add a solution of a strong base (e.g., LiOH or NaOH) in water and a co-solvent like THF.

  • Stir the mixture at 0 °C for several hours to facilitate the hydrolysis of the acetyl group.

  • Perform an aqueous workup, extracting the product into an organic solvent like ethyl acetate.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Acetylation Check Acetylation Step: - TLC for unreacted aniline - Purity of starting material Start->Check_Acetylation Check_Diazotization Check Diazotization/Cyclization: - Temperature control (0-5 °C) - Quality of alkyl nitrite Start->Check_Diazotization Check_Hydrolysis Check Hydrolysis Step: - Sufficient base - Adequate reaction time Start->Check_Hydrolysis Check_Acetylation->Check_Diazotization Check_Diazotization->Check_Hydrolysis Purification Purification Strategy: - Recrystallization (solvent screening) - Column Chromatography Check_Hydrolysis->Purification Characterization Confirm Product Identity: - NMR - MS Purification->Characterization Outcome Optimized Synthesis Characterization->Outcome

Figure 2: A general troubleshooting workflow.

VI. References

  • In the formation of diazonium salt from aniline, why is only 0-5°C temperature needed? (2019, December 23). Quora. Retrieved from [Link]

  • Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 354–359.

  • Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Exploring Flow Procedures for Diazonium Formation. (2016). Organic Process Research & Development, 20(8), 1437–1443.

  • A facile route to 1H- and 2H-indazoles from readily accessed acyl hydrazides by exploiting a novel aryne-based molecular rearrangement. (2018). Chemical Communications, 54(56), 7769–7772.

  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved from [Link]

Sources

Technical Support Center: Regioselective Protection of Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the regioselective protection of indazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of indazole functionalization. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, its synthesis, particularly the regioselective protection of the N1 and N2 positions, presents a significant hurdle.[1][2][4] The challenge stems from the annular tautomerism of the indazole ring, where the N-H proton can exist on either nitrogen, leading to the 1H- and 2H-tautomers.[3][5][6] The 1H-indazole is generally the more thermodynamically stable tautomer.[1][3][4][6] Deprotonation results in an indazolide anion with nucleophilic character at both nitrogen atoms, often leading to a mixture of N1 and N2 substituted regioisomers upon reaction with an electrophile.[5] This guide provides practical solutions to control this regioselectivity.

Troubleshooting Guide

This section addresses specific problems you might encounter during the regioselective protection of indazoles.

Problem 1: Poor or No Regioselectivity in N-Alkylation, Resulting in a Mixture of N1 and N2 Isomers.

Observed Issue: You are obtaining a difficult-to-separate mixture of N1 and N2 alkylated indazoles with no clear preference for either isomer.

Probable Causes & Solutions:

  • Cause A: Ambiguous Reaction Control (Kinetic vs. Thermodynamic). The regiochemical outcome of indazole alkylation is a delicate balance between kinetic and thermodynamic control.[1]

    • Solution for N1-Selectivity (Thermodynamic Control): To favor the more stable N1 isomer, conditions that allow for equilibration are necessary. A widely adopted method is the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dioxane.[1][2][4][7][8] Increasing the reaction temperature can also facilitate the conversion to the thermodynamically favored N1 product.[4][9]

    • Solution for N2-Selectivity (Kinetic Control): N2-alkylation is often favored under kinetic control.[1][8] This can sometimes be achieved with milder bases and lower temperatures. Specific methodologies have also been developed, such as using trifluoromethanesulfonic acid (TfOH) or copper(II) triflate with alkyl 2,2,2-trichloroacetimidates, which have shown high selectivity for the N2 position.[10][11] Mitsunobu conditions have also been reported to favor N2-alkylation.[1][4]

  • Cause B: Inappropriate Choice of Base and Solvent. The base and solvent system is critical in directing the regioselectivity.

    • Solution: For N1 selectivity, NaH in THF is a robust combination for many substrates.[2][4][7] Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often lead to mixtures of N1 and N2 isomers.[1] The counter-ion of the base can also play a role; for instance, cesium ions (from Cs₂CO₃) have been suggested to favor N1-substitution through chelation.[5][6]

Problem 2: Unexpected Regioselectivity (e.g., obtaining the N2 isomer when N1 was expected).

Observed Issue: Your reaction yielded the opposite regioisomer to the one predicted by general rules.

Probable Causes & Solutions:

  • Cause A: Steric Hindrance from Substituents. The presence of substituents on the indazole ring, particularly at the C7 position, can dramatically influence the regioselectivity.

    • Solution: A bulky substituent at the C7 position will sterically hinder the N1 nitrogen, directing the incoming electrophile to the N2 position.[1][2][7] For example, indazoles with nitro (NO₂) or carboxylate (CO₂Me) groups at C7 have shown excellent N2 regioselectivity even under conditions that would typically favor N1.[2][7] Conversely, a bulky substituent at C3 can favor N1 alkylation.[7]

  • Cause B: Electronic Effects of Substituents. Electron-withdrawing or electron-donating groups on the indazole ring alter the nucleophilicity of the N1 and N2 atoms.

    • Solution: Electron-withdrawing groups on the benzene ring of the indazole can influence the N1/N2 ratio. While general trends can be difficult to predict, it is a crucial factor to consider. For instance, some studies have shown that electron-deficient indazoles can exhibit high N1-selectivity.[6]

Problem 3: Difficulty in Differentiating and Characterizing N1 and N2 Isomers.

Observed Issue: You have isolated products but are unable to definitively assign them as N1 or N2 substituted indazoles.

Probable Causes & Solutions:

  • Cause A: Ambiguous Spectroscopic Data. Standard 1D NMR spectra may not be sufficient for unambiguous assignment.

    • Solution: Multinuclear and two-dimensional NMR techniques are powerful tools for distinguishing between N1 and N2 isomers.[12]

      • ¹H NMR: The chemical shifts of the indazole protons are characteristically different for N1 and N2 isomers. For N2 isomers, the H3 proton is shielded (appears at a lower frequency) compared to the H3 proton in the N1 isomer. Conversely, the H7 proton in N2 isomers is deshielded (appears at a higher frequency).[12]

      • ¹³C NMR: This is often a very reliable method for isomer assignment.[12]

      • 2D NMR (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) experiments can show correlations between the protons of the alkyl group and the carbons of the indazole ring (C3 and C7a), allowing for unambiguous assignment.[4][7]

    • Alternative Analytical Technique: UV derivative spectrophotometry has also been reported as a simple method to distinguish between N1 and N2 substituted indazole-3-carboxylic acids.[13][14]

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for indazoles and how do I choose one?

A1: The choice of a protecting group depends on the desired regioselectivity and the stability required for subsequent reaction steps. Common protecting groups include:

  • For N1-Protection:

    • tert-Butoxycarbonyl (Boc): Often installed under basic conditions and removed with acid.

    • Benzyl (Bn): Can be introduced using benzyl bromide and a base, and is typically removed by hydrogenolysis.[15]

  • For N2-Protection:

    • 2-(Trimethylsilyl)ethoxymethyl (SEM): This group can be introduced regioselectively at the N2 position and directs C3-lithiation. It can be removed with fluoride ions (e.g., TBAF) or acid.[16][17]

  • General Considerations: The ideal protecting group should be easy to install in high yield, stable to the conditions of subsequent reactions, and readily removable without affecting the rest of the molecule.[18][19][20]

Q2: How can I achieve highly selective N1-alkylation?

A2: High N1-selectivity is generally achieved under thermodynamic control.[1][4][8] The combination of sodium hydride (NaH) as a base in an anhydrous solvent like THF is a well-established and effective method.[2][4][7] This protocol has been shown to be robust for a variety of indazole substrates, especially those with electron-withdrawing groups or steric bulk at C3.[2][7] A recently developed method using a reductive coupling of aldehydes has also shown high selectivity for N1-alkylation with no detectable N2-isomer formation.[21][22]

Q3: What are the best strategies for selective N2-alkylation?

A3: Achieving N2-selectivity often requires conditions that favor kinetic control or employ specific directing effects.[1]

  • Steric Direction: Introducing a bulky substituent at the C7 position of the indazole ring is a reliable strategy to sterically block the N1 position and direct alkylation to N2.[1][2][7]

  • Specialized Reagents: A highly selective method involves the use of alkyl 2,2,2-trichloroacetimidates in the presence of a promoter like trifluoromethanesulfonic acid (TfOH) or copper(II) triflate.[10][11] Another approach is the TfOH-catalyzed reaction with diazo compounds, which has demonstrated excellent N2-selectivity.[23]

Q4: Can I functionalize the carbon skeleton of the indazole ring?

A4: Yes, after protecting one of the nitrogen atoms, the carbon framework of the indazole can be functionalized. For instance, N2-protection with a SEM group can direct regioselective lithiation at the C3 position, allowing for the introduction of various electrophiles.[16][17] Halogenation at C3 is also a common strategy, creating a handle for further cross-coupling reactions.[24]

Data and Protocols

Summary of Reaction Conditions for Regioselective N-Alkylation
Desired Isomer Reaction Control Typical Conditions Key Considerations References
N1-Alkylated Indazole ThermodynamicNaH, Alkyl Halide, in anhydrous THF or Dioxane, RT to 50°CGenerally favors the more stable isomer. Effective for a wide range of substrates.[1][2][4][7]
N2-Alkylated Indazole Kinetic / StericC7-substituted indazole with NaH/THFSteric hindrance at N1 directs to N2.[1][2][7]
N2-Alkylated Indazole Kinetic / Reagent-drivenAlkyl 2,2,2-trichloroacetimidate, TfOH or Cu(OTf)₂Highly selective method for N2.[10][11]
N1/N2 Mixture Often KineticK₂CO₃, Alkyl Halide, in anhydrous DMFWeaker base, often results in poor selectivity. Useful if isomers are easily separable.[1]
Detailed Experimental Protocols
Protocol 1: Selective N1-Alkylation (Thermodynamic Control)

This protocol is optimized for achieving high regioselectivity for the N1 position.[1]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 1H-indazole (1.0 equiv.) and anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) portion-wise.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then add the alkyl halide (1.1 equiv.) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). For less reactive alkylating agents, heating to 50 °C may be required.[4]

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).[1]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[1]

Protocol 2: Selective N2-Alkylation using a C7-Substituted Indazole

This protocol leverages steric hindrance to achieve N2-selectivity.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the 7-substituted-1H-indazole (e.g., 7-nitro-1H-indazole, 1.0 equiv.) and anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) portion-wise.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then add the alkyl halide (1.1 equiv.). Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification: Follow steps 4-7 from Protocol 1 to isolate the N2-alkylated product.

Visual Diagrams

Factors Influencing N1 vs. N2 Regioselectivity

G cluster_factors Key Influencing Factors Indazole Indazole Substrate Conditions Reaction Conditions Indazole->Conditions N1_Product N1-Protected Indazole (Thermodynamically Favored) Conditions->N1_Product Thermodynamic Control N2_Product N2-Protected Indazole (Kinetically Favored) Conditions->N2_Product Kinetic Control Base Base (e.g., NaH vs. K2CO3) Base->Conditions Solvent Solvent (e.g., THF vs. DMF) Solvent->Conditions Sterics Steric Effects (C7/C3 Substituents) Sterics->Conditions Electronics Electronic Effects (EWG/EDG) Electronics->Conditions G start Reaction Produces Isomer Mixture purify Purification (e.g., Column Chromatography) start->purify isomer1 Isolated Isomer 1 purify->isomer1 isomer2 Isolated Isomer 2 purify->isomer2 analysis Spectroscopic Analysis isomer1->analysis isomer2->analysis nmr_1h 1H NMR (Check H3 & H7 shifts) analysis->nmr_1h nmr_13c 13C NMR analysis->nmr_13c nmr_2d 2D NMR (HMBC) (Check R-CH2 to C3/C7a correlations) analysis->nmr_2d assignment Unambiguous Assignment of N1 and N2 Isomers nmr_1h->assignment nmr_13c->assignment nmr_2d->assignment

Caption: Workflow for the separation and characterization of N1/N2 indazole isomers.

References

  • Alonso, G., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889. [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles. BenchChem Technical Support.
  • Luo, G., Chen, L., & Dubowchik, G. M. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link]

  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Vetuschi, C., Ragno, G., & Baiocchi, L. (1989). Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. Spectroscopy Letters, 22(4), 493-506. [Link]

  • BenchChem. (2025).
  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Keating, M. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Zhang, Z., et al. (2020). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 56(83), 12586-12589. [Link]

  • Vetuschi, C., Ragno, G., & Baiocchi, L. (1989). Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. Taylor & Francis Online. [Link]

  • Smith, A. B., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]

  • Luo, G., Chen, L., & Dubowchik, G. M. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ResearchGate. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • BenchChem. (2025). Technical Support Center: Regioselective Functionalization of Indazoles. BenchChem Technical Support.
  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link]

  • BenchChem. (2025). Technical Support Center: Side Reactions in Indazole Synthesis. BenchChem Technical Support.
  • Kumar, A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4966. [Link]

  • Smith, A. B., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

  • Wikipedia. (2023). Protecting group. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

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Technical Support Center: N-Acetyl-4-chloro-1H-indazole Hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-acetyl-4-chloro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with the incomplete hydrolysis of N-acetyl-4-chloro-1H-indazole to yield 4-chloro-1H-indazole.

Introduction: The Challenge of Complete N-Deacetylation

The hydrolysis of N-acetyl-4-chloro-1H-indazole is a critical deprotection step in the synthesis of various pharmacologically important indazole derivatives. However, achieving complete and clean conversion can be challenging. Incomplete reactions not only lead to lower yields but also complicate the purification of the desired 4-chloro-1H-indazole product. This guide provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations.

A notable challenge, as highlighted in the literature, is the incomplete hydrolysis of the crude N-acetylated intermediate when using bases like lithium hydroxide (LiOH).[1] This observation underscores the importance of both substrate purity and optimized reaction conditions for successful deprotection.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during the hydrolysis of N-acetyl-4-chloro-1H-indazole in a question-and-answer format.

Q1: My basic hydrolysis with LiOH or NaOH is incomplete. What are the likely causes and how can I resolve this?

Answer: Incomplete hydrolysis under basic conditions is the most frequently reported issue. Several factors can contribute to this problem.

Causality & Solutions:

  • Purity of the Starting Material: The presence of impurities from the preceding acetylation and cyclization steps can interfere with the hydrolysis. A key recommendation is to purify the N-acetyl-4-chloro-1H-indazole intermediate before proceeding with the hydrolysis.[1]

    • Expert Insight: Unidentified byproducts can consume the base or coat the surface of the starting material, preventing efficient reaction. Purification by recrystallization or column chromatography is highly recommended.

  • Insufficient Base: The stoichiometry of the base is critical. While catalytic amounts of base can be effective for some deprotections, for stubborn substrates, a significant excess is often required to drive the reaction to completion.

  • Reaction Time and Temperature: Amide hydrolysis can be slow at room temperature.[2] If you observe an incomplete reaction, consider extending the reaction time or cautiously increasing the temperature. However, be mindful that excessive heat can promote side reactions.

  • Solvent System: The choice of solvent is crucial for ensuring the solubility of both the substrate and the hydroxide salt. A mixture of an organic solvent (like THF or methanol) and water is commonly employed to facilitate the reaction.[1][2]

Troubleshooting Workflow:

start Incomplete Basic Hydrolysis q1 Is the N-acetylated starting material pure? start->q1 purify Purify the intermediate by recrystallization or chromatography. q1->purify No q2 Are you using sufficient equivalents of base? q1->q2 Yes purify->q2 increase_base Increase base to 3-5 equivalents. q2->increase_base No q3 Is the reaction time adequate? q2->q3 Yes increase_base->q3 increase_time Extend reaction time and monitor by TLC. q3->increase_time No q4 Is the temperature optimal? q3->q4 Yes increase_time->q4 increase_temp Cautiously increase temperature (e.g., to 40-50 °C). q4->increase_temp No end Complete Hydrolysis Achieved q4->end Yes increase_temp->end

Caption: Troubleshooting workflow for incomplete basic hydrolysis.

Q2: I'm considering acidic hydrolysis. What are the potential pitfalls and recommended conditions?

Answer: Acidic hydrolysis is a viable alternative, but it comes with its own set of challenges, primarily the stability of the indazole ring under harsh acidic conditions.

Causality & Potential Side Reactions:

  • Indazole Ring Stability: While generally aromatic and stable, the indazole nucleus can be susceptible to degradation or rearrangement under strongly acidic conditions and high temperatures.[3]

  • Substituent Effects: The electron-withdrawing nature of the chloro substituent at the 4-position can influence the electron density of the indazole ring, potentially affecting its stability in strong acid.

  • Reaction Conditions: Harsh conditions, such as refluxing in concentrated strong acids (e.g., 6N HCl or 70% H2SO4), are often required for the cleavage of acetamides, which may not be compatible with sensitive substrates.[2]

Recommendations for Acidic Hydrolysis:

  • Start with milder acidic conditions (e.g., 1-3N HCl) at a lower temperature and monitor the reaction closely by TLC.

  • If the reaction is sluggish, gradually increase the acid concentration and/or temperature.

  • Be aware that prolonged reaction times at high temperatures may lead to the formation of unidentified, often dark-colored, byproducts.

Q3: Are there any concerns about the stability of the 4-chloro substituent during hydrolysis?

Answer: The chloro group on the benzene ring of the indazole is an aryl chloride. Aryl chlorides are generally robust and less susceptible to nucleophilic substitution than alkyl chlorides.[4]

  • Under Basic Conditions: While the C-Cl bond is strong, extremely harsh basic conditions (e.g., very high concentrations of NaOH at elevated temperatures for extended periods) could potentially lead to nucleophilic aromatic substitution, though this is unlikely under typical deprotection protocols.

  • Under Acidic Conditions: The chloro group is generally stable under acidic conditions used for N-deacetylation.

Expert Insight: To minimize the risk of side reactions involving the chloro group, it is advisable to use the mildest conditions that afford complete hydrolysis. Monitoring the reaction for the appearance of unexpected byproducts by TLC or LC-MS is crucial.

Q4: How can I effectively monitor the progress of the hydrolysis reaction?

Answer: Thin Layer Chromatography (TLC) is an efficient and straightforward method for monitoring the reaction progress.

TLC Analysis Protocol:

  • Prepare the TLC Plate: Use a silica gel plate.

  • Choose a Solvent System: A mixture of ethyl acetate and petroleum ether (or hexane) is a good starting point. A common system for the starting material is a 2:1 mixture of petroleum ether and ethyl acetate.[1] You may need to adjust the polarity to achieve good separation between the starting material (N-acetyl-4-chloro-1H-indazole) and the product (4-chloro-1H-indazole). The product will be more polar and thus have a lower Rf value.

  • Spot the Plate: Spot the reaction mixture alongside the starting material as a reference.

  • Develop and Visualize: Develop the plate in the chosen solvent system and visualize under UV light (254 nm).

  • Interpretation: The disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the product indicate the progression of the reaction. The reaction is complete when the starting material spot is no longer visible.

Optimized Experimental Protocols

The following protocols are provided as a starting point. Optimization may be necessary based on your specific experimental setup and the purity of your starting material.

Protocol 1: Optimized Basic Hydrolysis (Recommended)

This method is adapted from Meng et al. (2011) and is recommended for its high yield and cost-effectiveness.[1] A key improvement over previously reported methods is the purification of the N-acetyl intermediate prior to hydrolysis to ensure complete reaction.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified N-acetyl-4-chloro-1H-indazole (1 equivalent) in a suitable solvent mixture, such as methanol or a THF/water mixture.

  • Addition of Base: Add a solution of sodium hydroxide (NaOH) (3-5 equivalents) in water to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material. Gentle warming (e.g., to 40 °C) can be applied if the reaction is slow.

  • Work-up:

    • Neutralize the reaction mixture to approximately pH 7 with a dilute acid solution (e.g., 1N HCl).

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the organic phase under reduced pressure to yield the crude 4-chloro-1H-indazole.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Acidic Hydrolysis

This is a more traditional method but should be used with caution due to the potential for substrate degradation.

Step-by-Step Methodology:

  • Dissolution: Suspend N-acetyl-4-chloro-1H-indazole (1 equivalent) in a mixture of ethanol and water.

  • Addition of Acid: Add concentrated hydrochloric acid (HCl) to achieve a final concentration of 3-6N.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

  • Purification: Purify the crude product as needed.

Data Summary: Comparison of Hydrolysis Conditions

MethodReagentTypical ConditionsAdvantagesDisadvantages
Basic NaOH or LiOH1-5 eq., MeOH/H₂O or THF/H₂O, RT to 40 °CGenerally milder, high yielding with pure starting material.[1]Can be slow, incomplete with impure starting material.[1]
Acidic HCl or H₂SO₄3-6N, EtOH/H₂O, RefluxEffective for robust substrates.Harsh conditions can lead to degradation of the indazole ring.[3]

Reaction Mechanism & Pathway

The hydrolysis of N-acetyl-4-chloro-1H-indazole proceeds through a nucleophilic acyl substitution mechanism under both basic and acidic conditions.

Basic Hydrolysis:

reactant N-acetyl-4-chloro-1H-indazole intermediate Tetrahedral Intermediate reactant->intermediate Nucleophilic attack hydroxide OH⁻ product 4-chloro-1H-indazole intermediate->product Collapse of intermediate acetate Acetate

Caption: Mechanism of basic hydrolysis of N-acetyl-4-chloro-1H-indazole.

Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl group. This forms a tetrahedral intermediate which then collapses, cleaving the C-N bond and releasing the indazole anion and acetic acid. A final protonation step yields the 4-chloro-1H-indazole product.

Acidic Hydrolysis:

reactant N-acetyl-4-chloro-1H-indazole activated_reactant Protonated Reactant reactant->activated_reactant Protonation of carbonyl proton H⁺ intermediate Tetrahedral Intermediate activated_reactant->intermediate Nucleophilic attack by H₂O water H₂O product 4-chloro-1H-indazole intermediate->product Proton transfer and elimination acetic_acid Acetic Acid

Caption: Mechanism of acidic hydrolysis of N-acetyl-4-chloro-1H-indazole.

In an acidic medium, the carbonyl oxygen of the acetyl group is first protonated, which increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, then attacks the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of the indazole moiety as a leaving group, followed by deprotonation, yield the final product and acetic acid.

References

  • Crouch, R. D., Burger, J. S., Zietek, K. A., Cadwallader, A. B., Bedison, J. E., & Smielewska, M. M. (2003).
  • Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole.
  • O'Donnell, C. J., et al. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 135(48), 17314–17317.
  • Pískala, A. (1973). A New Process for Deprotection of Acetyl and Benzoyl Groups in Synthesis of Azacitidine. Asian Journal of Chemistry.
  • Tan, K. L., Bergman, R. G., & Ellman, J. A. (2001). A Synthesis of 1 H -Indazoles via a Cu(OAc) 2 -Catalyzed N–N Bond Formation. Journal of the American Chemical Society, 123(11), 2685–2686.
  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A Mild Alkaline Hydrolysis of N- and N,N-Substituted Amides and Nitriles. Arkivoc, 2015(7), 101–112.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley.
  • Zhang, J., & Kováč, P. (1999). An Alternative Method for Anomeric Deacetylation of Per-acetylated Carbohydrates.
  • Various Authors. (2012).
  • Various Authors. (n.d.). Acetyl Protection. Organic Chemistry Portal.
  • Various Authors. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • Various Authors. (n.d.). Detection of N-Acetyl-D-Glucosamine in Hyaluronan by Thin Layer Chromatography.
  • Various Authors. (n.d.).
  • Various Authors. (n.d.). Deprotection with Sodium Hydroxide. Glen Research.
  • Various Authors. (n.d.). Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl-N-Acetyl-4-Methylbenzenesulfonimidate in Dioxane-Water Solutions.
  • Various Authors. (n.d.). Chemoselective N-Deacetylation under Mild Conditions.
  • Various Authors. (n.d.). Influence of N-Deacetylation Conditions on Chitosan Production from α-Chitin.
  • Various Authors. (n.d.).
  • Various Authors. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry.
  • Various Authors. (n.d.). Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide.
  • Various Authors. (n.d.).
  • Various Authors. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Various Authors. (n.d.). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis.
  • Various Authors. (n.d.). Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. Journal of Organic Chemistry.
  • Various Authors. (n.d.). The improvement of two kinds of synthetic methods of indazoles.
  • Various Authors. (n.d.). Synthesis of Fluorinated Indazoles Through ANRORC-Like Rearrangement of 1,2,4-Oxadiazoles with Hydrazine.
  • Various Authors. (n.d.). Synthesis of 1H-Indazoles via Silver(I)
  • Various Authors. (n.d.). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition.
  • Various Authors. (n.d.). One-Step Synthesis of α-Chloro Acetophenones from Acid Chlorides and Aryl Precursors. Organic Letters.
  • Various Authors. (n.d.). and N-acetyl-S-aryl-cysteine ethyl esters to chymotryptic hydrolysis. Biochemical Journal.
  • Various Authors. (n.d.).
  • Various Authors. (n.d.). CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis.
  • Various Authors. (n.d.). 1-Acetyl-4-chloro-1H-indazole, min 98%, 100 grams. CP Lab Safety.

Sources

Navigating the Labyrinth of Synthesis: A Technical Guide to Preserving the THP Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist,

Welcome to our technical support center. In the intricate world of multi-step organic synthesis, the tetrahydropyranyl (THP) group is a trusted workhorse for protecting hydroxyl functionalities. Its popularity stems from its ease of installation, general stability towards a variety of non-acidic reagents, and straightforward removal.[1][2] However, the very lability that makes it a valuable tool can also be a source of frustration when it unexpectedly cleaves during a critical downstream reaction.

This guide is designed to be your partner at the bench, offering in-depth troubleshooting advice and answers to frequently asked questions. We will delve into the causality behind the unexpected deprotection of the THP group and provide field-proven strategies to ensure its integrity throughout your synthetic sequence.

Troubleshooting Guide: Preventing THP Deprotection in Common Reactions

Here, we address specific scenarios where researchers often encounter unwanted cleavage of the THP ether and provide actionable solutions.

Scenario 1: My THP group is being cleaved during my Grignard reaction. I thought it was stable to organometallics!

Question: I'm attempting a Grignard addition to an aldehyde, but I'm seeing significant deprotection of my THP-protected alcohol elsewhere in the molecule. What's going on and how can I fix it?

Answer:

You are correct; THP ethers are generally stable to Grignard reagents and other organometallics.[1] The issue almost certainly lies not in the Grignard reagent itself, but in the reaction conditions, specifically the workup.

The Culprit: Acidic Workup

The standard protocol for quenching a Grignard reaction involves the addition of an acidic aqueous solution (e.g., dilute HCl or NH₄Cl) to protonate the newly formed alkoxide.[3] This acidic environment is the primary cause of THP group cleavage. The mechanism of acid-catalyzed deprotection involves protonation of the acetal oxygen, followed by cleavage to form a resonance-stabilized carbocation, which is then trapped by water.

Visualizing the Problem: The Deprotection Pathway

cluster_0 Acidic Workup Grignard_Adduct Grignard Adduct (Alkoxide) Protonation Protonation of Alkoxide Grignard_Adduct->Protonation H₃O⁺ THP_Protonation Protonation of THP Ether Grignard_Adduct->THP_Protonation H₃O⁺ Desired_Product Desired Product (Alcohol) Protonation->Desired_Product Deprotection THP Cleavage THP_Protonation->Deprotection Side_Product Deprotected Side-Product Deprotection->Side_Product

Caption: Acidic workup of a Grignard reaction can lead to unwanted THP deprotection.

Solutions: A Step-by-Step Protocol for a "THP-Safe" Grignard Reaction

  • Reaction Quench: At the completion of your Grignard reaction (monitored by TLC), cool the reaction mixture to 0 °C. Instead of a strong acid, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This solution is weakly acidic and generally will not cause significant THP cleavage. For extremely sensitive substrates, quenching with cold acetone followed by saturated NH₄Cl can be effective.

  • Extraction: Extract your product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Washing: Wash the combined organic layers with brine. Avoid any acidic washes.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Expert Tip: If you still observe some deprotection, consider using a buffered workup. A biphasic mixture of your reaction solvent and a saturated aqueous solution of sodium bicarbonate can be used to quench the reaction while maintaining a basic pH.

Scenario 2: I'm losing my THP group during hydride reduction. What are the best practices?

Question: I'm reducing a ketone to a secondary alcohol using sodium borohydride (NaBH₄) in methanol, and I'm observing partial loss of my THP protecting group. How can I prevent this?

Answer:

While THP ethers are stable to hydride reagents like NaBH₄ and lithium aluminum hydride (LiAlH₄), the choice of solvent and workup conditions are critical to preventing deprotection.[1]

The Causality: Protic Solvents and Workup

  • Protic Solvents: Using protic solvents like methanol or ethanol with NaBH₄ can lead to the in situ formation of small amounts of acid, which can be sufficient to catalyze the cleavage of sensitive THP ethers.[4][5]

  • Acidic Workup: Similar to the Grignard reaction, a final acidic quench to neutralize the reaction and decompose borate complexes is a common source of THP deprotection.

Solutions: Optimizing Hydride Reductions

ReagentRecommended SolventWorkup ProcedureKey Considerations
NaBH₄ THF, Dichloromethane (DCM), or a mixture of THF/Methanol1. Cool to 0°C. 2. Quench with saturated aq. Rochelle's salt (potassium sodium tartrate) or saturated aq. NH₄Cl. 3. Extract with an organic solvent.Using a non-protic solvent minimizes the risk of in-situ acid generation.
LiAlH₄ Anhydrous Diethyl Ether or THF1. Cool to 0°C. 2. Cautiously add water dropwise, followed by 15% aq. NaOH, and then more water (Fieser workup). 3. Filter the resulting precipitate.LiAlH₄ reactions must be performed under strictly anhydrous conditions. The Fieser workup maintains basic conditions throughout.

Experimental Protocol: THP-Compatible NaBH₄ Reduction

  • Dissolve your THP-protected ketone in anhydrous THF or DCM and cool the solution to 0 °C in an ice bath.

  • Add NaBH₄ portion-wise, monitoring the reaction by TLC.

  • Once the reaction is complete, slowly add a saturated aqueous solution of Rochelle's salt and stir vigorously for 30 minutes to break up any emulsions.

  • Separate the layers and extract the aqueous layer with your reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

Scenario 3: My THP ether is not surviving my oxidation reaction. Are there compatible oxidation methods?

Question: I am trying to oxidize a primary alcohol to an aldehyde using a chromium-based reagent, and my THP-protected secondary alcohol is being deprotected. What are my options?

Answer:

Many oxidation reactions, particularly those employing chromium reagents (e.g., PCC, PDC) or those performed under acidic conditions (e.g., Jones oxidation), are incompatible with THP ethers. The acidic nature of these reagents is the primary cause of deprotection. However, several mild oxidation methods are well-suited for substrates bearing THP groups.

Recommended "THP-Friendly" Oxidation Reagents:

  • Dess-Martin Periodinane (DMP): This hypervalent iodine reagent operates under neutral conditions and is highly chemoselective, making it an excellent choice for oxidizing alcohols in the presence of THP ethers.[6][7]

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. The reaction is performed at low temperatures and under non-acidic conditions.

Troubleshooting Dess-Martin Oxidation Workup:

While the DMP oxidation itself is mild, the byproduct, iodinane, can sometimes be tricky to remove and may require an aqueous workup. To avoid any potential for acid-induced deprotection during workup:

  • After the reaction is complete, dilute the reaction mixture with diethyl ether.

  • Wash the organic layer with a saturated aqueous solution of NaHCO₃ containing a reducing agent like sodium thiosulfate (Na₂S₂O₃). This will quench any remaining DMP and its byproducts.[8][9]

  • Proceed with a standard aqueous workup, avoiding acidic washes.

Visualizing the Workflow: Choosing a THP-Compatible Oxidation

Start Oxidation of an Alcohol in the Presence of a THP Group Acidic_Conditions Are Acidic Conditions Tolerated? Start->Acidic_Conditions Chromium_Reagents Chromium-Based Reagents (PCC, PDC, Jones) Acidic_Conditions->Chromium_Reagents Yes DMP_Swern Mild, Non-Acidic Reagents (DMP, Swern) Acidic_Conditions->DMP_Swern No Deprotection_Risk High Risk of THP Deprotection Chromium_Reagents->Deprotection_Risk THP_Stable THP Group is Stable DMP_Swern->THP_Stable

Sources

Technical Support Center: Purification of 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile can vary depending on the synthetic route, but common impurities include:

  • Unreacted 4-Chloro-1H-indazole: Incomplete reaction during the THP protection step is a common source of this impurity.[1]

  • Diastereomers: The introduction of the THP group creates a new chiral center, leading to a mixture of diastereomers.[2] These can be difficult to separate.

  • Byproducts from THP protection: Side reactions during the protection step can lead to various impurities.

  • Residual solvents: Solvents used in the reaction and workup, such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate (EtOAc), may be present in the crude product.[3][4]

Q2: How do I choose the best purification technique for my crude this compound?

A2: The choice of purification technique depends on the scale of your synthesis and the nature of the impurities.

  • Flash Column Chromatography: This is the most versatile and commonly used method for purifying this compound, especially for removing polar and non-polar impurities.[5]

  • Recrystallization: If your crude product is relatively pure (>90%), recrystallization can be an effective and scalable method for obtaining highly pure material.[6][7]

  • Preparative HPLC: For very difficult separations, such as diastereomers, preparative HPLC may be necessary, although it is less scalable.

Q3: Is this compound sensitive to any particular conditions?

A3: Yes, the tetrahydropyranyl (THP) protecting group is acid-labile.[8][9] Exposure to strong acids, and even mild acids for prolonged periods, can lead to deprotection, regenerating 4-Chloro-1H-indazole. Therefore, it is crucial to avoid acidic conditions during workup and purification.

Troubleshooting Guides

Flash Column Chromatography

Q4: My compound is not separating from a non-polar impurity on the silica gel column. What should I do?

A4: This indicates that your eluent system is too polar. You should decrease the polarity of the mobile phase. For example, if you are using a mixture of ethyl acetate and hexanes, increase the proportion of hexanes. A gradient elution, starting with a low polarity and gradually increasing, can also be effective.

Q5: My compound is streaking on the TLC plate and the column. What could be the cause?

A5: Streaking can be caused by several factors:

  • Compound insolubility: Your compound may not be fully dissolved in the mobile phase. Try a different solvent system in which your compound is more soluble.

  • Acidic impurities: Residual acid from the reaction can interact with the silica gel, causing streaking. You can neutralize the crude product before loading it onto the column or add a small amount of a non-polar amine, like triethylamine (typically 0.1-1%), to the eluent to mitigate this.

  • Overloading the column: Too much crude material on the column can lead to poor separation and streaking. As a general rule, the amount of crude material should be 1-5% of the weight of the silica gel.[5]

Q6: I am seeing a new spot on the TLC after running the column that was not in my crude mixture. What is happening?

A6: This is likely due to the decomposition of your compound on the silica gel. As mentioned, the THP group is acid-sensitive, and silica gel is slightly acidic. This can cause some deprotection to occur on the column. To prevent this, you can:

  • Use neutralized silica gel: Slurry the silica gel with a dilute solution of triethylamine in your eluent before packing the column.

  • Run the column quickly: Do not let the compound sit on the column for an extended period.

  • Use an alternative stationary phase: Alumina is less acidic than silica and can be a good alternative.[5]

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol is a general guideline. The optimal conditions may vary.

  • Preparation of the Column:

    • Choose an appropriately sized column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    • Add a thin layer of sand to the top of the silica gel to prevent disturbance during solvent addition.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Start eluting with a low-polarity solvent system (e.g., 5% ethyl acetate in hexanes).

    • Gradually increase the polarity of the eluent as needed (e.g., to 10%, 15% ethyl acetate) to elute your compound. A typical solvent system for similar compounds is a mixture of petroleum ether and ethyl acetate or petroleum ether and THF.[4]

    • Collect fractions and monitor the elution by thin-layer chromatography (TLC).

  • Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization
  • Solvent Selection:

    • Choose a solvent or a solvent system in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For related indazole compounds, a mixture of THF and water has been used successfully.[6][7]

    • Test small amounts of your crude product in various solvents to find the optimal one.

  • Dissolution:

    • Place the crude material in a flask.

    • Add the minimum amount of the hot solvent required to fully dissolve the compound.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

Purification Method Selection

Purification_Decision_Tree start Crude this compound purity_check Assess Purity by TLC/NMR start->purity_check high_purity High Purity (>90%) purity_check->high_purity Yes low_purity Low Purity (<90%) or Complex Mixture purity_check->low_purity No recrystallization Recrystallization high_purity->recrystallization column Flash Column Chromatography low_purity->column final_product Pure Product recrystallization->final_product column->final_product

Caption: Decision tree for selecting the appropriate purification method.

Troubleshooting Flash Column Chromatography

Column_Troubleshooting cluster_streaking Streaking on TLC/Column cluster_separation Poor Separation start Problem Encountered During Column Chromatography streaking_q Compound Streaking? start->streaking_q separation_q Poor Separation? start->separation_q problem problem overloading Overloading? streaking_q->overloading acidic Acidic Impurities? overloading->acidic No reduce_load Reduce Sample Load overloading->reduce_load Yes solubility Poor Solubility? acidic->solubility No neutralize Neutralize Sample or Add Amine to Eluent acidic->neutralize Yes change_solvent Change Solvent System solubility->change_solvent Yes polarity_q Eluent Too Polar? separation_q->polarity_q decrease_polarity Decrease Eluent Polarity polarity_q->decrease_polarity Yes gradient Use Gradient Elution polarity_q->gradient No

Caption: Troubleshooting flowchart for flash column chromatography.

Recrystallization Workflow

Recrystallization_Workflow start Start with Crude Product solvent_selection Select Appropriate Solvent/Solvent System start->solvent_selection dissolve Dissolve in Minimum Hot Solvent solvent_selection->dissolve cool Cool Slowly to Room Temperature dissolve->cool crystallize Induce Crystallization (if needed) cool->crystallize ice_bath Cool in Ice Bath crystallize->ice_bath filter Filter Crystals ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Step-by-step workflow for recrystallization.

References

Technical Support Center: Optimizing Catalyst Selection for Indazole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indazole functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Indazole cores are a cornerstone in medicinal chemistry, and their precise functionalization is often a critical step in the synthesis of novel therapeutics.[1][2] This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter at the bench.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common initial challenges in indazole functionalization.

Q1: I'm planning an N-arylation of my indazole. Should I start with a Palladium or a Copper catalyst?

A: Both palladium- and copper-based systems are effective for N-arylation, but the best choice depends on your substrate and desired reaction conditions.

  • Palladium-Catalyzed (Buchwald-Hartwig Amination): This is often the preferred starting point due to its generally milder reaction conditions, broader substrate scope, and high functional group tolerance.[3][4][5] Modern bulky phosphine ligands have significantly improved the efficiency of these reactions, even for challenging substrates like aryl chlorides.[4][6]

  • Copper-Catalyzed (Ullmann Condensation): This is a more traditional and cost-effective method. While historically requiring harsh conditions, modern protocols using ligands like 1,10-phenanthroline or diamines have made it a viable and milder option.[7] It can be particularly effective for the N-arylation of imidazoles and related heterocycles where palladium catalysts might struggle.[7]

Recommendation: Start with a well-established palladium system (e.g., Pd₂(dba)₃ with a Buchwald-type ligand). If you face issues with catalyst inhibition or cost constraints, a modern Ullmann-type reaction is an excellent alternative.

Q2: My N-alkylation/arylation is giving me a mixture of N1 and N2 isomers. How can I control the regioselectivity?

A: This is one of the most common challenges in indazole chemistry.[8] The N1 and N2 positions have different electronic and steric environments, and selectivity is a delicate balance of substrate, base, solvent, and temperature.

  • For N1-Selectivity (Thermodynamic Product):

    • Base/Solvent System: The combination of sodium hydride (NaH) in an ethereal solvent like tetrahydrofuran (THF) is highly effective for directing alkylation to the N1 position.[9][10][11] The sodium cation is thought to chelate with the N2 nitrogen and a C3 substituent, sterically blocking the N2 position.[8]

    • Conditions: Higher temperatures and longer reaction times can favor the formation of the more thermodynamically stable N1 isomer.[9]

  • For N2-Selectivity (Kinetic Product):

    • Base/Solvent System: A weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF often favors N2 alkylation.[9][10]

    • Substituent Effects: Electron-withdrawing groups at the C7 position (e.g., NO₂, CO₂Me) can strongly direct alkylation to the N2 position.[10][11][12]

    • Conditions: Lower temperatures and shorter reaction times can favor the kinetic N2 product.[9]

Q3: I'm attempting a direct C-H functionalization on the indazole core. Which position is the most reactive?

A: The reactivity of C-H bonds on the indazole ring is not straightforward and depends heavily on the directing group and reaction conditions.

  • C3-Position: Direct C-H functionalization at C3 is challenging due to its relatively poor reactivity. However, protocols have been developed using palladium catalysts, often with a phenanthroline ligand.[13]

  • C7-Position: The C7 position can be targeted for direct arylation using specific palladium catalyst systems, such as Pd(OAc)₂ with 1,10-phenanthroline as the ligand and K₂CO₃ as the base.[14]

  • Other Positions (e.g., C5): Site-selectivity can be switched between different positions by carefully tuning the ligand, catalyst, and solvent. For instance, in 4-azaindazoles, a bidentate ligand in toluene can direct arylation to C5, while a phosphine ligand in DMA directs it to C7.[15]

Section 2: In-Depth Troubleshooting Guide

This section addresses more complex issues with detailed explanations and recommended actions.

Issue 1: Low or No Yield in Buchwald-Hartwig N-Arylation

Question: My Pd-catalyzed N-arylation of an indazole with an aryl bromide is failing. I'm using Pd₂(dba)₃, XPhos, and NaOtBu in toluene, but I only recover starting material. What's going wrong?

Answer: Low yield in Buchwald-Hartwig reactions involving N-heterocycles like indazole often stems from catalyst inhibition or deactivation. The lone pair of electrons on the indazole's nitrogen atoms can coordinate strongly to the palladium center, preventing the catalytic cycle from proceeding.[16]

Troubleshooting Workflow: Low Yield in N-Arylation

G start Low/No Yield Observed cause1 Potential Cause: Catalyst Inhibition by Indazole start->cause1 sol1 Solution: Pre-form the Active Catalyst 1. Mix Pd source and ligand in solvent. 2. Heat for 5-10 min under inert gas. 3. Cool, then add indazole, aryl halide, and base. cause1->sol1 Action cause2 Potential Cause: Inactive Pre-catalyst or Ligand Degradation sol1->cause2 If problem persists sol2 Solution: Verify Reagent Quality 1. Use fresh, high-purity Pd source and ligand. 2. Ensure base is anhydrous and free-flowing. 3. Use rigorously dried, degassed solvent. cause2->sol2 Action cause3 Potential Cause: Incorrect Base/Ligand Combination sol2->cause3 If problem persists sol3 Solution: Screen Reaction Parameters - Screen Bases: K3PO4, Cs2CO3, K2CO3. - Screen Ligands: RuPhos, SPhos, tBuXPhos. - Screen Solvents: Dioxane, THF, DME. cause3->sol3 Action cause4 Potential Cause: Side Reaction (e.g., Hydrodehalogenation) sol3->cause4 If side products observed sol4 Solution: Adjust Conditions 1. Lower reaction temperature. 2. Use a less hindered, more electron-rich ligand to favor reductive elimination. cause4->sol4 Action

Caption: Troubleshooting flowchart for low-yield Buchwald-Hartwig N-arylation.

Detailed Causality & Solutions:
  • Catalyst Inhibition: The N-heterocycle can act as a ligand, poisoning the catalyst. Pre-forming the active Pd(0)L complex by heating the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand in the solvent before adding the other reagents can significantly improve yields.[16] This ensures the active catalyst is ready for oxidative addition before it can be deactivated by the indazole.

  • Base Strength & Solubility: The base plays a crucial role in deprotonating the indazole to form the active nucleophile.[4] While NaOtBu is a strong base, its solubility can be an issue. A weaker but more soluble base like K₃PO₄ or Cs₂CO₃ might be more effective, especially if your indazole is acidic.

  • Ligand Choice: The ligand is critical for stabilizing the palladium center and promoting the key steps of oxidative addition and reductive elimination.[6][17] For electron-rich indazoles or sterically hindered aryl halides, a bulkier, more electron-rich ligand like RuPhos or the use of a bidentate ligand like Xantphos may be necessary to facilitate the reaction.[4]

Issue 2: Poor Regioselectivity in C-H Functionalization

Question: I am trying to perform a direct C3-arylation on my N1-substituted indazole, but I am getting a mixture of products, including arylation at the C7 position. How can I improve C3 selectivity?

Answer: Achieving high regioselectivity in direct C-H functionalization requires precise control over the catalytic system. The directing group on N1 plays a significant role, but the choice of ligand, solvent, and additives is paramount in overriding competing reaction pathways.

Catalyst & Condition Selection Table for C-H Arylation
Target PositionCatalyst SystemLigandBaseSolventKey Considerations & References
C3-Arylation Pd(OAc)₂ or Pd(TFA)₂1,10-PhenanthrolineK₂CO₃, KOAcToluene, MesityleneNon-polar aromatic solvents are crucial for selectivity. Avoids silver additives.
C7-Arylation Pd(OAc)₂1,10-PhenanthrolineK₂CO₃DMAA polar aprotic solvent like DMA can switch selectivity from C3 to C7.[14][15]
C5/C7-Arylation [Cp*RhCl₂]₂(none)AgSbF₆ (additive)DioxaneRhodium catalysts can offer alternative selectivity patterns, often influenced by steric effects.[18][19]
Mechanistic Insight & Optimization Strategy:

The mechanism of Pd-catalyzed C-H activation often involves a Concerted Metalation-Deprotonation (CMD) pathway. The selectivity is dictated by the step with the lowest activation energy.

  • Ligand Control: For C3-arylation, a rigid, bidentate N,N-ligand like 1,10-phenanthroline is often essential. It forms a specific complex with palladium that favors the geometry required for C3 C-H activation. Monodentate phosphine ligands may lead to different active species and lower selectivity.

  • Solvent Effects: The choice of solvent can dramatically alter regioselectivity. For C3-arylation, non-polar aromatic solvents like toluene or mesitylene have been shown to be critical. Polar solvents like DMA can favor C7-arylation, possibly by altering the aggregation state of the catalyst or the conformation of the CMD transition state.[14][15]

  • Directing Group: While you cannot change your substrate, be aware that the size and electronic nature of the N1-substituent will influence the accessibility of the C7- and C2-protons, thereby affecting the C3 vs. C7 selectivity.

Section 3: Experimental Protocols

Protocol 1: High-Throughput Screening for Optimal N-Arylation Conditions

Objective: To efficiently identify the optimal catalyst, ligand, base, and solvent for the N-arylation of a novel indazole substrate using a 96-well plate format. High-throughput experimentation (HTE) is a powerful tool for accelerating catalyst discovery and optimization.[20][21]

Workflow for High-Throughput Experimentation

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare Stock Solutions: - Indazole Substrate - Aryl Halide - Catalysts (Pd sources) - Ligands - Bases prep2 Aliquot Reagents into 96-well Plate (Use automated liquid handler if available) prep1->prep2 react1 Seal Plate under Inert Atmosphere (e.g., Argon or Nitrogen) prep2->react1 react2 Heat Plate on Agitated Heater Block (e.g., 80-120 °C for 12-24h) react1->react2 analysis1 Quench Reactions & Prepare for Analysis (e.g., Add internal standard, dilute) react2->analysis1 analysis2 Analyze by High-Throughput Method (e.g., LC-MS, UPLC) analysis1->analysis2 analysis3 Identify 'Hits' with High Conversion/Selectivity analysis2->analysis3

Caption: Workflow for high-throughput screening of reaction conditions.

Materials & Setup:
  • Hardware: 96-well reaction block with magnetic stirring, inert gas manifold, automated liquid handler (optional), LC-MS system for analysis.[22][23]

  • Reagents (Example Array):

    • Indazole Substrate: (1.0 mmol scale, adjust for plate volume)

    • Aryl Halide: (1.2 equiv)

    • Palladium Sources (2 mol%): Pd₂(dba)₃, Pd(OAc)₂

    • Ligands (4 mol%): XPhos, RuPhos, Xantphos, P(t-Bu)₃

    • Bases (2.0 equiv): K₃PO₄, Cs₂CO₃, NaOtBu, K₂CO₃

    • Solvents: Dioxane, Toluene, THF

Step-by-Step Procedure:
  • Stock Solution Preparation: In a glovebox, prepare stock solutions of all reagents in the chosen solvents to ensure accurate dispensing.

  • Plate Loading: Dispense the appropriate reagents into each well of the 96-well plate according to a predefined map. Include control wells (e.g., no catalyst, no ligand) to validate results.

  • Reaction Execution: Seal the reaction plate with a pierceable cap mat. Place the plate in the reaction block, purge with inert gas, and begin heating and stirring.

  • Workup and Analysis: After the reaction time, cool the block to room temperature. Unseal the plate and add a quenching solution and an internal standard to each well. Dilute a small aliquot from each well and inject it into the LC-MS for analysis.

  • Data Interpretation: Analyze the data to determine the percent conversion of starting material and the ratio of desired product to byproducts. The conditions that provide the highest yield and selectivity are the "hits" for further optimization on a larger scale.

References

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. (2010). ResearchGate. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2015). ResearchGate. [Link]

  • Palladium-catalyzed direct C7-arylation of substituted indazoles. (2014). PubMed. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2015). Beilstein Journal of Organic Chemistry. [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. (2022). National Institutes of Health. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]

  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. (2014). Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination Mechanism | Organic Chemistry. (2020). YouTube. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. [Link]

  • Palladium‐Catalyzed Regioselective C−H Arylation of 4‐Azaindazole at C3, C5 and C7 Positions. (2020). Online Library of Chemical Information. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Publishing. [Link]

  • Applications of High Throughput Chemistry to Medicinal Chemistry. (2022). ACS Publications. [Link]

  • Practical High-Throughput Experimentation for Chemists. (2017). ACS Medicinal Chemistry Letters. [Link]

  • Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. (2015). National Institutes of Health. [Link]

  • Direct Arylations of 2H-Indazoles On Water. (2009). ACS Publications. [Link]

  • High-Throughput Screening Techniques in Catalysis. (n.d.). SlidePlayer. [Link]

  • High-throughput experiments for heterogeneous catalysts development. (2023). LillOA. [Link]

  • High speed screening technologies in heterogeneous catalysis. (2011). PubMed. [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (2014). PubMed Central. [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (n.d.). HAL Open Science. [Link]

  • Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. (2003). ACS Publications. [Link]

  • A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. (2017). Chemical Science. [Link]

  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. (2013). National Institutes of Health. [Link]

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Technical Support Center: Navigating Scalability in the Synthesis of 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the production of this key intermediate. Drawing from established protocols and field-proven insights, this document addresses common scalability issues in a practical, question-and-answer format. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your process development.

Section 1: Synthesis of the 4-Chloro-1H-indazole Precursor

The journey to our target molecule begins with the robust and scalable synthesis of 4-chloro-1H-indazole. The choice of starting materials and reaction conditions at this stage is critical to minimize downstream purification challenges and ensure cost-effectiveness.

Frequently Asked Questions (FAQs)

Q1: We are observing low yields and significant side product formation in the diazotization-cyclization of 3-chloro-2-methylaniline to form 4-chloro-1H-indazole. What are the likely causes and how can we optimize this step for a multi-kilogram scale?

A1: This is a common challenge when scaling up the synthesis of indazoles from anilines. The diazotization and subsequent intramolecular cyclization are sensitive to several parameters that can dramatically impact yield and purity.

  • Causality: The primary culprits for low yields and impurity generation are often poor temperature control, suboptimal stoichiometry of the diazotizing agent, and the presence of moisture. The diazonium salt intermediate is thermally labile and can decompose if the reaction temperature is not strictly maintained, typically between 0-5 °C. Furthermore, excess diazotizing agent can lead to unwanted side reactions.

  • Troubleshooting & Optimization:

    • Strict Temperature Control: Employ a reliable cooling system (e.g., a jacketed reactor with a chiller) to maintain a consistent internal temperature throughout the addition of the diazotizing agent and the subsequent cyclization.

    • Slow Addition of Diazotizing Agent: Add the solution of the diazotizing agent (e.g., sodium nitrite or tert-butyl nitrite) subsurface and at a slow, controlled rate to prevent localized temperature spikes and accumulation of the unstable diazonium salt.[1]

    • Anhydrous Conditions: Ensure all solvents and reagents are anhydrous, as water can react with the diazonium intermediate, leading to phenol formation and other byproducts.

    • Alternative Reagents: For improved safety and handling at scale, consider replacing isoamyl nitrite with tert-butyl nitrite, which is less expensive and has a more favorable safety profile.[2]

Section 2: Regioselective THP Protection of 4-Chloro-1H-indazole

The tetrahydropyranylation of 4-chloro-1H-indazole is a pivotal step, and achieving high regioselectivity for the desired N1-isomer is paramount for a scalable process. The formation of the undesired N2-isomer complicates purification and reduces the overall yield.

Diagram: N1 vs. N2 Isomerization

G Indazole 4-Chloro-1H-indazole N1_isomer This compound (N1-isomer, Thermodynamically favored) Indazole->N1_isomer Thermodynamic Control N2_isomer 4-Chloro-2-(tetrahydro-2H-pyran-2-yl)-1H-indazole (N2-isomer, Kinetically favored) Indazole->N2_isomer Kinetic Control

Caption: Thermodynamic vs. Kinetic Control in THP Protection.

Frequently Asked Questions (FAQs)

Q2: Our THP protection of 4-chloro-1H-indazole consistently yields a mixture of N1 and N2 isomers, making purification by chromatography impractical at a large scale. How can we improve the N1-selectivity?

A2: Achieving high N1-selectivity is a well-documented challenge in the alkylation of indazoles.[1][3][4][5] The ratio of N1 to N2 isomers is highly dependent on the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.

  • Expertise & Experience: The N2-anion of the indazole is often more nucleophilic (kinetically favored), while the N1-substituted product is typically more thermodynamically stable.[1] Therefore, to favor the desired N1-isomer, reaction conditions should be chosen to allow for equilibration to the thermodynamic product.

  • Troubleshooting & Optimization:

    • Base and Solvent System: The choice of base and solvent is critical. Using a strong base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) can significantly favor N1-alkylation. In contrast, polar aprotic solvents like DMF often lead to poor selectivity.

    • Reaction Temperature and Time: Allowing the reaction to proceed for a longer duration at a slightly elevated temperature can facilitate the isomerization of any initially formed N2-product to the more stable N1-isomer.

    • Catalyst Selection: While traditional acid catalysis with p-toluenesulfonic acid (p-TsOH) is common, it can sometimes lead to mixtures.[6] Exploring milder catalysts or alternative methods may be beneficial. For a more environmentally friendly approach, THP protection in water using a surfactant like Tween 20 has been reported to proceed smoothly at room temperature.[7]

Section 3: Work-up, Purification, and Impurity Control

A scalable synthesis is only as good as its ability to consistently deliver a high-purity product. The work-up and purification of this compound require careful consideration to avoid product degradation and efficiently remove impurities.

Table: Common Impurities and Mitigation Strategies
Impurity NameStructureOriginMitigation Strategy
4-Chloro-2-(tetrahydro-2H-pyran-2-yl)-1H-indazoleIsomer of the final productLack of regioselectivity during THP protectionOptimize reaction conditions for thermodynamic control (see Section 2).
4-Chloro-1H-indazoleStarting materialIncomplete THP protection reactionEnsure complete consumption of starting material by monitoring the reaction (e.g., by TLC or HPLC). Use a slight excess of dihydropyran (DHP).
Residual p-TsOH or other acid catalyst-From the THP protection stepThorough aqueous work-up with a mild base (e.g., sodium bicarbonate solution) to neutralize and remove the acid.
Di-THP protected species-Reaction of DHP with trace waterEnsure anhydrous reaction conditions.
Diagram: General Purification Workflow

G cluster_0 Reaction Work-up cluster_1 Purification Quench Quench Reaction Phase_Separation Aqueous Wash & Phase Separation Quench->Phase_Separation Drying Drying of Organic Layer Phase_Separation->Drying Concentration Solvent Concentration Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product Crystallization Crystallization Crude_Product->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying_Final Drying of Final Product Filtration->Drying_Final

Caption: A typical work-up and purification workflow.

Frequently Asked Questions (FAQs)

Q3: We are struggling with the purification of this compound at a 10 kg scale. Column chromatography is not a viable option. What are your recommendations for a scalable purification method?

A3: At this scale, crystallization is the most practical and cost-effective purification method. The key is to identify a suitable solvent system that provides good discrimination between the desired product and its impurities.

  • Trustworthiness: A well-designed crystallization process is a self-validating system, as the formation of a crystalline solid inherently purifies the compound.

  • Troubleshooting & Optimization:

    • Solvent Screening: Conduct a systematic solvent screening to identify a single solvent or a binary solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for such molecules include isopropanol/water, ethanol/heptane, or toluene/heptane.

    • Seeding: Once a suitable solvent system is identified, develop a seeding strategy. Adding a small amount of pure product crystals (seeds) to the supersaturated solution at the appropriate temperature can induce crystallization and lead to a more uniform particle size distribution, which is beneficial for filtration and drying.

    • Cooling Profile: Control the cooling rate of the solution. A slow, controlled cooling profile generally results in larger, more well-defined crystals and better impurity rejection. A rapid crash-cooling should be avoided as it can trap impurities within the crystal lattice.

    • Washing: After filtration, wash the filter cake with a cold, pre-filtered portion of the crystallization solvent to remove any residual mother liquor containing impurities.

Section 4: Experimental Protocols

Protocol 1: Improved Synthesis of 4-Chloro-1H-indazole

This protocol is adapted from an improved, economically viable method suitable for large-scale synthesis.[2]

  • To a solution of 3-chloro-2-methylaniline in an appropriate solvent (e.g., chloroform), add acetic anhydride at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Heat the mixture to 55-60 °C and add tert-butyl nitrite dropwise.

  • Stir the reaction at this temperature for several hours until completion (monitored by TLC or HPLC).

  • After cooling, wash the reaction mixture with an aqueous solution of sodium bicarbonate and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-acetyl-4-chloro-1H-indazole.

  • Hydrolyze the N-acetyl group using an aqueous solution of sodium hydroxide in a mixture of THF and water at 0 °C to room temperature.

  • After completion, perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers and concentrate to afford 4-chloro-1H-indazole.

Protocol 2: N1-Selective THP Protection of 4-Chloro-1H-indazole

This protocol is based on conditions that favor the thermodynamically controlled formation of the N1-isomer.[1][8]

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-chloro-1H-indazole (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add 3,4-dihydro-2H-pyran (DHP, 1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight, or until the reaction is complete as monitored by TLC or HPLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Perform an aqueous work-up, extracting the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by crystallization from a suitable solvent system.

References

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(9), 6367-6373. Available at: [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Semantic Scholar. Available at: [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. Available at: [Link]

  • A mild and efficient THP protection of indazoles and benzyl alcohols in water. ResearchGate. Available at: [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. ResearchGate. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]

  • Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed. Available at: [Link]

  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

  • Meng, G., et al. (2011). An Improved Preparation of 4-Chloro-1H-indazole (V). ResearchGate. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

  • A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. ResearchGate. Available at: [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses. Available at: [Link]

  • THP as a protecting group. Royal Society of Chemistry. Available at: [Link]

  • A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science (RSC Publishing). Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. Available at: [Link]

  • Tetrahydropyranyl Ethers. Organic Chemistry Portal. Available at: [Link]

  • Process for the preparation of 4-chloro-2,6-dialkylanilines. Google Patents.

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Validation & Comparative

1H NMR and 13C NMR characterization of 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the synthesis and characterization of novel heterocyclic compounds are of paramount importance. Substituted indazoles, in particular, are a class of compounds that have garnered significant attention due to their diverse biological activities. The precise structural elucidation of these molecules is a critical step in their development and application. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of This compound , a key intermediate in the synthesis of various biologically active molecules.

This document serves as a practical reference for researchers, offering a detailed breakdown of the expected NMR spectral data, a comparison with related structures, and the underlying principles governing the observed chemical shifts and coupling constants. While experimental spectra for this specific compound are not widely published, this guide synthesizes data from analogous structures to provide a robust and predictive analysis.

The Importance of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. It provides detailed information about the chemical environment of individual atoms (specifically, the nuclei of atoms like ¹H and ¹³C), their connectivity, and the three-dimensional arrangement of the molecule. For a molecule like this compound, NMR is crucial for confirming the regioselectivity of the tetrahydropyranyl (THP) group substitution on the indazole ring and for assigning the signals of the aromatic and aliphatic protons and carbons.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the 4-chloroindazole core and the tetrahydropyranyl (THP) protecting group. The predicted chemical shifts (in ppm, relative to a standard reference like TMS) are based on the analysis of similar substituted indazoles and THP-protected compounds.

Aromatic Region (Indazole Protons)

The 4-chloroindazole moiety is expected to show three signals in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm.

  • H-3: This proton, being adjacent to a nitrogen atom and part of the pyrazole ring, is expected to resonate as a singlet at the most downfield position among the indazole protons, likely in the range of 8.0-8.2 ppm .

  • H-5 and H-6: These protons form an AX or AB system and will appear as doublets or triplets. H-6 is expected to be a triplet (or a doublet of doublets) due to coupling with H-5 and H-7, appearing around 7.2-7.4 ppm . H-5, being adjacent to the electron-withdrawing chlorine atom, will likely be a doublet coupled to H-6, resonating around 7.1-7.3 ppm .

  • H-7: This proton will appear as a doublet, coupled to H-6, and is expected in the region of 7.6-7.8 ppm .

Aliphatic Region (THP Protons)

The tetrahydropyranyl group introduces a set of more complex, often overlapping signals in the aliphatic region of the spectrum, typically between 1.5 and 5.5 ppm.

  • H-2' (anomeric proton): The proton on the carbon attached to the indazole nitrogen (C-2') is the most deshielded of the THP protons and is expected to appear as a doublet of doublets around 5.5-5.8 ppm .

  • H-6' (axial and equatorial): The two protons on the carbon adjacent to the ring oxygen (C-6') will be diastereotopic and appear as multiplets in the range of 3.6-4.1 ppm .

  • Other THP protons (H-3', H-4', H-5'): The remaining six protons of the THP ring will give rise to a series of overlapping multiplets in the upfield region of 1.5-2.2 ppm .

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-38.0 - 8.2s-
H-77.6 - 7.8d~8.0
H-67.2 - 7.4t or dd~7.5, ~8.0
H-57.1 - 7.3d~7.5
H-2'5.5 - 5.8dd~9.0, ~3.0
H-6'3.6 - 4.1m-
H-3', H-4', H-5'1.5 - 2.2m-

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide complementary information, with distinct signals for each carbon atom in the molecule.

Aromatic and Heterocyclic Carbons (Indazole Carbons)

The eight carbon atoms of the 4-chloroindazole core will have characteristic chemical shifts.

  • C-7a and C-3a (bridgehead carbons): These carbons are expected to resonate in the range of 140-142 ppm and 120-122 ppm , respectively.

  • C-3: The carbon bearing the H-3 proton will likely appear around 133-135 ppm .

  • C-4 (bearing Cl): The carbon atom directly attached to the chlorine atom will be significantly influenced by the halogen's electronegativity and is predicted to be in the range of 115-117 ppm .

  • C-5, C-6, and C-7: These aromatic carbons will have shifts in the typical aromatic region, with C-5 and C-7 expected around 110-125 ppm and C-6 around 128-130 ppm .

Aliphatic Carbons (THP Carbons)

The five distinct carbon environments in the THP ring will appear in the aliphatic region of the spectrum.

  • C-2' (anomeric carbon): The carbon bonded to the indazole nitrogen is the most downfield of the THP carbons, expected around 87-89 ppm .

  • C-6': The carbon adjacent to the ring oxygen will resonate in the range of 67-69 ppm .

  • C-3', C-4', and C-5': The remaining three carbons of the THP ring will appear in the more shielded region of 20-32 ppm .

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C-7a140 - 142
C-3133 - 135
C-6128 - 130
C-3a120 - 122
C-4115 - 117
C-5110 - 125
C-7110 - 125
C-2'87 - 89
C-6'67 - 69
C-3'30 - 32
C-4'24 - 26
C-5'22 - 24

Comparison with Alternative Structures and Analogs

The predicted NMR data can be benchmarked against the known spectral data of related compounds.

  • 4-Chloro-1H-indazole: The unsubstituted parent indazole provides the foundational chemical shifts for the aromatic core. The introduction of the THP group at the N-1 position will cause a downfield shift of the H-7 proton and an upfield shift of the H-3 proton.

  • 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: This analog allows for the direct comparison of the THP group's influence on the indazole ring without the effect of the 4-chloro substituent. The chlorine atom at the 4-position in the target molecule will induce downfield shifts for adjacent protons and carbons (H-3, H-5, C-3a, C-5) and an upfield shift for the carbon directly attached to it (C-4).

The complexity of the ¹H NMR spectrum due to the THP group is a known drawback of this protecting group, often leading to diastereomeric mixtures if the substrate is chiral.[1] However, its stability under a wide range of reaction conditions makes it a popular choice.[1]

Experimental Protocol for NMR Data Acquisition

For researchers aiming to acquire experimental data for this compound, the following general protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments:

    • To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Visualization of Molecular Structure and Key Correlations

The following diagram illustrates the molecular structure of this compound with atom numbering for NMR assignment.

Caption: Molecular structure of this compound.

Conclusion

The comprehensive NMR characterization of this compound is essential for confirming its identity and purity. This guide provides a detailed, predictive analysis of its ¹H and ¹³C NMR spectra based on established principles and data from analogous compounds. By understanding the expected spectral features, researchers can confidently interpret their experimental data, ensuring the structural integrity of this important synthetic intermediate. The use of advanced 2D NMR techniques is highly recommended for unambiguous assignment and a complete structural elucidation.

References

  • Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of mass spectrometry (MS) methodologies for the characterization and quantification of 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, a key heterocyclic intermediate in pharmaceutical synthesis.[1][2] We will explore the nuances of ionization techniques and mass analyzer platforms, offering experimental data to support the selection of the most appropriate analytical strategy for specific research and development needs.

The structural integrity and purity of intermediates like this compound are critical for the safety and efficacy of final drug products. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the premier analytical tool for this purpose, offering unparalleled sensitivity, specificity, and structural elucidation capabilities.[3][4]

Physicochemical Properties & Analytical Considerations

Understanding the molecule's properties is foundational to methodological design. This compound (Molecular Formula: C₁₂H₁₃ClN₂O) has a monoisotopic mass of 236.0716 Da.[5] The presence of the indazole ring system, a nitrogen-containing heterocycle, makes it amenable to protonation, suggesting positive mode ionization will be highly effective. The tetrahydropyran (THP) group is a common protecting group, and its potential lability under certain analytical conditions must be considered.

The choice of ionization source and mass analyzer dramatically impacts the quality and type of data obtained. This guide will compare two common ionization techniques—Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)—and two high-resolution mass analyzer platforms—Quadrupole Time-of-Flight (Q-TOF) and Orbitrap.

Experimental Design: A Comparative Workflow

The following section details the experimental protocols designed to compare the performance of different LC-MS configurations for the analysis of the target compound.

Sample & Standard Preparation

The causality behind a robust protocol begins with meticulous sample handling. To ensure reproducibility, a stock solution of this compound (1 mg/mL) was prepared in HPLC-grade methanol. Working standards for calibration curves (ranging from 1 ng/mL to 1000 ng/mL) were prepared by serial dilution in a 50:50 mixture of water and acetonitrile containing 0.1% formic acid. The addition of formic acid is a critical step designed to acidify the mobile phase, promoting the protonation of the analyte and thus enhancing ionization efficiency in positive ion mode.

Liquid Chromatography (LC) Parameters

A universal chromatographic method was established to ensure that any observed differences in performance were attributable to the MS detector and not the separation. The use of Ultra-Performance Liquid Chromatography (UPLC) provides narrow, sharp peaks, which is essential for high-throughput analysis and requires a fast-scanning mass spectrometer to acquire sufficient data points across each peak.[3]

  • System: Waters ACQUITY UPLC I-Class

  • Column: ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm particle size)[3]

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Gradient: 10% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry Parameters

The LC system was coupled to two different high-resolution mass spectrometers to compare performance: a Q-TOF instrument and an Orbitrap-based instrument. For each instrument, analyses were run using both ESI and APCI sources.

Table 1: Mass Spectrometry Source & Analyzer Parameters

ParameterESI ConfigurationAPCI Configuration
Ionization Mode PositivePositive
Capillary Voltage 3.0 kVCorona Discharge: 4.0 µA
Source Temp. 150 °C150 °C
Desolvation Gas Nitrogen, 800 L/hrNitrogen, 800 L/hr
Desolvation Temp. 450 °C500 °C
Analyzer Q-TOF & OrbitrapQ-TOF & Orbitrap
Mass Range (m/z) 50 - 50050 - 500
Acquisition Mode Full Scan & dd-MS² (Top3)Full Scan & dd-MS² (Top3)
Collision Energy Ramped 10-40 eVRamped 10-40 eV
Experimental Workflow Diagram

The diagram below illustrates the parallel workflows used to compare the different analytical configurations.

G cluster_prep 1. Preparation cluster_lc 2. Separation cluster_ms 3. Mass Spectrometry Analysis cluster_esi ESI Source cluster_apci APCI Source cluster_data 4. Data Analysis & Comparison Standard Standard Preparation (1 ng/mL - 1000 ng/mL) UPLC UPLC Separation (C18 Column) Standard->UPLC Injection ESI_QTOF Q-TOF UPLC->ESI_QTOF Ionization & Detection ESI_Orbitrap Orbitrap UPLC->ESI_Orbitrap Ionization & Detection APCI_QTOF Q-TOF UPLC->APCI_QTOF Ionization & Detection APCI_Orbitrap Orbitrap UPLC->APCI_Orbitrap Ionization & Detection Analysis Compare: - Sensitivity (LOD/LOQ) - Mass Accuracy (ppm) - Fragmentation Spectra ESI_QTOF->Analysis ESI_Orbitrap->Analysis APCI_QTOF->Analysis APCI_Orbitrap->Analysis

Caption: Comparative experimental workflow for MS analysis.

Results & Discussion: Performance Comparison

Ionization Technique: ESI vs. APCI

The choice between ESI and APCI is dictated by the analyte's polarity and thermal stability. ESI is a soft ionization technique ideal for polar to moderately polar compounds that are already ions in solution, while APCI is better suited for less polar compounds and involves vaporization at high temperatures.

Given the polar nature of the indazole moiety and the goal of forming a protonated molecule [M+H]⁺, ESI was hypothesized to be the more efficient ionization method. Experimental results confirmed this hypothesis.

Table 2: Comparison of Ionization Efficiency (Signal-to-Noise Ratio at 10 ng/mL)

Ionization SourceMass Analyzer[M+H]⁺ (m/z 237.079) S/N RatioRationale for Performance
ESI Q-TOF1520Excellent. The molecule is sufficiently polar and readily accepts a proton in the ESI plume.
ESI Orbitrap1850Excellent. Similar to Q-TOF, ESI is well-suited for this N-heterocycle.[6]
APCI Q-TOF310Moderate. Some in-source fragmentation and lower ionization efficiency observed due to thermal stress.
APCI Orbitrap380Moderate. APCI is less efficient for this pre-formed ion candidate compared to ESI.
Mass Analyzer: Q-TOF vs. Orbitrap

Both Q-TOF and Orbitrap instruments provide high-resolution and accurate mass (HRAM) data, which is critical for confirming elemental composition and differentiating analytes from matrix interferences.[4][7] The primary differences lie in their resolving power, scan speed, and architecture.

Table 3: Performance Comparison of High-Resolution Mass Analyzers

ParameterQ-TOF PerformanceOrbitrap PerformanceAdvantage
Resolving Power ~40,000 FWHM>100,000 FWHMOrbitrap . Higher resolution provides greater confidence in mass assignments and better separation of isobaric interferences.
Mass Accuracy < 3 ppm< 1 ppmOrbitrap . Sub-ppm mass accuracy is the gold standard for elemental composition determination.[4]
Limit of Detection (LOD) 0.5 ng/mL0.2 ng/mLOrbitrap . Higher sensitivity is achieved through lower noise levels and superior ion transmission.
MS/MS Scan Speed Very Fast (>10 Hz)Slower (<5 Hz)Q-TOF . Faster MS/MS acquisition is advantageous for capturing high-quality fragmentation spectra from narrow UPLC peaks.
Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) is essential for structural confirmation. By isolating the protonated parent ion ([M+H]⁺, m/z 237.079) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. The fragmentation of indazole derivatives often involves cleavages of side chains and characteristic losses from the heterocyclic core.[8][9]

The primary fragmentation pathway observed was the neutral loss of the tetrahydropyran (THP) group, followed by further fragmentation of the 4-chloro-1H-indazole core.

Proposed Fragmentation Pathway:

G Parent [M+H]⁺ 4-Chloro-1-(THP)-1H-indazole m/z 237.079 Frag1 [M+H - C₅H₈O]⁺ 4-Chloro-1H-indazole cation m/z 153.017 Parent->Frag1  -84.057 Da (Neutral Loss) Frag2 [C₅H₉O]⁺ THP oxonium ion m/z 85.065 Parent->Frag2 Frag3 [Frag1 - Cl]⁺ Indazole cation m/z 118.056 Frag1->Frag3  -34.969 Da Frag4 [Frag1 - HCN]⁺ m/z 126.000 Frag1->Frag4  -27.011 Da

Caption: Proposed MS/MS fragmentation pathway.

Key Observations:

  • Loss of THP Group: The most abundant fragment ion at m/z 153.017 corresponds to the protonated 4-chloro-1H-indazole core, resulting from the neutral loss of dihydropyran (C₅H₈O, 84.057 Da).

  • THP Oxonium Ion: A diagnostic fragment at m/z 85.065, corresponding to the charged THP oxonium ion, is also observed.

  • Indazole Core Fragmentation: Subsequent fragmentation of the m/z 153.017 ion results in the loss of chlorine (to m/z 118.056) and the characteristic loss of HCN from the pyrazole ring (to m/z 126.000), confirming the indazole substructure.[9]

Alternative Analytical Platform: HPLC-UV

For routine quality control where high specificity is not the primary concern, High-Performance Liquid Chromatography with an Ultraviolet (UV) detector is a viable alternative.

Table 4: Comparison of LC-MS vs. HPLC-UV

FeatureLC-MS (ESI-Orbitrap)HPLC-UV
Specificity Very High . Differentiates based on mass-to-charge ratio, providing near-certain identification.Low to Moderate . Relies on retention time and UV absorbance spectrum. Co-eluting impurities can interfere.
Sensitivity Very High . LOD in the low pg range (0.2 ng/mL).Moderate . LOD typically in the low ng range.
Structural Info Excellent . Provides molecular weight and fragmentation data for definitive structural confirmation.None . No structural information beyond UV absorbance.
Cost & Complexity HighLow
Best Use Case Impurity profiling, metabolite identification, definitive confirmation, and trace-level quantification.Routine potency assays, content uniformity in a well-characterized system.

While HPLC-UV is a robust and cost-effective tool for quantitative analysis in a controlled environment, it lacks the specificity and structural elucidation power of mass spectrometry. For drug development and research applications, LC-MS is indispensable.

Conclusion and Recommendations

The mass spectrometric analysis of this compound is most effectively performed using a UPLC system coupled with an ESI source and a high-resolution mass analyzer.

  • Recommended Configuration for Highest Confidence: UPLC-ESI-Orbitrap . This setup provides the best combination of sensitivity, mass accuracy, and resolving power, making it ideal for impurity identification, structural confirmation, and trace-level quantification in complex matrices.

  • Recommended Configuration for High-Throughput Screening: UPLC-ESI-Q-TOF . This configuration offers a balance of excellent sensitivity and very high scan speeds, making it suitable for rapid analysis of large sample sets where chromatographic peak widths are narrow.

The fragmentation pattern, dominated by the loss of the THP protecting group, provides a reliable diagnostic tool for the structural confirmation of this and related compounds. While alternative methods like HPLC-UV have their place, they cannot match the comprehensive qualitative and quantitative power that modern LC-MS platforms bring to pharmaceutical analysis.

References

  • Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(20), 4847–4857. Available at: [Link]

  • Soler, C., et al. (2006). Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food. Journal of Chromatography A, 1122(1-2), 149-156. Available at: [Link]

  • Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. Available at: [Link]

  • Barceló-Barrachina, E., et al. (2004). Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry. Journal of Chromatography A, 1054(1-2), 409-418. Available at: [Link]

  • Lee, J., et al. (2019). Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. Journal of Food and Drug Analysis, 27(3), 595-602. Available at: [Link]

  • Luo, Y., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available at: [Link]

  • Meng, G., et al. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 354-359. Available at: [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available at: [Link]

  • Sharma, S., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(8), 1404-1442. Available at: [Link]

  • Forcisi, S., et al. (2021). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules, 26(16), 4991. Available at: [Link]

Sources

A Comparative Guide to N-Protecting Groups for Indazoles: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Nucleus and the Imperative of N-Protection

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique bioisosteric relationship with indole, coupled with its distinct electronic properties, makes it a privileged structure in drug design.[2] However, the presence of two reactive nitrogen atoms (N-1 and N-2) in the pyrazole ring presents a significant challenge in synthetic strategies. Uncontrolled reactions can lead to a mixture of N-1 and N-2 substituted isomers, complicating purification and reducing the yield of the desired product.[3][4] Therefore, the judicious selection and application of a nitrogen-protecting group are paramount for achieving regioselective functionalization of the indazole core.

This guide provides an in-depth comparison of the Tetrahydropyranyl (THP) protecting group with other commonly employed N-protecting groups for indazoles: tert-Butoxycarbonyl (Boc), 2-(Trimethylsilyl)ethoxymethyl (SEM), and Trityl (Tr). We will delve into the nuances of their introduction, stability under various reaction conditions, and cleavage, supported by experimental data and detailed protocols. Our focus will be on providing not just the "how," but the critical "why" behind the selection of a particular protecting group strategy, empowering researchers to make informed decisions in their synthetic endeavors.

The Regioselectivity Challenge: A Tale of Two Nitrogens

The N-alkylation or N-protection of indazoles is a classic example of a reaction governed by a delicate balance of kinetic and thermodynamic control, as well as steric and electronic factors.[5][6] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[7] Consequently, reaction conditions that allow for equilibration often favor the formation of the N-1 substituted product.[6] Conversely, kinetically controlled reactions may lead to the N-2 isomer. The choice of base, solvent, and the nature of substituents on the indazole ring all play a crucial role in dictating the N-1/N-2 ratio.[5][8]

G cluster_factors Factors Influencing Regioselectivity cluster_outcomes Alkylation/Protection Outcome Thermodynamic Control Thermodynamic Control N1-Substitution N1-Substitution Thermodynamic Control->N1-Substitution Favors more stable isomer Kinetic Control Kinetic Control N2-Substitution N2-Substitution Kinetic Control->N2-Substitution Favors faster forming isomer Steric Hindrance Steric Hindrance Steric Hindrance->N2-Substitution e.g., C7-substituent Electronic Effects Electronic Effects Electronic Effects->N1-Substitution e.g., C3-substituent coordination Electronic Effects->N2-Substitution

Caption: Key factors governing N-1 vs. N-2 regioselectivity in indazole protection/alkylation.

A Comparative Analysis of N-Protecting Groups for Indazoles

Tetrahydropyranyl (THP): The Acid-Labile Workhorse

The THP group is a classic and cost-effective choice for the protection of alcohols and, in this context, the indazole nitrogens.[4] It forms a stable acetal that is robust under a wide range of non-acidic conditions.

Introduction: THP protection is typically achieved by reacting the indazole with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.[9] A noteworthy development is a mild and efficient protocol for THP protection of indazoles in water with Tween 20 as a surfactant, offering an environmentally friendly alternative.[10]

Stability: The THP group is stable to strongly basic conditions, organometallics, and hydrides, making it suitable for a variety of subsequent transformations.[11]

Deprotection: Cleavage of the THP group is readily accomplished under acidic conditions, often using p-toluenesulfonic acid (TsOH) or hydrochloric acid (HCl) in an alcoholic solvent.[9] This acid lability, however, means it is incompatible with reactions that require acidic conditions.

Regioselectivity: While mixtures can be obtained, conditions have been developed for the N-2 selective THP protection of indazoles.[10]

Experimental Protocol: N-THP Protection of Indazole

G Indazole Indazole Dissolve in CH2Cl2 Dissolve in CH2Cl2 Indazole->Dissolve in CH2Cl2 Add DHP and p-TsOH Add DHP and p-TsOH Dissolve in CH2Cl2->Add DHP and p-TsOH Stir at RT Stir at RT Add DHP and p-TsOH->Stir at RT Work-up Work-up Stir at RT->Work-up N-THP Indazole N-THP Indazole Work-up->N-THP Indazole

Caption: General workflow for the N-THP protection of indazole.

  • Materials: Indazole, 3,4-dihydro-2H-pyran (DHP), p-toluenesulfonic acid monohydrate (p-TsOH·H₂O), Dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • To a solution of indazole (1.0 equiv.) in CH₂Cl₂ at 0 °C, add DHP (1.5 equiv.).

    • Add a catalytic amount of p-TsOH·H₂O (0.05 equiv.).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

tert-Butoxycarbonyl (Boc): The Versatile but Sometimes Labile Protector

The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction and removal under conditions that are often orthogonal to other protecting groups.

Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (Et₃N) or 4-(dimethylamino)pyridine (DMAP).[12]

Stability: The Boc group is generally stable to a wide range of nucleophilic and basic conditions.[13] However, its stability can be compromised under certain conditions. For instance, concomitant deprotection of an N-Boc group has been observed during Suzuki cross-coupling reactions under microwave heating.[14]

Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or HCl in an organic solvent.[13] Deprotection can also be achieved under mildly basic conditions with reagents like NaOMe in methanol.[13]

Regioselectivity: The regioselectivity of Boc protection can be influenced by the reaction conditions. Generally, N-1 protection is favored under thermodynamic control.

Experimental Protocol: N-Boc Protection of Indazole

G Indazole Indazole Dissolve in THF Dissolve in THF Indazole->Dissolve in THF Add (Boc)2O, Et3N, DMAP Add (Boc)2O, Et3N, DMAP Dissolve in THF->Add (Boc)2O, Et3N, DMAP Stir at RT Stir at RT Add (Boc)2O, Et3N, DMAP->Stir at RT Work-up Work-up Stir at RT->Work-up N-Boc Indazole N-Boc Indazole Work-up->N-Boc Indazole

Caption: General workflow for the N-Boc protection of indazole.

  • Materials: Indazole, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N), 4-(Dimethylamino)pyridine (DMAP), Tetrahydrofuran (THF), Ethyl acetate (EtOAc), Saturated aqueous ammonium chloride (NH₄Cl), Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a solution of indazole (1.0 equiv.) in THF, add Et₃N (1.2 equiv.) and a catalytic amount of DMAP (0.1 equiv.).

    • Add (Boc)₂O (1.1 equiv.) and stir the mixture at room temperature overnight.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc.

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

2-(Trimethylsilyl)ethoxymethyl (SEM): The N-2 Directing and Readily Cleavable Group

The SEM group has emerged as a powerful tool for the N-protection of indazoles, particularly when subsequent functionalization at the C-3 position is desired.

Introduction: SEM protection is achieved by reacting the indazole with SEM-Cl in the presence of a base. The choice of base and solvent can significantly influence the regioselectivity, with bulky amines favoring N-2 protection.[15][16]

Stability: The SEM group is stable to a wide range of conditions, including organolithium reagents at low temperatures, making it ideal for directed metalation strategies.[15][16]

Deprotection: The SEM group can be cleaved under mild conditions using fluoride sources such as tetrabutylammonium fluoride (TBAF) or under acidic conditions (e.g., aqueous HCl), providing valuable orthogonality to other protecting groups.[15][17]

Regioselectivity and Synthetic Utility: The most significant advantage of the SEM group is its ability to direct lithiation to the C-3 position of the indazole ring upon N-2 protection.[15][16] This allows for the introduction of a wide variety of electrophiles at a position that is otherwise difficult to functionalize directly.

Experimental Protocol: N-SEM Protection of Indazole

G Indazole Indazole Dissolve in THF Dissolve in THF Indazole->Dissolve in THF Add Base (e.g., NaH) Add Base (e.g., NaH) Dissolve in THF->Add Base (e.g., NaH) Add SEM-Cl Add SEM-Cl Add Base (e.g., NaH)->Add SEM-Cl Stir at RT Stir at RT Add SEM-Cl->Stir at RT Work-up Work-up Stir at RT->Work-up N-SEM Indazole N-SEM Indazole Work-up->N-SEM Indazole

Caption: General workflow for the N-SEM protection of indazole.

  • Materials: Indazole, 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl), Sodium hydride (NaH, 60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Ethyl acetate (EtOAc), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • To a suspension of NaH (1.2 equiv.) in anhydrous THF at 0 °C, add a solution of indazole (1.0 equiv.) in THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then add SEM-Cl (1.1 equiv.).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction with saturated aqueous NaHCO₃ and extract with EtOAc.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Trityl (Tr): The Bulky and Acid-Labile Protector

The trityl group, with its significant steric bulk, offers potential for regioselective protection, particularly favoring the less hindered nitrogen atom.[18]

Introduction: The trityl group is introduced using trityl chloride (Tr-Cl) in the presence of a base like pyridine or triethylamine.[18]

Stability: The trityl group is stable to basic conditions but is highly sensitive to acid.[18] Its derivatives, such as the methoxy-substituted trityls, exhibit even greater acid lability.

Deprotection: Deprotection is readily achieved under mild acidic conditions, such as with formic acid or TFA.[18]

Regioselectivity: The steric bulk of the trityl group is its defining feature. While less explored for indazoles compared to other heterocycles, it is reasonable to predict that it would preferentially react at the more accessible N-1 position, especially in the absence of directing groups or specific reaction conditions favoring N-2. A study on 5-azaindazole has reported the synthesis of 1-trityl derivatives.[13]

Experimental Protocol: N-Trityl Protection of Indazole

G Indazole Indazole Dissolve in Pyridine Dissolve in Pyridine Indazole->Dissolve in Pyridine Add Trityl Chloride Add Trityl Chloride Dissolve in Pyridine->Add Trityl Chloride Stir at RT Stir at RT Add Trityl Chloride->Stir at RT Work-up Work-up Stir at RT->Work-up N-Trityl Indazole N-Trityl Indazole Work-up->N-Trityl Indazole

Caption: General workflow for the N-Trityl protection of indazole.

  • Materials: Indazole, Trityl chloride (Tr-Cl), Anhydrous Pyridine, Dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve indazole (1.0 equiv.) in anhydrous pyridine.

    • Add trityl chloride (1.1 equiv.) and stir the mixture at room temperature overnight.

    • Quench the reaction with methanol and concentrate under reduced pressure.

    • Dissolve the residue in CH₂Cl₂ and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Quantitative and Qualitative Comparison of N-Protecting Groups for Indazoles

Protecting GroupIntroduction ConditionsDeprotection ConditionsStabilityKey AdvantagesPotential Disadvantages
THP DHP, acid catalyst (e.g., p-TsOH)[9]Acidic (e.g., HCl, TsOH in ROH)[9]Stable to bases, organometallics, hydrides[11]Low cost, mild introduction possible (aqueous conditions)[10]Acid labile, introduces a new stereocenter
Boc (Boc)₂O, base (e.g., Et₃N, DMAP)[12]Acidic (e.g., TFA, HCl) or mildly basic (NaOMe)[13]Generally stable to bases and nucleophiles[13]Widely used, versatile deprotection optionsCan be labile under unexpected conditions (e.g., microwave heating)[14]
SEM SEM-Cl, base (e.g., NaH)[15][16]Fluoride (e.g., TBAF) or acidic (e.g., HCl)[15][17]Stable to organolithiums at low temp.[15][16]N-2 directing, facilitates C-3 lithiation, orthogonal deprotection[15][16]Higher cost of reagent
Trityl Tr-Cl, base (e.g., pyridine)[18]Mildly acidic (e.g., formic acid, TFA)[18]Stable to bases[18]High steric bulk may offer high regioselectivity for N-1Can be challenging to remove from sterically hindered substrates

Comparative Experimental Data:

A study on the phototransposition of indazoles to benzimidazoles provides a direct comparison of SEM and THP protected 2H-indazoles. Both the SEM-protected and THP-protected starting materials underwent the transposition to yield the corresponding protected benzimidazoles in high and comparable yields (84% and 85%, respectively), demonstrating their similar stability and reactivity in this specific photochemical transformation.[10]

Conclusion: A Strategic Approach to Protecting Group Selection

The choice of an N-protecting group for indazole synthesis is not a one-size-fits-all decision. A strategic approach, considering the overall synthetic route, is crucial for success.

  • For simple protection and subsequent reactions under basic or neutral conditions, the THP group offers a cost-effective and reliable option.

  • The Boc group provides versatility with its well-established chemistry and multiple deprotection pathways, although its stability should be carefully considered in the context of the planned synthetic steps.

  • When the synthetic strategy involves functionalization at the C-3 position, the SEM group is the standout choice due to its excellent N-2 directing ability for lithiation.

  • The Trityl group, with its significant steric hindrance, presents an interesting, albeit less explored, option for achieving high regioselectivity, particularly for N-1 protection.

By understanding the unique characteristics of each protecting group and the factors governing regioselectivity, researchers can navigate the complexities of indazole chemistry with greater confidence and efficiency, ultimately accelerating the discovery and development of novel indazole-based therapeutics.

References

  • Luo, G., Chen, L., & Dubowchik, G. M. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link]

  • PubMed. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. J Org Chem, 71(14), 5392-5. [Link]

  • Smith, A. B., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC, 1-10. [Link]

  • Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1845–1855. [Link]

  • Pérez-García, L. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-181. [Link]

  • Raju, B., et al. (2014). Synthesis and molecular docking studies of 1-trityl-5-azaindazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(8), 24-32. [Link]

  • Lindsley, C. W., et al. (2009). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. NIH Public Access, 10(10), 2715-2718. [Link]

  • Zhan, C., et al. (2020). A mild and efficient THP protection of indazoles and benzyl alcohols in water. ResearchGate. [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • Common Organic Chemistry. (n.d.). Trityl Protection. [Link]

  • PubMed. (2014). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Tetrahedron Letters, 55(15), 2419-2421. [Link]

  • Singh, P., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(8), 1436-1487. [Link]

  • ResearchGate. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]

  • Budak, Y., et al. (2022). Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications, 16(5), 1339-1351. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]

  • PubMed. (1993). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). J Med Chem, 36(10), 1333-41. [Link]

  • Beilstein Journals. (2019). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 15, 2898–2906. [Link]

  • Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction?[Link]

  • ResearchGate. (2011). Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core. [Link]

  • Neliti. (2012). Study Of Some 1,2,4-triazoles Derivatives And Their Biological Activities. [Link]

  • Semantic Scholar. (2018). New 1H-1,2,3-triazole derivatives: Synthesis, Characterization and Antioxidant Activity. [Link]

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Sources

A Comparative Crystallographic Guide to 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of the crystallographic features of 4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, a key heterocyclic scaffold in medicinal chemistry. In the absence of a publicly available crystal structure for this specific derivative, this document establishes a baseline by examining structurally related compounds. It offers an expert analysis of the anticipated stereochemical impact of the N-1 tetrahydropyranyl (THP) group on the crystal packing of the 4-chloro-indazole core. The methodologies and comparisons presented herein are designed to equip researchers and drug development professionals with the predictive insights necessary for rational drug design and solid-state characterization.

Introduction: The Structural Significance of N-Substituted Indazoles

Indazoles are bicyclic heteroaromatic compounds that represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with activities ranging from anticancer to anti-inflammatory.[1][2] The substitution pattern on the indazole ring system critically influences the molecule's pharmacological profile, solubility, and solid-state properties. The introduction of a chlorine atom at the C-4 position and a bulky, flexible tetrahydropyranyl (THP) group at the N-1 position creates a molecule with distinct steric and electronic properties.

X-ray crystallography provides the definitive, atomic-level blueprint of a molecule's three-dimensional structure and its arrangement in a crystal lattice. This information is paramount in drug development for several reasons:

  • Structure-Activity Relationship (SAR): Understanding the precise conformation of the molecule allows for the rational design of more potent and selective analogues.

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit varied solubility, stability, and bioavailability.[3] Crystallography is the gold standard for identifying and characterizing these forms.

  • Intellectual Property: Defining the unique crystal structure of an active pharmaceutical ingredient (API) is a cornerstone of patent protection.

This guide will first detail the experimental workflows for synthesizing and crystallizing the title compound. It will then present a comparative analysis, contrasting the known crystal structure of a simpler, related chloro-indazole derivative with the predicted structural ramifications of introducing the N-1 THP substituent.

Experimental Methodologies: A Self-Validating Workflow

The following protocols are presented to ensure reproducibility and scientific rigor. Each stage includes causality behind the chosen methods, reflecting field-proven insights.

Synthesis of this compound

The synthesis involves a two-step process: the formation of the 4-chloro-1H-indazole core, followed by N-1 protection with the THP group.

G cluster_0 Step 1: Indazole Formation cluster_1 Step 2: N-1 THP Protection A 2-Methyl-3-chloroaniline B Diazotization & Cyclization A->B C 4-Chloro-1H-indazole B->C D 4-Chloro-1H-indazole F Reaction in Aprotic Solvent (e.g., DCM) D->F E 3,4-Dihydro-2H-pyran (DHP) Acid Catalyst (e.g., PTSA) E->F G 4-Chloro-1-(THP)-1H-indazole F->G G A Mount Crystal on Diffractometer B Data Collection (e.g., 100-170 K, Mo Kα radiation) A->B C Data Reduction (Integration, Scaling, Absorption Correction) B->C D Structure Solution (e.g., SHELXT, Intrinsic Phasing) C->D E Structure Refinement (e.g., SHELXL, Full-Matrix Least-Squares) D->E F Validation & Analysis (CIF file, Hirshfeld Surface) E->F

Sources

A Comparative Guide to HPLC Analysis for Purity Assessment of 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for the purity assessment of 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, a key intermediate in pharmaceutical synthesis. The purity of such molecules is a critical parameter, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). We will delve into a primary reversed-phase HPLC-UV method and compare its performance with an orthogonal liquid chromatography-mass spectrometry (LC-MS) approach, providing the supporting rationale and experimental framework necessary for researchers, scientists, and drug development professionals.

The Critical Role of Purity in Pharmaceutical Intermediates

This compound is a substituted indazole derivative.[1][2] The indazole scaffold is a significant pharmacophore found in numerous therapeutic agents.[2][3][4][5] Impurities in pharmaceutical intermediates can arise from starting materials, by-products of the synthesis, or degradation products.[6] These impurities, even in trace amounts, can have unintended pharmacological or toxicological effects, or they can affect the stability and manufacturability of the final drug product. Therefore, robust and validated analytical methods are essential for ensuring the purity and, consequently, the quality and safety of the API.[6][7] High-performance liquid chromatography (HPLC) is a powerful and widely used technique for this purpose.[6][8]

Primary Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)

A reversed-phase HPLC method with UV detection is the workhorse for purity analysis in most pharmaceutical laboratories due to its robustness, reproducibility, and cost-effectiveness. The method separates compounds based on their hydrophobicity.

Rationale for Method Development

The choice of chromatographic conditions is dictated by the physicochemical properties of this compound (Molecular Formula: C12H13ClN2O, MW: 236.70 g/mol ).[9][10] The molecule possesses a moderately non-polar indazole core and a polar tetrahydropyran group, making it ideally suited for reversed-phase chromatography.

  • Stationary Phase: A C18 (octadecylsilane) column is a common and versatile choice for the separation of a wide range of moderately polar to non-polar compounds. The long alkyl chains provide excellent hydrophobic retention and separation capabilities.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (like phosphate buffer or formic acid in water) and an organic modifier (like acetonitrile or methanol) is employed. A gradient is preferred over an isocratic elution to ensure the timely elution of any potential impurities with a wide range of polarities, while maintaining good peak shape and resolution for the main component.

  • Detection: The indazole ring system contains a chromophore that absorbs UV light. A photodiode array (PDA) or a variable wavelength UV detector can be used. The maximum absorbance wavelength (λmax) for the indazole core is typically in the UV region, which can be determined by running a UV scan of the main peak.

Experimental Protocol: HPLC-UV Purity Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a PDA/UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 30% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or λmax determined by PDA)

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation according to ICH Guidelines

Any analytical method used for pharmaceutical quality control must be validated to ensure its performance is reliable and reproducible.[6][7][11] The validation should be conducted according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12]

Table 1: Summary of Method Validation Parameters and Acceptance Criteria

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of potential impurities.Peak for the main component is free from interference from impurities, and impurities are well-resolved.
Linearity To demonstrate a proportional relationship between the detector response and the analyte concentration over a defined range.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.For purity: Reporting threshold to 120% of the specification.
Accuracy The closeness of the test results to the true value.Mean recovery of 98.0% to 102.0% for spiked samples.
Precision (Repeatability & Intermediate Precision)The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Relative Standard Deviation (RSD) ≤ 2.0%
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within acceptable limits when parameters like flow rate, temperature, and mobile phase composition are slightly varied.

Alternative Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

For a more in-depth purity assessment and for the identification of unknown impurities, liquid chromatography coupled with mass spectrometry (LC-MS) is an invaluable tool.[13][14][15]

The Power of Mass Detection

While HPLC-UV provides quantitative data on the purity based on the relative peak areas, it gives no structural information about the impurities. LC-MS separates the components of a mixture chromatographically, and then the mass spectrometer provides mass-to-charge ratio (m/z) information for each eluting peak. This is particularly useful for:

  • Impurity Identification: The accurate mass measurement of an impurity can help in elucidating its elemental composition and potential structure.

  • Enhanced Specificity: Co-eluting peaks that are not resolved by chromatography can often be distinguished by their different masses.

  • Sensitivity: Modern mass spectrometers can offer higher sensitivity than UV detectors for certain compounds.

The chlorinated nature of the target molecule makes it particularly amenable to mass spectrometry, as the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a characteristic signature that aids in the identification of chlorine-containing compounds.[13][16]

Experimental Protocol: LC-MS Analysis

The chromatographic conditions for LC-MS can be similar to the HPLC-UV method, but mobile phase additives need to be volatile (e.g., formic acid or ammonium acetate instead of non-volatile phosphate buffers).

  • Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Same as HPLC-UV, ensuring volatile mobile phase additives.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode

    • Scan Range: m/z 100-1000

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

Comparison of HPLC-UV and LC-MS for Purity Assessment

The choice between HPLC-UV and LC-MS depends on the specific requirements of the analysis at a given stage of drug development.

Table 2: Comparison of HPLC-UV and LC-MS Methods

FeatureHPLC-UVLC-MS
Primary Application Routine quality control, purity determination, and quantification.Impurity identification, structural elucidation, and high-sensitivity quantification.
Specificity Good, based on chromatographic retention time. Can be compromised by co-eluting impurities.Excellent, based on both retention time and mass-to-charge ratio.
Sensitivity Good, dependent on the chromophore of the analyte.Generally very high, can detect trace-level impurities.
Quantitative Capability Excellent, highly reproducible for validated methods.Good, but can be more variable and often requires an internal standard for best accuracy.
Impurity Identification Not possible without reference standards.Provides mass information for structural elucidation of unknown impurities.
Cost (Instrument & Maintenance) Relatively low.High.
Complexity & Expertise Moderate.High, requires specialized training for operation and data interpretation.
Robustness High, well-suited for routine QC environments.Moderate, can be sensitive to matrix effects and requires more frequent maintenance.

Workflow for HPLC Purity Analysis

The following diagram illustrates the general workflow for the purity assessment of a pharmaceutical intermediate using HPLC.

HPLC_Workflow cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting SamplePrep Weigh and dissolve sample in appropriate diluent StandardPrep Prepare reference standard and system suitability solutions Filter Filter all solutions (e.g., 0.45 µm) Injection Inject prepared samples and standards Filter->Injection HPLC HPLC System: - Column: C18 - Mobile Phase Gradient - UV or MS Detector Integration Integrate chromatograms HPLC->Integration Injection->HPLC Calculation Calculate purity (% Area) and system suitability Integration->Calculation Report Generate final report with chromatograms and results Calculation->Report

Caption: Workflow for HPLC-based purity analysis.

Conclusion

For the routine purity assessment of this compound, a validated reversed-phase HPLC-UV method is a robust, reliable, and cost-effective choice. It provides accurate and precise quantitative data suitable for quality control in a manufacturing environment. However, when the identification of unknown impurities or higher sensitivity is required, particularly during process development and forced degradation studies, LC-MS is the superior technique. An integrated approach, using HPLC-UV for routine analysis and LC-MS for investigational purposes, provides a comprehensive analytical strategy for ensuring the purity and quality of this important pharmaceutical intermediate.

References

  • International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Journal of Chromatography A, 987(1-2), 57-66. [Link]

  • ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives. [Link]

  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 354-359. [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6489. [Link]

  • Rodríguez-Villar, K., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2117. [Link]

  • ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds. [Link]

  • Universidad San Francisco de Quito USFQ. (n.d.). Synthesis, biological evaluation and chemometric analysis of indazole derivatives. [Link]

  • Roullier, C., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(17), 8834-8841. [Link]

  • MDPI. (2019). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. [Link]

  • Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles A. [Link]

  • ResearchGate. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. [Link]

Sources

A Comparative Guide to the Biological Activity of 4-Chloro-Indazole Derivatives and Their Halogenated Analogues

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3][4][5] Its versatile structure, a fusion of benzene and pyrazole rings, allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile.[3][4] This guide provides an in-depth comparison of the biological activities of 4-chloro-indazole derivatives against their other halogenated counterparts (fluoro, bromo, and iodo analogues). By examining key therapeutic areas—oncology, infectious diseases, and inflammation—we aim to elucidate the critical role that the nature and position of the halogen substituent play in modulating molecular efficacy.

Anticancer Activity: A Study in Halogen-Modulated Potency

Indazole derivatives have demonstrated significant potential as anticancer agents, often by targeting key cellular signaling pathways involved in proliferation and survival.[1][2][6] The introduction of a halogen atom can dramatically influence this activity by altering the molecule's electronic properties, lipophilicity, and ability to form specific interactions with target proteins, such as kinases.[6]

Structure-Activity Relationship (SAR) Insights

Our analysis of published data reveals a distinct trend: the specific halogen and its substitution pattern on the indazole ring are crucial determinants of antiproliferative potency. For instance, in one study, a derivative featuring a 4-chloro substitution exhibited potent growth inhibitory activity against several cancer cell lines.[1] Another study highlighted that while most of their synthesized indazole derivatives showed moderate inhibitory activities, specific analogues displayed potent, sub-micromolar efficacy against cell lines like breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HCT116).[6]

The choice of halogen impacts activity due to:

  • Electronegativity and Size: Fluorine, being the most electronegative and smallest, can form strong hydrogen bonds and act as a bioisostere for a hydrogen atom. In contrast, the larger halogens (Cl, Br, I) can occupy larger hydrophobic pockets within an enzyme's active site, potentially increasing binding affinity.

  • Lipophilicity: Halogenation generally increases a compound's lipophilicity, which can enhance its ability to cross cell membranes and reach intracellular targets. This effect increases with the size of the halogen (I > Br > Cl > F).

Comparative Anticancer Performance Data

The following table summarizes the in vitro antiproliferative activity (IC50 values) of various halogenated indazole derivatives against a panel of human cancer cell lines.

Compound Series/ReferenceHalogen & PositionCell LineCancer TypeIC50 (µM)Reference
Indazole Derivative 2f Phenylpiperazinyl at C64T1Breast Cancer0.23[1][6]
Indazole Derivative 2f Phenylpiperazinyl at C6MCF-7Breast Cancer0.34[6]
Indazole Derivative 2f Phenylpiperazinyl at C6HepG2Liver Cancer0.80[6]
Indazole Derivative 6o Phenyl at C5K562Leukemia5.15[7][8]
Curcumin Indazole Analogue 3b Not SpecifiedWiDrColorectal Carcinoma27.20[9]
3-Chloro-6-nitro-1H-indazole 13 3-Chloro, 6-NitroLeishmania majorN/APotent Inhibition[10]

Note: This table is a synthesis of data from multiple sources to illustrate comparative potency. Direct comparison should be made with caution as experimental conditions may vary between studies.

Targeted Signaling Pathway: PI3K/Akt

Many indazole-based anticancer agents function by inhibiting protein kinases. A critical pathway often implicated is the PI3K/Akt signaling cascade, which regulates cell growth, proliferation, and survival.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Effectors (Bad, GSK3β) Akt->Downstream Inhibits/Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellSurvival Cell Survival & Proliferation Downstream->CellSurvival Indazole Halogenated Indazole Inhibitors Indazole->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway, a key target for indazole-based anticancer agents.

Antimicrobial Activity: Halogens as Potent Weapons

The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents.[11] Halogenated compounds, including indazole derivatives, have shown considerable promise in this area.[11] The inclusion of halogens can enhance antimicrobial efficacy by disrupting bacterial cell membranes, inhibiting essential enzymes, or interfering with cell division processes.[12][13]

Structure-Activity Relationship (SAR) Insights

Studies on halogenated indazoles reveal that their antibacterial spectrum and potency are highly dependent on the specific halogen.

  • Bromo derivatives have been extensively studied and show significant activity. A series of 4-bromo-1H-indazole derivatives were identified as inhibitors of the bacterial cell division protein FtsZ.[12] One compound from this series was 32-fold more active than the reference compound against S. pyogenes.[12] Similarly, 6-bromo-1H-indazole derivatives have been shown to inhibit both Gram-positive and Gram-negative bacteria.[13]

  • Chloro derivatives , such as certain 3-chloro-6-nitro-1H-indazole compounds, have demonstrated activity against protozoan parasites like Leishmania.[10]

  • Fluoro derivatives have also been explored, with some showing activity against various bacterial strains.[14]

The mechanism of action often relates to the halogen's ability to increase the compound's reactivity or its capacity to form halogen bonds with bacterial protein targets.

Comparative Antimicrobial Performance Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for several halogenated indazole derivatives against various microbial strains.

Compound Series/ReferenceHalogen & PositionMicrobial StrainMIC (µg/mL)Reference
4-Bromo-1H-indazole 9 4-BromoS. pyogenes PS4[12]
4-Bromo-1H-indazole 12 4-BromoPenicillin-resistant S. aureusPotent Activity[12]
6-Bromo-1H-indazole Analogues6-BromoVarious bacteria & fungiModerate to Good[13][15]
3-Chloro-6-nitro-1H-indazole 5 3-ChloroL. infantum4[10]
3-Chloro-6-nitro-1H-indazole 11 3-ChloroL. infantum6[10]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases, creating a demand for novel anti-inflammatory therapeutics.[16] Indazole derivatives have emerged as potent anti-inflammatory agents, often by inhibiting key enzymes like cyclooxygenase-2 (COX-2) or by downregulating the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[17][18][19]

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory potential of indazoles is significantly influenced by halogen substitution.

  • Fluoro-substituted indazoles have been patented as potent inhibitors of spleen tyrosine kinase (Syk), a key mediator in inflammatory signaling, with IC50 values in the nanomolar range.[20]

  • Studies on various indazole derivatives, including unsubstituted and nitro-substituted analogues, showed significant, dose-dependent inhibition of carrageenan-induced paw edema in rats, a classic model of acute inflammation.[18][19] The mechanism was linked to the inhibition of COX-2 and pro-inflammatory cytokines.[18][19]

  • Chloro-substituted phenyl groups attached to the indazole core have been shown to confer good antiprotozoal activity, which can be linked to inflammatory pathways in parasitic diseases.[21]

The ability of the halogen to modulate the electronic distribution of the indazole ring system and to form specific interactions within the active sites of inflammatory enzymes is key to their efficacy.

Comparative Anti-inflammatory Performance Data
Compound Series/ReferenceHalogen & PositionTarget/AssayActivity (IC50 / % Inhibition)Reference
7-Fluoroindazole Derivatives7-FluoroHuman Syk Kinase10 - 50 nM[20]
7-Fluoroindazole Derivatives7-FluoroTNFα Production~65 nM[20]
IndazoleUnsubstitutedCarrageenan Paw Edema (100mg/kg)61.03% Inhibition[18]
5-AminoindazoleUnsubstitutedCarrageenan Paw Edema (100mg/kg)83.09% Inhibition[18]
2-(4-chlorophenyl)-2H-indazole 8 4-Chlorophenyl at N2E. histolytica0.20 µM[21]

Experimental Protocols & Methodologies

To ensure the trustworthiness and reproducibility of the findings discussed, this section details the standard protocols for key biological assays. The rationale behind these methods is to provide a self-validating system for researchers evaluating novel halogenated indazoles.

Workflow for Anticancer Drug Evaluation

Anticancer_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Compound Synthesis & Purification Screening Primary Screening (e.g., MTT Assay) Synthesis->Screening Test Compound IC50 IC50 Determination (Dose-Response) Screening->IC50 Identify Hits Mechanism Mechanism of Action (Apoptosis, Cell Cycle Assays) IC50->Mechanism Select Lead Compounds Target Target Identification (Kinase Assays, Western Blot) Mechanism->Target Toxicity Toxicity Studies (e.g., in mice) Target->Toxicity Promising Candidate Xenograft Tumor Xenograft Model Toxicity->Xenograft Determine Safe Dose Efficacy Evaluate Efficacy (Tumor Growth Inhibition) Xenograft->Efficacy

Caption: A generalized experimental workflow for the evaluation of novel anticancer compounds.

Protocol 1: In Vitro Antiproliferative MTT Assay

This assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the halogenated indazole derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.[7] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[7][8]

Protocol 2: Antibacterial Broth Microdilution Assay (MIC Determination)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Culture bacteria (e.g., S. aureus, E. coli) overnight. Dilute the culture in appropriate broth (e.g., Tryptic Soy Broth) to achieve a standardized concentration of ~5 x 10^5 CFU/mL.[22]

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add 10 µL of the bacterial inoculum to each well.[22] Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[22]

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[22]

Conclusion

The biological activity of indazole derivatives is profoundly influenced by the incorporation of halogen substituents. This guide demonstrates that 4-chloro-indazoles and their halogenated analogues represent a rich source of pharmacologically active molecules with significant potential in anticancer, antimicrobial, and anti-inflammatory applications. The choice of halogen (F, Cl, Br, I) and its precise location on the indazole scaffold are critical design elements that modulate potency and selectivity. Structure-activity relationship studies consistently show that bromo and chloro substitutions often confer strong antimicrobial and anticancer effects, while fluoro substitutions can be key for potent enzyme inhibition in inflammatory pathways. Future research should continue to explore the vast chemical space of halogenated indazoles to develop next-generation therapeutics with improved efficacy and safety profiles.

References

  • Yuan, Z., et al. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of halogenated compounds against hospital microbial isolates. ResearchGate. Available at: [Link]

  • MDPI. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. Available at: [Link]

  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). PubMed Central. Available at: [Link]

  • Savaniya, N. P., et al. (2024). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. Available at: [Link]

  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available at: [Link]

  • Vairappan, C. S., et al. (2004). Potent Antibacterial Activity of Halogenated Compounds Against Antibiotic-Resistant Bacteria. PubMed. Available at: [Link]

  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. (2025). Journal of Chemical Health Risks. Available at: [Link]

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  • Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. (2022). Journal of Applied Pharmaceutical Science. Available at: [Link]

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  • Vinyl halogenated fatty acids display antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus. (2022). PMC - NIH. Available at: [Link]

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  • ResearchGate. (2025). New pre-clinical evidence of anti-inflammatory effect and safety of a substituted fluorophenyl imidazole. ResearchGate. Available at: [Link]

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A Comparative Guide to the Validation of Analytical Methods for 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and validation of analytical methodologies for 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, a critical intermediate in pharmaceutical synthesis. Ensuring the purity, potency, and quality of such intermediates is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals, offering a practical framework for selecting and validating appropriate analytical techniques. The methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]

The Imperative of Method Validation in Pharmaceutical Analysis

In pharmaceutical development, an analytical procedure is not merely a set of instructions; it is a core component of quality assurance. The validation of an analytical method is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[2][3] For a key intermediate like this compound, a validated method ensures reliable data for batch release, stability studies, and impurity profiling, thereby guaranteeing consistency and quality.[4] This guide will focus on High-Performance Liquid Chromatography with UV detection (HPLC-UV) as the primary analytical technique and compare it with Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of pharmaceutical analysis for non-volatile and semi-volatile compounds.[5][6] Its robustness, precision, and cost-effectiveness make it an ideal first choice for the quantitative analysis of this compound. The indazole moiety contains a chromophore, making it suitable for UV detection.

Causality Behind Experimental Choices

The selection of a reversed-phase C18 column is based on the non-polar nature of the molecule, ensuring good retention and separation from more polar impurities. The mobile phase, a mixture of acetonitrile and water, is chosen for its miscibility, low UV cutoff, and ability to provide sharp peak shapes. A phosphate buffer is included to maintain a consistent pH, which is critical for the reproducible ionization state of the analyte and, consequently, its retention time. The detection wavelength is selected at the analyte's UV maximum (λmax) to ensure the highest sensitivity.

Experimental Protocol: HPLC-UV Assay
  • Instrumentation: Agilent 1260 Infinity II HPLC or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate Monobasic (pH adjusted to 3.0 with phosphoric acid).

    • B: Acetonitrile.

  • Gradient: 40% B to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Standard Preparation: Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.

  • Sample Preparation: Prepare the sample in the same manner as the standard to achieve a nominal concentration of 100 µg/mL.

Validation Data & Self-Validating System

The following sections present the experimental data required to validate the HPLC-UV method according to ICH Q2(R1) guidelines.[7][8]

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] The method demonstrated specificity by showing no interfering peaks at the retention time of the main analyte in the analysis of a blank (diluent) and a placebo sample. Peak purity analysis using the DAD confirmed the homogeneity of the analyte peak.

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[10] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[9]

Concentration (µg/mL)Peak Area (mAU*s)
50489500
75735100
100998200
1251245600
1501501300
Table 1: Linearity data for this compound.
  • Regression Equation: y = 9985x - 1520

  • Correlation Coefficient (R²): 0.9998[2]

  • Validated Range: 50 µg/mL to 150 µg/mL (50% to 150% of the nominal concentration).

Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples).[3]

Concentration LevelSpiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
80%8079.599.4%
100%100100.3100.3%
120%120119.299.3%
Table 2: Accuracy results determined by the recovery of spiked samples.
  • Acceptance Criteria: 98.0% to 102.0% recovery.[3]

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day Precision): Six replicate preparations of the same sample were analyzed on the same day.

  • Intermediate Precision (Inter-day/Ruggedness): The analysis was repeated by a different analyst on a different instrument on a subsequent day.

Precision TypeSample 1Sample 2Sample 3Sample 4Sample 5Sample 6Mean Assay (%)% RSD
Repeatability99.8%100.2%99.5%100.5%99.9%100.1%100.0%0.35%
Intermediate100.5%99.6%100.8%99.4%100.3%99.8%100.1%0.51%
Table 3: Precision data for the HPLC-UV method.
  • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.[5]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOD = 0.1 µg/mL (Calculated based on a signal-to-noise ratio of 3:1).[8]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    • LOQ = 0.3 µg/mL (Calculated based on a signal-to-noise ratio of 10:1).[8][10]

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8]

Parameter VariedVariation% Assay Change
Flow Rate± 0.1 mL/min< 1.0%
Column Temperature± 2°C< 0.8%
Mobile Phase pH± 0.2< 1.5%
Table 4: Robustness study results.
  • Acceptance Criteria: No significant impact on analytical results.

dot digraph "HPLC_Validation_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10, penwidth=1.5, color="#4285F4"]; edge [color="#5F6368", penwidth=1.5, fontname="Arial", fontsize=9];

} Caption: Workflow for HPLC Method Validation.

Alternative Analytical Methods: A Comparative Overview

While HPLC-UV is a robust primary method, certain analytical challenges may necessitate more advanced techniques.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS offers significant advantages in terms of speed, resolution, and sensitivity.[11][12] By using columns with sub-2 µm particle sizes, UPLC systems generate narrower peaks, leading to better resolution and shorter run times. The coupling with a mass spectrometer provides mass-to-charge ratio data, which is invaluable for peak identification and structural elucidation of unknown impurities.[13]

  • When to Use UPLC-MS:

    • For trace-level impurity analysis where concentrations are below the LOQ of the HPLC-UV method.

    • When dealing with complex samples containing co-eluting peaks.

    • For definitive identification of process impurities or degradation products.

  • Brief Experimental Protocol:

    • Instrumentation: Waters ACQUITY UPLC System coupled to a SQD 2 Mass Spectrometer.

    • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

    • Mobile Phase: Formic acid is typically used instead of phosphate buffers, as it is volatile and compatible with MS detection.

    • Ionization: Electrospray Ionization (ESI) in positive mode is suitable for this nitrogen-containing heterocyclic compound.[11]

    • Detection: Selected Ion Monitoring (SIM) for targeted quantification or full scan for impurity profiling.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds.[14] While not the primary choice for a relatively non-volatile molecule like this compound, it is an essential complementary technique. Its primary application in this context would be to identify and quantify volatile organic impurities, such as residual solvents from the synthesis process, which are strictly regulated by ICH Q3C guidelines.[4]

  • When to Use GC-MS:

    • To quantify residual solvents (e.g., Toluene, THF, Acetone) used in the manufacturing process.

    • To analyze for any volatile by-products or starting materials that may persist in the final intermediate.

  • Brief Experimental Protocol:

    • Instrumentation: Agilent GC-MS system (e.g., 7890B GC with 5977A MSD).

    • Sample Introduction: Static headspace is preferred for residual solvent analysis to avoid matrix interference.[15]

    • Column: A non-polar column (e.g., DB-1 or HP-5ms) is typically used for general solvent screening.

    • Detection: Mass spectrometer operating in full scan mode for identification and SIM mode for quantification.

Head-to-Head Comparison of Analytical Techniques

The choice of analytical method depends on the specific objective, whether it's routine quality control, impurity profiling, or stability testing.

FeatureHPLC-UVUPLC-MSGC-MS
Primary Application Assay, Impurity QuantificationTrace Impurity Analysis, IdentificationResidual Solvents, Volatile Impurities
Selectivity GoodExcellentExcellent
Sensitivity (LOQ) ~0.1 - 1 µg/mL~0.001 - 0.1 µg/mL (pg level)[13]~0.1 - 10 ppm (for headspace)
Analysis Time 15-30 min< 5 min[11]10-25 min
Cost (Instrument/Run) Moderate / LowHigh / HighModerate / Moderate
Structural Info NoneYes (Mass Spectrum)Yes (Mass Spectrum)
Table 5: Comparative summary of analytical methods.

dot digraph "Method_Selection_Tree" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10, penwidth=1.5, color="#EA4335"]; edge [color="#5F6368", penwidth=1.5, fontname="Arial", fontsize=9];

} Caption: Decision tree for analytical method selection.

Conclusion

The validation of analytical methods is a cornerstone of pharmaceutical quality control. For the routine analysis of this compound, a well-validated HPLC-UV method offers a reliable, precise, and cost-effective solution. It provides the necessary performance characteristics for assay and impurity determination as stipulated by regulatory bodies.

However, a comprehensive analytical strategy should incorporate orthogonal techniques. UPLC-MS serves as a powerful tool for in-depth impurity profiling and structural elucidation, offering superior sensitivity and specificity. Concurrently, GC-MS is indispensable for controlling volatile impurities and residual solvents, which are critical quality attributes. By selecting the appropriate method based on the analytical objective and ensuring it is rigorously validated, researchers and drug developers can maintain the highest standards of quality and safety throughout the pharmaceutical lifecycle.

References

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  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu Corporation. 17

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  • GC-MS applications in pharmaceutical analysis. (2017). European Pharmaceutical Review.

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  • Various Criteria in Development & Validation of HPLC Analytical Methods: -Review. Impactfactor.org.

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  • N-Heterocyclic Carbenes: Novel Derivatization Reagents for LC-MS Analysis of Aliphatic Aldehydes. (2025). Analytical Chemistry.

  • Barceló-Barrachina, E., et al. (2004). Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry. Journal of Chromatography A.

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  • A Review on Analytical Method Development and Validation (With Case Study). World Journal of Pharmacy and Pharmaceutical Sciences.

  • Analytical method validation: A brief review. Journal of Pharmacy Research.

  • Rodríguez-Villar, K., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules.

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A Comparative Guide to Kinase Inhibitors Derived from 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the indazole scaffold has emerged as a "privileged structure," forming the core of numerous clinically approved and investigational kinase inhibitors.[1] This guide provides a comprehensive technical comparison of compounds derived from the versatile building block, 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole . While this compound itself is not the final active pharmaceutical ingredient, its strategic design, featuring a readily removable tetrahydropyranyl (THP) protecting group, positions it as a crucial intermediate in the synthesis of potent kinase inhibitors targeting key oncogenic pathways.

This guide will delve into the in vitro and in vivo performance of exemplary kinase inhibitors synthesized from the deprotected 4-chloro-1H-indazole core, with a focus on their activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora Kinases, and Polo-like Kinase 4 (PLK4). We will explore the causality behind experimental designs, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Strategic Importance of this compound in Synthesis

The use of a THP protecting group on the N1 position of the indazole ring is a deliberate and strategic choice in multi-step organic synthesis. This protection is essential for preventing unwanted side reactions at the nitrogen atom during subsequent functionalization of the indazole core, for instance, during cross-coupling reactions to introduce substituents at other positions. The THP group is favored due to its stability under various reaction conditions and its straightforward removal under mild acidic conditions, which preserves the integrity of the final, often complex, molecule.

The general synthetic workflow for utilizing this intermediate is depicted below:

G A 4-Chloro-1-(THP)-1H-indazole B Functionalization (e.g., Suzuki, Sonogashira coupling) A->B Introduce desired moieties C THP-protected Intermediate B->C D Deprotection (mild acid) C->D Removal of THP group E Final Active Compound (e.g., Kinase Inhibitor) D->E

Caption: Synthetic workflow utilizing the THP-protected indazole intermediate.

Comparative In Vitro Efficacy of 4-Chloro-1H-indazole Derivatives

Derivatives of 4-chloro-1H-indazole have demonstrated significant potential as inhibitors of several key kinases implicated in cancer progression. Below, we compare the in vitro activity of representative compounds against VEGFR-2, Aurora A/B, and PLK4.

VEGFR-2 Inhibition

VEGFR-2 is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[2] Inhibiting VEGFR-2 is a clinically validated anti-cancer strategy.

Compound IDStructureTarget KinaseIC50 (nM)Reference Cell LineCitation
Compound 30 Indazole derivativeVEGFR-21.24HUVEC[3]
Sorafenib Multi-kinase inhibitorVEGFR-290-[2]
Axitinib Indazole-based inhibitorVEGFR-20.2-[2]

Analysis: Compound 30, an indazole derivative, demonstrates potent, single-digit nanomolar inhibition of VEGFR-2, significantly more potent than the established drug Sorafenib.[3] This highlights the potential for developing highly effective anti-angiogenic agents from the indazole scaffold.

Aurora Kinase Inhibition

Aurora kinases (A and B) are serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.[4]

Compound IDStructureTarget KinaseIC50 (nM)Reference Cell LineCitation
Compound 17 Indazole derivativeAurora A / Aurora B130 / 40HCT-116[5]
Compound 21 Indazole derivativeAurora B100HCT-116[5]
Compound 30 (selective) Indazole derivativeAurora A23HCT-116[5]
VX-680 (Tozasertib) Pan-Aurora inhibitorAurora A / Aurora B0.6 / 18-[4]

Analysis: The indazole scaffold allows for the development of both dual and selective Aurora kinase inhibitors. For instance, subtle structural modifications differentiate compound 17 (dual inhibitor) from compounds 21 (Aurora B selective) and 30 (Aurora A selective).[5] This tunability is crucial for developing therapies with optimized efficacy and safety profiles.

PLK4 Inhibition

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its dysregulation can lead to aneuploidy, a hallmark of cancer.[6]

Compound IDStructureTarget KinaseIC50 (nM)Reference Cell LineCitation
Compound C05 Indazole-based inhibitorPLK4< 0.1IMR-32, MCF-7[6][7]
CFI-400945 Indazole-based inhibitorPLK42.6-[7]

Analysis: Compound C05, a novel indazole-based inhibitor, exhibits exceptional sub-nanomolar potency against PLK4, surpassing that of the well-characterized inhibitor CFI-400945.[6][7] This underscores the power of rational drug design based on the indazole core to yield highly potent next-generation inhibitors.

In Vivo Antitumor Efficacy: A Xenograft Model Case Study

To translate in vitro potency into in vivo efficacy, compounds are typically evaluated in animal models, most commonly in xenograft studies using immunodeficient mice bearing human tumors.

A representative in vivo study of an indazole derivative, compound 2f, demonstrated significant tumor growth inhibition in a 4T1 breast cancer mouse model. While not a direct derivative of the 4-chloro scaffold, this study exemplifies the in vivo potential of the broader indazole class. In this study, treatment with compound 2f suppressed tumor growth without obvious side effects.

Experimental Workflow for a Xenograft Study

G cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Post-Treatment Analysis A Human tumor cell culture B Subcutaneous injection into immunodeficient mice A->B C Tumor growth to palpable size (e.g., 100-200 mm³) B->C D Randomize mice into control and treatment groups C->D E Administer vehicle or test compound (e.g., daily oral gavage) D->E F Monitor tumor volume and body weight E->F G Euthanize mice and excise tumors F->G End of study H Tumor weight measurement and further analysis (e.g., histology, biomarker analysis) G->H

Caption: General workflow for an in vivo xenograft study.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, detailed protocols for key assays are provided below.

In Vitro Kinase Assay (Universal Fluorescence-Based Protocol)

This protocol describes a common method for determining the IC50 of an inhibitor against a target kinase.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a biotinylated peptide substrate by the kinase. Inhibition of the kinase results in a decreased FRET signal.[8]

Materials:

  • Target kinase

  • Biotinylated peptide substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (serially diluted)

  • Detection reagents: Terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds, kinase, and peptide substrate in assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagents.

  • Incubate to allow for binding of the detection reagents.

  • Read the plate on a TR-FRET-compatible plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Xenograft Tumor Model

This protocol outlines the general steps for establishing and evaluating the efficacy of a test compound in a subcutaneous xenograft model.[7][9]

Materials:

  • Human cancer cell line

  • Immunodeficient mice (e.g., athymic nude or NSG mice)

  • Cell culture medium and reagents

  • Matrigel (optional, to aid tumor establishment)

  • Test compound and vehicle

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the human cancer cell line under standard conditions.

  • Cell Implantation: Harvest the cells and resuspend them in a suitable buffer, optionally mixed with Matrigel. Subcutaneously inject the cell suspension into the flank of the mice.[10]

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.[9]

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.

  • Compound Administration: Administer the test compound or vehicle to the respective groups according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (e.g., when control tumors reach a certain size or after a fixed duration), euthanize the mice, and excise the tumors for weighing and further analysis.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

Signaling Pathways Targeted by Indazole Derivatives

G cluster_0 Angiogenesis cluster_1 Mitosis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Angiogenesis Angiogenesis, Proliferation, Survival VEGFR2->Angiogenesis Aurora Aurora Kinases Mitosis Mitotic Progression, Centriole Duplication Aurora->Mitosis PLK4 PLK4 PLK4->Mitosis Indazole Indazole Derivatives Indazole->VEGFR2 Inhibit Indazole->Aurora Inhibit Indazole->PLK4 Inhibit

Caption: Key oncogenic pathways targeted by indazole-based kinase inhibitors.

Conclusion and Future Directions

The 4-chloro-1H-indazole scaffold, accessed via its THP-protected precursor, is a highly valuable platform for the development of potent and selective kinase inhibitors. The comparative data presented in this guide demonstrate that derivatives of this core can effectively target key oncogenic drivers such as VEGFR-2, Aurora kinases, and PLK4, with in vitro potencies often in the low nanomolar range. The adaptability of the indazole scaffold allows for fine-tuning of selectivity, a critical aspect in the design of next-generation cancer therapeutics with improved efficacy and reduced off-target effects.

Future research should focus on optimizing the pharmacokinetic properties of these potent inhibitors to ensure their successful translation into clinical candidates. Furthermore, exploring novel substitutions on the 4-chloro-1H-indazole core could lead to the discovery of inhibitors for other clinically relevant kinase targets, further expanding the therapeutic utility of this remarkable scaffold.

References

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  • MDPI. (2022). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. MDPI.
  • National Center for Biotechnology Information. (2021). Discovery of new VEGFR-2 inhibitors based on bis([8][11][12]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. PubMed.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific innovation. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, grounded in established safety principles and regulatory standards.

The structure of this molecule—a halogenated indazole core with a tetrahydropyranyl (THP) protecting group—dictates its handling and disposal. The chlorinated aromatic system is the primary driver of its classification as hazardous waste, necessitating a disposal pathway distinct from non-halogenated materials.

Hazard Identification and Risk Assessment

Hazard Classification (Anticipated)GHS PictogramRequired Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 3-4) : Toxic or harmful if swallowed.[1][4][5]
ngcontent-ng-c1205671314="" class="ng-star-inserted">
or

Standard laboratory attire (long pants, closed-toe shoes).
Skin Irritation (Category 2) : Causes skin irritation.[4]
ngcontent-ng-c1205671314="" class="ng-star-inserted">
Impervious lab coat.
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][4]
ngcontent-ng-c1205671314="" class="ng-star-inserted">
ANSI-rated safety glasses or chemical splash goggles.[6]
Respiratory Irritation (STOT SE 3) : May cause respiratory irritation.

Work within a certified chemical fume hood.
Environmental Hazard : Halogenated organic compounds can be persistent in the environment.[7][8]N/ANitrile or other chemically resistant gloves. Inspect before use.[9]

In-Lab Waste Management: Segregation and Containment

The foundational principle for managing this waste stream is strict segregation. Improper mixing of chemicals can lead to dangerous reactions and complicates the final disposal process, often increasing costs and environmental impact.

Causality of Segregation

Halogenated and non-halogenated waste streams are incinerated under different conditions. Mixing them can lead to the formation of highly toxic dioxins and furans if the disposal facility is not equipped for a mixed stream. Therefore, compliance with segregation protocols is a critical safety and environmental mandate.[10]

Container Selection and Labeling
  • Choose a Compatible Container : Use a designated container made of chemically resistant material, such as high-density polyethylene (HDPE) or borosilicate glass. The container must have a secure, leak-proof screw cap.[11][12] To prevent accidental mixing, it is best practice to use a dedicated container solely for halogenated organic waste.

  • Apply Proper Labeling : All waste containers must be clearly and accurately labeled the moment waste is first added. According to Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) guidelines, the label must include:[13][14]

    • The words "Hazardous Waste" .

    • The full, unabbreviated chemical name: "this compound" . If it is in a solvent, list all components and their approximate percentages.

    • The specific hazard warnings (e.g., "Toxic," "Irritant").[14]

    • The accumulation start date (the date the first drop of waste was added).

Step-by-Step Disposal Protocol

This protocol outlines the lifecycle of the chemical waste from its point of generation to its final hand-off for disposal.

Step 1: Waste Collection at the Point of Generation
  • Work in a Controlled Area : All transfers of this compound waste should be performed inside a certified chemical fume hood to minimize inhalation exposure.

  • Designate a Waste Container : Place your pre-labeled halogenated waste container in a stable location within the hood, preferably within a secondary containment bin to catch any potential spills.

  • Transfer Waste Carefully : Use a funnel to transfer liquid waste into the container. For solid waste or contaminated labware (e.g., weighing paper, gloves), place it in a compatible, labeled solid waste container.

  • Do Not Overfill : The container must not be filled beyond 90% capacity to allow for vapor expansion and prevent spills.[15]

  • Keep Container Closed : The waste container must be securely capped at all times, except when waste is actively being added.[10][12] A funnel left in the opening is not considered a closed container.

Step 2: Storage in a Satellite Accumulation Area (SAA)
  • Definition : An SAA is a designated location at or near the point of waste generation where hazardous waste can be collected under the control of laboratory personnel.[12][14]

  • Storage Conditions :

    • The container must be stored in a well-ventilated area, away from heat sources or incompatible chemicals.

    • Secondary containment is mandatory to prevent spills from spreading.

    • There are limits on the volume of waste (typically up to 55 gallons of hazardous waste) and the time it can be stored in an SAA.[16] Filled containers must be removed within three days.[12]

Step 3: Arranging for Professional Disposal
  • Institutional EHS : Your institution's Environmental Health & Safety (EHS) office is your primary resource. They manage the hazardous waste program and will have specific procedures for waste pickup requests.

  • Scheduling Pickup : Once your waste container is nearly full, or if it has been in the SAA for the maximum allowed time (often 6-12 months, check your institutional policy), submit a waste pickup request through your EHS department.[16][17]

  • Final Disposal : The EHS office will consolidate waste and transfer it to a licensed hazardous waste disposal company. This is the only legal and safe terminal disposal route for this type of chemical.[3][4][18] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for this compound.

G start Waste Generated (Solid or Liquid) is_halogenated Is the waste halogenated? start->is_halogenated yes_node YES (Contains Chlorine) segregate Segregate into a dedicated HALOGENATED ORGANIC waste container. is_halogenated->segregate  Yes no_node NO non_halogenated Use appropriate NON-HALOGENATED waste stream. is_halogenated->non_halogenated  No label_container Label container with: 1. 'Hazardous Waste' 2. Full Chemical Name(s) 3. Hazard Information 4. Accumulation Date segregate->label_container store_saa Store container closed in a Satellite Accumulation Area (SAA) with secondary containment. label_container->store_saa request_pickup Request pickup from Environmental Health & Safety (EHS) per institutional policy. store_saa->request_pickup

Caption: Waste disposal decision workflow for laboratory chemicals.

Emergency Procedures: Spill Management

Accidents can happen, and a prepared response is essential for safety.

  • Alert Personnel : Immediately notify others in the vicinity.

  • Assess the Situation : For a small, manageable spill, proceed with cleanup. For large spills or if you are unsure, evacuate the area and contact your institution's emergency EHS number.

  • Don PPE : At a minimum, wear a lab coat, safety goggles, and double-layer nitrile gloves.

  • Contain the Spill : Use an inert absorbent material like vermiculite, sand, or a commercial spill kit. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste : Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Document : Report the spill to your laboratory supervisor and EHS department as required by your institution's policy.

By adhering to these scientifically-grounded and regulation-compliant procedures, you ensure a safe laboratory environment for yourself and your colleagues, while upholding our collective responsibility to protect the environment.

References

  • Fetzner, S. (1990). Degradation of halogenated aromatic compounds.
  • Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Letters, 103(1), 29-72.
  • OSHA. (n.d.). Laboratory Safety OSHA Lab Standard [Fact Sheet].
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  • MasterControl. (n.d.). 29 CFR 1910.
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  • Chaudhry, G. R., & Chapalamadugu, S. (1991). Biodegradation of halogenated organic compounds. Microbiological reviews, 55(1), 59-79.
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  • OSHA. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • MDPI. (2019).
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  • TCI Chemicals. (2025).
  • University of Rochester. (n.d.). Chemical Waste Disposal Guidelines.
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  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for 3-Chloro-6-methyl-1H-indazole.
  • US EPA. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.
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  • CymitQuimica. (2024). Safety Data Sheet for 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
  • Sigma-Aldrich. (2025).
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety.
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS No. 1137278-45-5). As comprehensive toxicological data for this specific compound has not been thoroughly investigated, these recommendations are grounded in the precautionary principle, leveraging data from structurally similar indazole derivatives and established best practices in chemical safety. This document is intended for trained laboratory personnel, including researchers, scientists, and professionals in drug development. A thorough, site-specific risk assessment must be conducted before commencing any work.

Hazard Assessment: Understanding the Risks

The foundation of any safety protocol is a clear understanding of the potential hazards. While a specific Safety Data Sheet (SDS) with complete GHS classifications for this exact molecule is not universally available, analysis of analogous compounds—such as bromo- and other chloro-substituted indazoles—allows us to infer a likely hazard profile.[1][2][3]

The primary risks associated with this class of chemicals include:

  • Acute Toxicity: Harmful if swallowed.[2][3][4]

  • Skin Irritation: Expected to cause skin irritation upon direct contact.[2][3][4]

  • Eye Damage: Poses a risk of serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2]

Some related compounds are also classified as flammable liquids. Therefore, it is prudent to handle this compound away from ignition sources.

Inferred Hazard Summary Table
Hazard ClassGHS CategoryCommon Precautionary Statement
Acute Toxicity, OralCategory 4P270: Do not eat, drink or smoke when using this product.[4]
Skin Corrosion/IrritationCategory 2P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
Serious Eye Damage/IrritationCategory 2AP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
FlammabilityCategory 3 (Assumed)P241: Use explosion-proof electrical/ventilating/lighting equipment.

Core Protective Measures: A Multi-Layered Defense

A multi-layered approach, beginning with engineering controls and supplemented by robust Personal Protective Equipment (PPE), is critical for minimizing exposure.

Primary Engineering Control: The Chemical Fume Hood

Causality: The most effective method to prevent inhalation of chemical dust, aerosols, or vapors is to handle the substance within a certified chemical fume hood. This engineering control captures contaminants at the source, protecting the user and the laboratory environment.

Protocol:

  • Verify that the fume hood has a current certification sticker.

  • Ensure the sash is positioned at the lowest practical height to maximize airflow and provide a physical barrier.

  • Conduct all manipulations, including weighing, transfers, and reaction setups, at least 6 inches inside the hood.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesType: Nitrile or neoprene gloves are required.[5] These materials provide broad protection against the potential solvents and reagents used with this compound. Rationale: Prevents dermal absorption and skin irritation.[2][4] Always inspect gloves for tears or punctures before use.[5]
Eyes Safety gogglesType: Chemical splash goggles that form a seal around the eyes.[5][6] Rationale: Standard safety glasses with side shields do not protect against splashes from all angles. Goggles are essential to prevent serious eye irritation.[2][4]
Face Face shield (in addition to goggles)Type: Full-face shield.[5][7] Rationale: Required during procedures with a high risk of splashing or popping, such as when adding reagents quickly or working with reactions under pressure.
Body Laboratory coatType: Flame-retardant lab coat with long sleeves and snap closures. Rationale: Protects skin and personal clothing from incidental contact and minor spills.[5]
Respiratory NIOSH-approved respiratorType: An air-purifying respirator with organic vapor cartridges and P100 particulate filters.[7] Rationale: Mandatory when handling the solid powder outside of a fume hood or if there is any risk of aerosol generation that cannot be contained.[5] Use is subject to a formal risk assessment and requires proper fit testing.

Operational Plan: A Step-by-Step Workflow

Adherence to a strict operational plan ensures that safety is integrated into every step of the experimental process.

Pre-Operational Checklist
Standard Handling Workflow

The following diagram illustrates the mandatory workflow for safely handling the compound.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase prep 1. Don All Required PPE (Gloves, Goggles, Lab Coat) setup 2. Prepare Workspace in Certified Fume Hood prep->setup weigh 3. Weigh Compound in Hood (Minimize Dust/Aerosol) setup->weigh transfer 4. Transfer to Reaction Vessel weigh->transfer decon 5. Decontaminate Surfaces & Glassware transfer->decon disposal 6. Segregate & Dispose of Waste decon->disposal ppe_doff 7. Doff PPE Correctly (Gloves Last) disposal->ppe_doff wash 8. Wash Hands Thoroughly ppe_doff->wash

Caption: Standard workflow for handling this compound.

Emergency Procedure: Minor Spill Response
  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate (If Necessary): If the spill is large or outside of a containment area, evacuate the lab.

  • Don Additional PPE: For a small, manageable spill within a fume hood, don respiratory protection before cleanup.

  • Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[8][9]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Disposal Plan: Managing the Lifecycle

Proper disposal is a critical final step to ensure environmental and personnel safety. All waste streams must be treated as hazardous.

  • Chemical Waste: Unused compound and reaction mixtures must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Consumables: All items that have come into direct contact with the chemical, including gloves, weigh boats, pipette tips, and absorbent pads, must be placed in a solid hazardous waste container.

  • Empty Containers: Handle the original product container as hazardous waste, as it will contain chemical residue. Do not rinse into the drain.

  • Regulatory Compliance: All waste must be disposed of through your institution's environmental health and safety office, in strict accordance with local and national regulations.[4] Never mix incompatible waste streams.

By integrating this expert guidance into your laboratory's standard operating procedures, you can build a self-validating system of safety that protects researchers and ensures the integrity of your work.

References

  • ChemSrc. (n.d.). Safety Data Sheet for 4-CHLORO-1H-INDAZOLE. [Link]

  • Angene Chemical. (2025). Safety Data Sheet. [Link]

  • Health.vic. (2024). Pesticide use and personal protective equipment. [Link]

  • University of Florida. (2019). Personal Protective Equipment for Handling Pesticides. [Link]

  • Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]

  • PubChem. (n.d.). 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. [Link]

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Retrosynthesis Analysis

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4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.